Product packaging for phenyl(1H-pyrrol-3-yl)methanone(Cat. No.:CAS No. 7126-41-2)

phenyl(1H-pyrrol-3-yl)methanone

Numéro de catalogue: B1586747
Numéro CAS: 7126-41-2
Poids moléculaire: 171.19 g/mol
Clé InChI: DSNSKSWTLGZGAN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phenyl(1H-pyrrol-3-yl)methanone is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO B1586747 phenyl(1H-pyrrol-3-yl)methanone CAS No. 7126-41-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

phenyl(1H-pyrrol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11(10-6-7-12-8-10)9-4-2-1-3-5-9/h1-8,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNSKSWTLGZGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CNC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378296
Record name 3-Benzoylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7126-41-2
Record name 3-Benzoylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Phenyl(1H-pyrrol-3-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl(1H-pyrrol-3-yl)methanone, also known as 3-Benzoylpyrrole, is a heterocyclic ketone that serves as a significant building block in organic synthesis and medicinal chemistry. The pyrrole nucleus is a fundamental scaffold found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2] This molecule's structure, featuring a phenyl ketone substituent on the pyrrole ring, makes it a versatile intermediate for the synthesis of more complex molecular architectures. Notably, it is utilized as an intermediate in the synthesis of isomeric impurities of Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), highlighting its relevance in pharmaceutical development.[3] This guide provides a comprehensive overview of the chemical properties, synthesis protocols, and potential biological significance of this compound.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are essential for its handling, characterization, and application in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₁H₉NO[4][5]
Molecular Weight 171.19 g/mol [6]
Appearance Off-white to white solid/powder[3][4]
Purity ≥95% (typical commercial grade)[4][5][7]
CAS Number 7126-41-2[3][5][7]
InChI Key DSNSKSWTLGZGAN-UHFFFAOYSA-N[4][5][6][7]
Storage 2-8°C, Sealed in dry conditions[3][7]

Spectral Data

Spectral Data for Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone [8]

Data TypeSpectral Features
¹H-NMR (500 MHz, DMSO-d₆)δ 11.63 (brs, 1H, NH), 7.73 (d, J = 7.5 Hz, 2H), 7.58–7.53 (m, 1H), 7.48–7.43 (m, 2H), 7.38–7.35 (m, 2H), 7.27–7.21 (m, 3H), 7.18–7.14 (m, 1H), 7.09–7.07 (m, 1H)
¹³C-NMR (126 MHz, DMSO-d₆)δ 190.3, 139.9, 135.2, 131.5, 128.9, 128.34, 128.1, 128.1, 127.7, 125.6, 125.5, 120.5, 119.6

Note: The signals listed correspond to the protons and carbons of the entire Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone molecule.

Experimental Protocols

The synthesis of substituted 3-acylpyrroles often employs cycloaddition reactions. A prominent method is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC).

General Protocol: One-Pot Synthesis of Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone[8][9]

This protocol describes the synthesis of a substituted derivative, which serves as a representative example of the synthetic methodology for this class of compounds.

  • Reaction Setup : To a solution of the α,β-unsaturated ketone precursor (e.g., chalcone) in an appropriate solvent such as absolute ethanol, add lithium hydroxide monohydrate (LiOH·H₂O).

  • Initial Stirring : Stir the mixture at room temperature for approximately 6 hours.

  • Addition of TosMIC : Add p-toluenesulfonylmethyl isocyanide (TosMIC) and an additional amount of LiOH·H₂O to the reaction mixture.

  • Reaction Progression : Continue stirring at room temperature for an extended period (e.g., 17 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification : Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting residue is then purified using silica gel flash column chromatography with an appropriate eluent system (e.g., n-hexane-ethyl acetate) to yield the desired this compound derivative.

G General Workflow for 3-Acylpyrrole Synthesis via Van Leusen Reaction cluster_reactants Starting Materials cluster_process Process cluster_product Product Chalcone α,β-Unsaturated Ketone (e.g., Chalcone) Reaction One-Pot Reaction (Ethanol, Room Temp) Chalcone->Reaction TosMIC Tosylmethyl Isocyanide (TosMIC) TosMIC->Reaction Base Base (e.g., LiOH·H₂O) Base->Reaction Purification Purification (Flash Chromatography) Reaction->Purification Work-up Product This compound Derivative Purification->Product Isolation

A generalized workflow for the synthesis of 3-acylpyrroles.

Biological Significance and Potential Applications

Pyrrole and its derivatives are recognized for their diverse pharmacological activities.[1] this compound, as a key synthetic intermediate, provides a gateway to novel compounds with therapeutic potential.

  • Anti-inflammatory Agents : Its role as a precursor to a Ketorolac impurity directly links it to the field of anti-inflammatory drugs.[3] Ketorolac functions by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory signaling pathway. This suggests that other derivatives synthesized from 3-benzoylpyrrole could be explored as new COX inhibitors.

  • Anticancer and Antimicrobial Activity : Various substituted pyrrole frameworks have demonstrated potent anticancer and antimicrobial effects.[9] For example, derivatives have been synthesized and tested for activity against tumor cell lines and microbes like Candida albicans and Staphylococcus aureus.[9]

  • Enzyme Inhibition : Pyrrole derivatives have been successfully developed as potent enzyme inhibitors. A notable example is TAK-438, a potassium-competitive acid blocker (P-CAB) used for treating acid-related diseases, which features a substituted pyrrole core.[10] This compound functions by inhibiting the H⁺,K⁺-ATPase proton pump.

The logical pathway from a core scaffold like this compound to a potential drug candidate involves several stages of chemical modification and biological screening.

G Pathway from Core Scaffold to Potential Drug Candidate cluster_derivatization Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization Scaffold This compound (Core Scaffold) Derivatization Derivatization (e.g., N-alkylation, substitution on pyrrole ring) Scaffold->Derivatization Library Compound Library Derivatization->Library Screening In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Structure-Activity Relationship (SAR) Studies Hit->Optimization Candidate Lead/Candidate Drug Optimization->Candidate

References

In-Depth Technical Guide: Phenyl(1H-pyrrol-3-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 7126-41-2

Synonyms: 3-Benzoylpyrrole, Methanone, phenyl-1H-pyrrol-3-yl-

Introduction

Phenyl(1H-pyrrol-3-yl)methanone is a heterocyclic ketone belonging to the pyrrole class of compounds. The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core scaffold in a vast array of biologically active molecules, including natural products like heme and chlorophyll. In the pharmaceutical industry, the pyrrole nucleus is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

This section summarizes the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 7126-41-2[1]
Molecular Formula C₁₁H₉NO[2]
Molecular Weight 171.19 g/mol [1]
Appearance Off-white Solid
Melting Point 88-90 °C[3]
Boiling Point 336.8 ± 15.0 °C at 760 mmHg[3]
Physical Form Solid[4]

Table 2: Spectroscopic Data (Representative)

While specific spectra for this compound are not widely published, the following data for closely related derivatives provide a representative spectral profile. Key fragmentation in mass spectrometry would likely include the benzoyl cation (m/z = 105) and the phenyl cation (m/z = 77)[1].

SpectroscopyKey Features
¹H NMR (CDCl₃, 300 MHz) δ (ppm): 8.40 (br, 1H), 7.72 (d, J = 8.5 Hz, 2H), 7.42 (d, J = 8.5 Hz, 2H), 5.65 (t, J = 3.1 Hz, 1H)
¹³C NMR (CD₃COCD₃, 100 MHz) δ (ppm): 189.3, 145.4, 139.2, 136.6, 130.3, 128.4, 128.3, 116.5, 86.6
IR (KBr) ν (cm⁻¹): 3251, 1629, 1587, 1530, 1433, 1371, 1253, 1091, 1015, 914, 844, 765

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with Friedel-Crafts acylation being a common approach. The regioselective introduction of an acyl group at the 3-position of the pyrrole ring can be challenging, as substitution is generally favored at the C2 position[1]. However, specific strategies can be employed to achieve the desired C3 substitution. Another prominent method involves the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC)[5].

Experimental Protocol: Friedel-Crafts Acylation (General Procedure)

The following is a general procedure for the N-acylation of pyrrole, which can be adapted for the synthesis of this compound. Achieving C-acylation at the 3-position often requires the use of a protecting group on the nitrogen, followed by a Friedel-Crafts reaction and subsequent deprotection.

Materials:

  • Pyrrole

  • Benzoyl chloride

  • Triethylamine

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dry dichloromethane (DCM)

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of pyrrole (1.27 equivalents) in dry dichloromethane at 0 °C, add triethylamine (1.28 equivalents) and a catalytic amount of DMAP (0.1 equivalents)[3].

  • Slowly add benzoyl chloride (1.0 equivalent) dropwise to the cooled solution[3].

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC)[3].

  • Dilute the reaction mixture with diethyl ether[3].

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine[3].

  • Dry the organic layer over anhydrous Na₂SO₄ and filter[3].

  • Remove the solvent under reduced pressure[3].

  • Purify the crude product by flash column chromatography on silica gel to yield the acylated pyrrole[3].

Note: This general protocol for N-acylation would need modification, such as the use of a suitable N-protecting group and a Lewis acid catalyst (e.g., AlCl₃), to favor C3-acylation.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its most notable application is in the preparation of rac-Ketorolac 6-Benzoyl Isomer, which is an isomeric impurity of Ketorolac. Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) used for short-term pain management.

The pyrrole scaffold, in general, is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds with antibacterial, anti-inflammatory, and neuroprotective properties[6][7]. The functionalization of the this compound core structure allows for the generation of diverse derivatives with potential therapeutic applications.

Biological Activity

Currently, there is limited specific information available in the public domain regarding the biological activity of this compound itself. Research has primarily focused on the biological activities of more complex molecules derived from this intermediate. The broader class of pyrrole-containing compounds has been extensively studied and shown to exhibit a wide range of pharmacological effects, including:

  • Anti-inflammatory Activity: Many pyrrole derivatives, such as tolmetin and ketorolac, are potent anti-inflammatory agents that act by inhibiting cyclooxygenase (COX) enzymes[7].

  • Antibacterial Activity: The pyrrole nucleus is a component of several natural and synthetic compounds with significant antibacterial properties[6].

  • Anticancer Activity: Various pyrrole derivatives have been investigated for their potential as anticancer agents[8].

Further research is required to elucidate the specific biological profile of this compound.

Safety and Handling

Hazard Statements:

  • H302: Harmful if swallowed[4].

  • H315: Causes skin irritation[4].

  • H319: Causes serious eye irritation[4].

  • H335: May cause respiratory irritation[4].

Precautionary Statements: Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier[4].

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of an acylated pyrrole, based on the experimental protocol described in section 3.1.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Pyrrole Pyrrole ReactionVessel Reaction at 0°C to RT Pyrrole->ReactionVessel BenzoylChloride Benzoyl Chloride BenzoylChloride->ReactionVessel Base Triethylamine & DMAP Base->ReactionVessel Solvent Dry Dichloromethane Solvent->ReactionVessel Dilution Dilution with Diethyl Ether ReactionVessel->Dilution Reaction Mixture Washing Aqueous Washes (HCl, NaHCO₃, Brine) Dilution->Washing Drying Drying over Na₂SO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Crude Product FinalProduct This compound Chromatography->FinalProduct Purified Product

Caption: Generalized workflow for the synthesis of this compound.

References

The Multifaceted Biological Activities of Phenyl(1H-pyrrol-3-yl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenyl(1H-pyrrol-3-yl)methanone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the anticancer, anti-inflammatory, and antimicrobial properties of this class of compounds. We delve into the detailed experimental protocols for evaluating these activities, present a consolidated summary of quantitative biological data, and visualize the key signaling pathways implicated in their mechanisms of action. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound core.

Introduction

Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of biologically active natural products and synthetic compounds. The unique electronic properties and hydrogen bonding capabilities of the pyrrole ring make it an attractive pharmacophore. When functionalized with a phenylmethanone (benzoyl) group at the 3-position, the resulting this compound core gives rise to a class of molecules with significant therapeutic potential. These compounds have been extensively investigated for their ability to modulate various biological processes, leading to the identification of potent anticancer, anti-inflammatory, and antimicrobial agents. This guide will explore these key biological activities in detail.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The in vitro anticancer activity of various this compound derivatives has been evaluated using the MTT assay, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 --INVALID-LINK--methanoneMGC80-3Not explicitly stated, but used at 10.0 µM to observe necrotic effects.[1]
2 Chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1)Malignant CellsInduces apoptosis[2]
3 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one (D1)Malignant CellsInduces apoptosis[2]
4 Spiro-acenaphthylene tethered-[3][4][5]-thiadiazole derivativeRXF393 (Renal)7.01 ± 0.39[6]
HT29 (Colon)24.3 ± 1.29[6]
LOX IMVI (Melanoma)9.55 ± 0.51[6]
5 Imidazopyrrolopyridine derivative 1A498 (Renal)Low micromolar[7]
786-O (Renal)Low micromolar[7]
6 Imidazopyrrolopyridine derivative 2A498 (Renal)Low micromolar[7]
786-O (Renal)Low micromolar[7]
7 5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione Mn ComplexA549 (Lung)794.37[8]
HT29 (Colon)654.31[8]
8 5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione Ni ComplexHT29 (Colon)1064.05[8]
Experimental Protocols for Anticancer Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Propidium iodide is a fluorescent intercalating agent that stains DNA. By analyzing the DNA content of a cell population using flow cytometry, one can determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence intensity of the PI.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis and interference with the cell cycle.

dot

apoptosis_pathway extrinsic Extrinsic Pathway (Death Receptor-Mediated) caspase8 Caspase-8 extrinsic->caspase8 activates intrinsic Intrinsic Pathway (Mitochondrial) dna_damage DNA Damage intrinsic->dna_damage causes compound This compound Derivatives compound->intrinsic induces caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 activates caspase9 Caspase-9 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes bcl2 Bcl-2 family (Bax/Bak, Bcl-2/Bcl-xL) dna_damage->bcl2 activates pro-apoptotic cytochrome_c Cytochrome c release bcl2->cytochrome_c promotes cytochrome_c->caspase9 activates

Caption: Apoptosis induction by this compound derivatives.

dot

cell_cycle_pathway g1 G1 Phase s S Phase (DNA Synthesis) g1->s progression cdk_cyclin CDK-Cyclin Complexes g1->cdk_cyclin activates g2 G2 Phase s->g2 progression checkpoint G2/M Checkpoint g2->checkpoint leads to m M Phase (Mitosis) checkpoint->m allows entry compound This compound Derivatives compound->checkpoint induces arrest cdk_cyclin->s promotes entry van_leusen_synthesis start α,β-Unsaturated Ketone (Chalcone) cycloaddition [3+2] Cycloaddition start->cycloaddition tosmic Tosylmethyl isocyanide (TosMIC) tosmic->cycloaddition base Base (e.g., NaH, K2CO3) base->cycloaddition initiates elimination Elimination of Tosyl Group cycloaddition->elimination product This compound Derivative elimination->product

References

Phenyl(1H-pyrrol-3-yl)methanone derivatives and analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Phenyl(1H-pyrrol-3-yl)methanone Derivatives and Analogs for Drug Development Professionals

Introduction

The this compound scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities. Pyrrole derivatives are known to exhibit diverse biological effects, including anti-inflammatory, anticancer, antiviral, and antibacterial properties. The versatility of the pyrrole ring allows for various substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, aimed at researchers and professionals in the field of drug discovery and development.

Synthetic Methodologies

A prevalent and efficient method for synthesizing the this compound core involves a multi-component reaction utilizing p-toluenesulfonylmethyl isocyanide (TosMIC), often referred to as the Van Leusen [3+2] cycloaddition. This approach typically involves the reaction of an α,β-unsaturated carbonyl compound (a chalcone) with TosMIC in the presence of a base.

Experimental Protocol: One-Pot Synthesis of Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone

This protocol is adapted from a procedure involving the reaction of a chalcone intermediate with TosMIC.

Materials:

  • Acetophenone

  • Benzaldehyde

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Absolute Ethanol (EtOH)

  • p-toluenesulfonylmethyl isocyanide (TosMIC)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • n-hexane and Ethyl acetate (EtOAc) for chromatography

Procedure:

  • Chalcone Formation: In a round-bottom flask, dissolve acetophenone (1 eq.) and benzaldehyde (1 eq.) in absolute ethanol. Add LiOH·H₂O (1.1 eq.) to the solution. Stir the mixture at room temperature for approximately 6 hours to form the chalcone intermediate (1,3-diphenylprop-2-en-1-one).

  • Pyrrole Ring Formation: To the same reaction mixture, add TosMIC (1 eq.) and an additional portion of LiOH·H₂O (0.1 mmol). Continue stirring at room temperature for another 17 hours.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the ethanol. The residue is then taken up in water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • Chromatography: The crude product is purified by silica gel flash column chromatography using a gradient of n-hexane and ethyl acetate (e.g., starting from 4:1 v/v) to yield the pure phenyl(4-phenyl-1H-pyrrol-3-yl)methanone.

  • Characterization: The final product is characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Visualizing the Synthesis Workflow

The general workflow for the synthesis of this compound derivatives via the TosMIC method can be visualized as a sequence of key steps from starting materials to the final purified product.

G Start Starting Materials (e.g., Acetophenone, Benzaldehyde) Chalcone Step 1: Aldol Condensation (Base, EtOH, rt) Start->Chalcone Formation of Chalcone Intermediate TosMIC_add Step 2: TosMIC Addition ([3+2] Cycloaddition) Chalcone->TosMIC_add Formation of Pyrrole Ring Workup Step 3: Reaction Work-up (Extraction) TosMIC_add->Workup Purification Step 4: Purification (Column Chromatography) Workup->Purification Product Final Product This compound Derivative Purification->Product G Compound This compound Derivative (e.g., cpd 21) Cell Cancer Cell (e.g., CT-26) Compound->Cell Enters S_Phase S Phase Arrest Cell->S_Phase Disrupts Cell Cycle Prolif_Inhibit Inhibition of Proliferation S_Phase->Prolif_Inhibit Apoptosis Induction of Apoptosis S_Phase->Apoptosis Death Cell Death Prolif_Inhibit->Death Apoptosis->Death G Enzyme H+,K+-ATPase (Active Site) Binding Binding and Proton Pumping Enzyme->Binding Leads to No_Binding Inhibition of Proton Pumping Enzyme->No_Binding Leads to Substrate K+ Ions Substrate->Enzyme Binds to Inhibitor Pyrrole Derivative (P-CAB) Inhibitor->Enzyme Competitively Binds to

Spectroscopic Profile of Phenyl(1H-pyrrol-3-yl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for phenyl(1H-pyrrol-3-yl)methanone (CAS No. 7126-41-2), a key intermediate in the synthesis of various pharmaceutical compounds, including its role as an impurity in the manufacturing of Ketorolac.[1][2][3] This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 3-Benzoylpyrrole, Ketorolac 3-Benzoylpyrrole Impurity[1]

  • CAS Number: 7126-41-2[1][3][4][5]

  • Molecular Formula: C₁₁H₉NO[1][5]

  • Molecular Weight: 171.19 g/mol [1][4]

Spectroscopic Data

While specific, publicly available experimental spectra for this compound are not readily found in the literature, the following data tables are based on expected values derived from closely related structures and general principles of spectroscopic analysis.[4] Commercial suppliers of this compound as a reference standard typically provide a full Certificate of Analysis with experimental data.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 9.0br s1HN-H (pyrrole)
~7.70 - 7.80m2HH-2', H-6'
~7.40 - 7.60m3HH-3', H-4', H-5'
~7.30 - 7.40m1HH-2 (pyrrole)
~6.80 - 6.90m1HH-5 (pyrrole)
~6.60 - 6.70m1HH-4 (pyrrole)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~190 - 195C=O (carbonyl)
~138 - 142C-1'
~130 - 135C-4'
~128 - 130C-2', C-6'
~127 - 129C-3', C-5'
~125 - 130C-3 (pyrrole)
~120 - 125C-2 (pyrrole)
~115 - 120C-5 (pyrrole)
~108 - 112C-4 (pyrrole)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3400MediumN-H stretch (pyrrole)
~3100 - 3200WeakC-H stretch (aromatic)
~1630 - 1660StrongC=O stretch (aryl ketone)
~1580 - 1600MediumC=C stretch (aromatic)
~1450 - 1550MediumC=C stretch (pyrrole ring)
~700 - 800StrongC-H bend (out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
171.0684 (Exact)[M]⁺, Molecular ion
105[C₆H₅CO]⁺, Benzoyl cation (base peak)
77[C₆H₅]⁺, Phenyl cation

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

Synthesis of this compound

A common method for the synthesis of 3-acylpyrroles is through the Friedel-Crafts acylation of a pyrrole protected at the nitrogen, followed by deprotection. For instance, N-phenylsulfonylpyrrole can be acylated with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride, which directs the substitution to the 3-position. Subsequent removal of the phenylsulfonyl protecting group yields the desired product.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer. The sample is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a potassium bromide (KBr) pellet, or the spectrum can be recorded from a thin film deposited on a salt plate.

Mass Spectrometry

Mass spectra are typically acquired using an electron ionization (EI) source. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecular ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Sample IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI, HRMS) Purification->MS Structure Structure Elucidation & Confirmation NMR->Structure Connectivity Data IR->Structure Functional Group Data MS->Structure Molecular Weight & Formula Data

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

Phenyl(1H-pyrrol-3-yl)methanone: A Comprehensive Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl(1H-pyrrol-3-yl)methanone and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the core mechanisms of action, focusing on their anticancer properties, enzyme inhibition, and receptor binding activities. Drawing from a comprehensive review of the current scientific literature, this document details the signaling pathways involved, presents quantitative data in structured tables, and provides explicit experimental protocols for key assays. Visualizations of complex biological processes are rendered using the DOT language to facilitate a clear understanding of the molecular interactions and experimental workflows.

Anticancer Activity: Induction of Cell Cycle Arrest and Apoptosis

A significant body of research highlights the potential of this compound derivatives as anticancer agents. The primary mechanism of their cytotoxic action involves the disruption of the normal cell cycle, leading to programmed cell death, primarily through apoptosis and necrosis.

Signaling Pathways

The anticancer effects of these compounds are often initiated by their ability to induce cell cycle arrest, frequently observed at the S or G2/M phases. This disruption of cellular proliferation triggers downstream apoptotic signaling cascades. While the precise molecular initiators for this class of compounds are still under extensive investigation, the convergence on both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis is evident.

The intrinsic pathway is characterized by changes in the mitochondrial membrane potential and the regulation by Bcl-2 family proteins. An increase in the Bax/Bcl-2 ratio is a key indicator of pro-apoptotic signaling, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, including the executioner caspase-3, which orchestrates the dismantling of the cell.

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of an initiator caspase, which then activates caspase-3. The activation of caspase-3 is a central event in both pathways, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

General Apoptotic Pathway cluster_stimulus Cellular Stress cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase Phenyl(1H-pyrrol-3-yl)methanone_Derivatives This compound Derivatives Bcl2_Family Bcl-2 Family (Bax/Bcl-2 ratio) Phenyl(1H-pyrrol-3-yl)methanone_Derivatives->Bcl2_Family modulates Death_Receptors Death Receptors Phenyl(1H-pyrrol-3-yl)methanone_Derivatives->Death_Receptors activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2_Family->Mitochondrion regulates Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A diagram illustrating the general apoptotic pathways potentially activated by this compound derivatives.
Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of various this compound derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Compound DerivativeCancer Cell LineIC50 (µM)Reference
--INVALID-LINK--methanoneMGC80-310.0
3-benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrroleHepG20.9
3-benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrroleDU1450.7
3-benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrroleCT-260.5
3-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)-1H-pyrroleMGC 80-31.0
3-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)-1H-pyrroleHCT-1161.7
3-(4-methylbenzoyl)-4-(3,4-dimethoxyphenyl)-1H-pyrroleA5493.6
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

PI staining followed by flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with the test compound for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of the PI.

  • Data Analysis: Analyze the cell cycle distribution using appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Enzyme Inhibition

Derivatives of this compound have been identified as inhibitors of key enzymes involved in inflammatory and disease processes, notably Cyclooxygenase-2 (COX-2).

Mechanism of Action

COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX-2 is a major therapeutic strategy for anti-inflammatory drugs. This compound derivatives can bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2, thereby reducing the production of pro-inflammatory prostaglandins.

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins catalyzes Inflammation Inflammation Prostaglandins->Inflammation mediates Inhibitor This compound Derivative Inhibitor->COX2 inhibits

A diagram of the inhibitory action of this compound derivatives on the COX-2 enzyme.
Quantitative Data: COX-2 Inhibition

The inhibitory activity of this compound derivatives against the COX-2 enzyme is presented as IC50 values.

Compound DerivativeCOX-2 IC50 (µM)Reference
(4-(4-(dimethylamino)phenyl)-1H-pyrrol-3-yl)(phenyl)methanone0.65
(E)-1-(3-benzoyl-4-(4-(dimethylamino)phenyl)-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one0.55
(4-(4-methoxyphenyl)-1H-pyrrol-3-yl)(thiophen-2-yl)methanone7.0
(E)-1-(3-(thiophen-2-oyl)-4-(4-methoxyphenyl)-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one7.2
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a common method for screening COX-2 inhibitors.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, a heme cofactor solution, arachidonic acid (substrate), and a fluorescent probe.

  • Assay Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

  • Inhibitor Addition: Add the test compounds (this compound derivatives) at various concentrations to the wells. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., 535/587 nm).

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

Receptor Binding Activity

Certain derivatives of this compound have shown affinity for specific neurotransmitter receptors, suggesting potential applications in neuroscience and the treatment of neurological disorders.

Mechanism of Action

These compounds can act as ligands for G-protein coupled receptors (GPCRs) such as dopamine D2 receptors and ligand-gated ion channels like the GABA-A receptor. By binding to these receptors, they can modulate downstream signaling pathways, affecting neurotransmission. Their interaction can be as agonists, antagonists, or allosteric modulators, depending on the specific derivative and receptor subtype.

cluster_d2 Dopamine D2 Receptor cluster_gabaa GABA-A Receptor Ligand This compound Derivative D2_Receptor D2 Receptor Ligand->D2_Receptor binds GABAA_Receptor GABA-A Receptor Ligand->GABAA_Receptor binds D2_Signaling Modulation of Dopaminergic Signaling D2_Receptor->D2_Signaling GABAA_Signaling Modulation of GABAergic Inhibition GABAA_Receptor->GABAA_Signaling

A diagram showing the binding of this compound derivatives to Dopamine D2 and GABA-A receptors.
Quantitative Data: Receptor Binding Affinity

The binding affinity of this compound derivatives to their respective receptors is typically quantified by the inhibition constant (Ki).

Compound DerivativeReceptor TargetKi (nM)Reference
Imidazodiazepine derivative of pyrroleGABA-A Receptor (α5 subtype)>550 (weak affinity)
Diazepam (for comparison)GABA-A ReceptorAssumes Kd of [3H]-flumazenil of 7.7 nM
Spiperone-d2 (for comparison)Dopamine D2 Receptor8 (Kd)
Experimental Protocol: Radioligand Binding Assay

This protocol describes a general method for determining the binding affinity of a compound to a specific receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., Dopamine D2 or GABA-A receptors) from cell cultures or animal brain tissue.

  • Assay Buffer: Prepare an appropriate binding buffer.

  • Competition Assay: In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled ligand with known affinity for the receptor (e.g., [3H]spiperone for D2, [3H]flunitrazepam for GABA-A), and varying concentrations of the unlabeled test compound (this compound derivative).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The this compound scaffold is a promising platform for the development of novel therapeutic agents with diverse mechanisms of action. The anticancer activity of its derivatives is primarily driven by the induction of cell cycle arrest and apoptosis, making them interesting candidates for further oncological research. Their ability to inhibit enzymes like COX-2 underscores their potential as anti-inflammatory agents. Furthermore, the interaction of certain derivatives with key neurotransmitter receptors opens avenues for the development of novel treatments for neurological disorders. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their ongoing investigations of this important class of compounds.

The Pivotal Role of the Pyrrole Moiety in Bioactive Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery. Its unique physicochemical properties make it a privileged scaffold, frequently incorporated into the architecture of both natural products and synthetic pharmaceuticals. This prevalence is underscored by the fact that a significant percentage of FDA-approved small-molecule drugs feature a nitrogen-containing heterocycle, with pyrrole derivatives being prominently represented. This guide provides an in-depth exploration of the pyrrole moiety's role in bioactive compounds, detailing its significance, mechanisms of action, and the structure-activity relationships that govern its therapeutic efficacy.

Physicochemical Properties and Significance in Drug Design

The pyrrole nucleus imparts several advantageous properties to a molecule, influencing its pharmacokinetic and pharmacodynamic profile.

  • Aromaticity and Electron Distribution: The pyrrole ring is aromatic, with the nitrogen atom's lone pair of electrons delocalized across the ring. This creates a π-electron-rich system that can engage in various non-covalent interactions, including π-π stacking and hydrogen bonding.

  • Hydrogen Bonding: The N-H proton of the pyrrole ring can act as a hydrogen bond donor, a critical interaction for binding to biological targets like enzymes and receptors.

  • Dipole Moment: Pyrrole possesses a notable dipole moment, which can influence its solubility and ability to cross biological membranes.

  • Structural Versatility: The pyrrole scaffold allows for substitution at multiple positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of a compound to optimize its affinity, selectivity, and metabolic stability.

These features allow the pyrrole moiety to serve as a versatile pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity.

Major Classes of Pyrrole-Containing Bioactive Compounds

The pyrrole scaffold is a key component in a wide array of therapeutic agents, spanning various disease areas.

HMG-CoA Reductase Inhibitors (Statins)

Perhaps the most well-known class of pyrrole-containing drugs is the statins, used to lower cholesterol. Atorvastatin, one of the best-selling drugs worldwide, features a central pyrrole ring that is crucial for its activity.

  • Mechanism of Action: Statins act as competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis. The pyrrole core and its associated functional groups mimic the structure of the natural substrate, HMG-CoA, allowing it to bind tightly to the enzyme's active site.

Tyrosine Kinase Inhibitors (TKIs)

Several pyrrole-containing compounds are potent inhibitors of tyrosine kinases, enzymes that play a critical role in cellular signaling pathways controlling growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers.

  • Sunitinib: This multi-targeted TKI is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Its structure includes a pyrrole ring fused to an oxindole core. Sunitinib inhibits several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), thereby blocking tumor angiogenesis and proliferation.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Pyrrole derivatives also exhibit significant anti-inflammatory activity.

  • Ketorolac: This potent analgesic is a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. The pyrrole moiety is an integral part of its chemical structure.

Quantitative Bioactivity Data

The efficacy of these compounds is quantified by metrics such as the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a specific biological process by 50%.

CompoundTarget(s)Bioactivity (IC50)Therapeutic Area
Atorvastatin HMG-CoA Reductase8 nM - 154 nMHypercholesterolemia
Sunitinib VEGFR2, PDGFRβ80 nM (VEGFR2), 2 nM (PDGFRβ)Oncology
Ketorolac COX-1, COX-220 nM (COX-1), 120 nM (COX-2)Pain & Inflammation

Signaling Pathways and Mechanisms

The therapeutic effects of pyrrole-containing compounds are achieved through the modulation of specific cellular signaling pathways.

HMG-CoA Reductase Pathway (Atorvastatin)

Atorvastatin's inhibition of HMG-CoA reductase directly impacts the cholesterol biosynthesis pathway, primarily in the liver. This leads to an upregulation of LDL receptors on hepatocytes, increasing the clearance of LDL cholesterol from the bloodstream.

HMG_CoA_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps HMGCR->Mevalonate Catalyzes Atorvastatin Atorvastatin (Pyrrole-containing) Atorvastatin->HMGCR Inhibits

Caption: Inhibition of the cholesterol synthesis pathway by Atorvastatin.

VEGFR Signaling Pathway (Sunitinib)

Sunitinib targets VEGFR2, a key receptor in angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis. By binding to the ATP-binding pocket of the kinase domain, Sunitinib prevents its activation and downstream signaling.

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLC PLCγ VEGFR2->PLC Activates RAS RAS-RAF-MEK-ERK Pathway VEGFR2->RAS Activates PI3K PI3K-AKT Pathway VEGFR2->PI3K Activates Sunitinib Sunitinib (Pyrrole-containing) Sunitinib->VEGFR2 Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis PLC->Proliferation RAS->Proliferation PI3K->Proliferation

Caption: Sunitinib inhibits VEGFR2 signaling to block angiogenesis.

Experimental Protocols

The determination of bioactivity and mechanism of action relies on robust experimental assays.

Protocol 1: HMG-CoA Reductase Inhibition Assay

This protocol outlines a general method for determining the IC50 value of a compound like Atorvastatin.

Objective: To measure the in-vitro inhibitory activity of a test compound against HMG-CoA reductase.

Materials:

  • Recombinant human HMG-CoA reductase enzyme

  • HMG-CoA substrate

  • NADPH

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)

  • Test compound (e.g., Atorvastatin) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.

  • Reaction Mixture: In each well of the microplate, add the assay buffer, HMG-CoA substrate, and the test compound dilution (or vehicle control).

  • Enzyme Addition: Initiate the reaction by adding HMG-CoA reductase to each well.

  • Initiation of Measurement: Immediately start the kinetic read by adding NADPH to all wells.

  • Data Acquisition: Measure the rate of NADPH consumption by monitoring the decrease in absorbance at 340 nm over a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve (e.g., sigmoidal curve) to calculate the IC50 value.

Protocol 2: VEGFR2 Kinase Activity Assay

This protocol describes a method to assess the inhibitory effect of a compound like Sunitinib on VEGFR2 kinase activity.

Objective: To quantify the inhibition of VEGFR2 kinase phosphorylation activity by a test compound.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, MnCl2, DTT)

  • Test compound (e.g., Sunitinib) dissolved in DMSO

  • Phospho-specific antibody (anti-phosphotyrosine)

  • Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

  • 96-well microplate (e.g., ELISA plate)

  • Luminometer or plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the Poly(Glu, Tyr) substrate and incubate overnight. Wash the wells to remove unbound substrate.

  • Kinase Reaction:

    • Add the assay buffer, test compound dilutions (or vehicle control), and VEGFR2 enzyme to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specific time (e.g., 30-60 minutes) at room temperature to allow for phosphorylation of the substrate.

  • Detection:

    • Wash the wells to stop the reaction and remove ATP and enzyme.

    • Add a primary antibody specific for phosphorylated tyrosine residues and incubate.

    • Wash away the unbound primary antibody.

    • Add a secondary, enzyme-linked antibody (e.g., HRP-conjugated) and incubate.

    • Wash away the unbound secondary antibody.

    • Add the detection reagent (chemiluminescent or colorimetric substrate) and measure the signal using a plate reader.

  • Data Analysis:

    • The signal intensity is proportional to the amount of phosphorylation (kinase activity).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit to a dose-response curve to determine the IC50.

Drug Discovery Workflow

The discovery of novel pyrrole-based bioactive compounds typically follows a structured workflow, from initial concept to a potential drug candidate.

Drug_Discovery_Workflow TargetID Target Identification & Validation HitGen Hit Generation (e.g., HTS, Fragment Screening) TargetID->HitGen HitToLead Hit-to-Lead Optimization (SAR Studies) HitGen->HitToLead PyrroleLib Pyrrole Compound Library Synthesis PyrroleLib->HitGen LeadOpt Lead Optimization (ADME/Tox Profiling) HitToLead->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General workflow for pyrrole-based drug discovery.

Conclusion

The pyrrole moiety is a remarkably versatile and powerful scaffold in the design of bioactive compounds. Its favorable physicochemical properties and ability to be readily functionalized have led to its incorporation into numerous successful drugs across a wide range of therapeutic areas, from cardiovascular disease to oncology and pain management. The continued exploration of pyrrole chemistry and its application in structure-activity relationship studies promises to yield new generations of innovative and effective medicines. This guide provides a foundational understanding for researchers and drug development professionals aiming to leverage the unique advantages of the pyrrole core in their own discovery efforts.

Phenyl(1H-pyrrol-3-yl)methanone: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. Among the various substituted pyrroles, Phenyl(1H-pyrrol-3-yl)methanone, also known as 3-benzoylpyrrole, has emerged as a particularly valuable building block for the development of novel therapeutic agents. Its unique structural features allow for diverse chemical modifications, leading to compounds with potent anticancer, anti-inflammatory, antibacterial, and antiviral properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, offering valuable insights for researchers in the field of drug discovery and development.

Synthesis of the this compound Core

The construction of the 3-benzoylpyrrole scaffold can be efficiently achieved through several synthetic methodologies, with the Van Leusen and Paal-Knorr reactions being the most prominent.

Van Leusen Pyrrole Synthesis

The Van Leusen reaction provides a powerful and versatile method for the synthesis of 3,4-disubstituted pyrroles from α,β-unsaturated ketones (chalcones) and tosylmethyl isocyanide (TosMIC). The reaction proceeds via a [3+2] cycloaddition mechanism.

Experimental Protocol: Van Leusen Synthesis of Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone [1]

  • Chalcone Formation (Claisen-Schmidt Condensation):

    • To a stirred solution of acetophenone (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (8.0 mL), add five drops of 20% sodium hydroxide solution.

    • Stir the reaction mixture at room temperature for 2 hours.

    • The resulting solid (chalcone) is isolated by filtration and recrystallized from a DMF-ethanol mixture.

  • Pyrrole Formation:

    • In a separate flask, prepare a suspension of sodium hydride (50 mg) in diethyl ether (20 mL) under an inert atmosphere (e.g., Argon).

    • Dissolve the chalcone (1.0 mmol) and tosylmethyl isocyanide (TosMIC) (1.0 mmol) in DMSO (1.5 mL).

    • Add the DMSO solution dropwise to the sodium hydride suspension at room temperature with continuous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and straightforward method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[2] This method is particularly useful for synthesizing N-substituted pyrroles.

Experimental Protocol: Paal-Knorr Synthesis of N-Aryl-3-aroylpyrroles

  • Synthesis of the 1,4-Dicarbonyl Precursor: The requisite 1,4-dicarbonyl compound can be synthesized through various established organic chemistry methods.

  • Cyclocondensation:

    • A mixture of the 1,4-dicarbonyl compound (1.0 equiv.) and a primary aromatic amine (1.2 equiv.) is heated in a suitable solvent (e.g., acetic acid, ethanol, or toluene), often with a catalytic amount of acid (e.g., p-toluenesulfonic acid).[3]

    • The reaction is typically refluxed for several hours until completion, as monitored by TLC.

    • After cooling, the reaction mixture is worked up by neutralization, extraction with an organic solvent, and subsequent purification by crystallization or column chromatography to afford the desired N-aryl-3-aroylpyrrole.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential across a range of therapeutic areas. The following sections summarize their key biological activities, supported by quantitative data.

Anticancer Activity

The 3-benzoylpyrrole scaffold has proven to be a fertile ground for the discovery of potent anticancer agents. These compounds often exert their effects by inducing apoptosis and interfering with key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
cpd 21 3-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)-1H-pyrroleHepG2, DU145, CT-260.5 - 0.9[4][5]
cpd 19 3-benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrroleMGC 80-3, HCT-116, CHO1.0 - 1.7[4][5]
cpd 15 3-(4-methylbenzoyl)-4-(4-methoxyphenyl)-1H-pyrroleA5493.6[4][5]
C1 Pyrrole-fused urea derivativeColo2050.0771[6]
C2 Pyrrole-fused urea derivativeColo2050.0446[6]

Mechanism of Action: Apoptosis Induction

Many this compound derivatives induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute programmed cell death.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Procaspase-8 Procaspase-8 Death Receptors (Fas, TNFR)->Procaspase-8 Ligand binding Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 3-Benzoylpyrrole Derivatives 3-Benzoylpyrrole Derivatives 3-Benzoylpyrrole Derivatives->Death Receptors (Fas, TNFR) Sensitizes 3-Benzoylpyrrole Derivatives->Mitochondrion Induces stress Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Fig. 1: Apoptosis induction by 3-benzoylpyrrole derivatives.

Mechanism of Action: Signaling Pathway Inhibition

Derivatives of this compound have also been shown to inhibit key signaling pathways that are often dysregulated in cancer, such as the RAS-RAF-MEK-ERK and PI3K/AKT/mTOR pathways.[6][7][8]

Signaling_Inhibition cluster_ERK RAS-RAF-MEK-ERK Pathway cluster_PI3K PI3K/AKT/mTOR Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation, Survival Growth Factor Receptor Growth Factor Receptor Growth Factor Receptor->RAS Growth Factor Receptor->PI3K 3-Benzoylpyrrole Derivatives 3-Benzoylpyrrole Derivatives 3-Benzoylpyrrole Derivatives->ERK Inhibits 3-Benzoylpyrrole Derivatives->AKT Inhibits Experimental_Workflow Start Start Synthesis of 3-Benzoylpyrrole Core Synthesis of 3-Benzoylpyrrole Core Start->Synthesis of 3-Benzoylpyrrole Core Chemical Modification and Derivatization Chemical Modification and Derivatization Synthesis of 3-Benzoylpyrrole Core->Chemical Modification and Derivatization In Vitro Biological Screening In Vitro Biological Screening Chemical Modification and Derivatization->In Vitro Biological Screening Lead Compound Identification Lead Compound Identification In Vitro Biological Screening->Lead Compound Identification Mechanism of Action Studies Mechanism of Action Studies Lead Compound Identification->Mechanism of Action Studies In Vivo Efficacy and Toxicity Testing In Vivo Efficacy and Toxicity Testing Mechanism of Action Studies->In Vivo Efficacy and Toxicity Testing Preclinical Development Preclinical Development In Vivo Efficacy and Toxicity Testing->Preclinical Development

References

Potential Therapeutic Targets of Phenyl(1H-pyrrol-3-yl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl(1H-pyrrol-3-yl)methanone, a key heterocyclic ketone, stands as a significant scaffold in medicinal chemistry. Its structural relationship as a direct precursor to the potent non-steroidal anti-inflammatory drug (NSAID) Ketorolac strongly indicates its primary therapeutic targets are within the inflammatory cascade. This technical guide delineates the potential therapeutic targets of this compound, focusing on its role as an inhibitor of cyclooxygenase (COX) enzymes and its potential interaction with the lipoxygenase (LOX) pathway. This document provides a comprehensive overview of the relevant signaling pathways, quantitative data from related compounds, and detailed experimental protocols for assessing its biological activity.

Introduction

The pyrrole ring is a privileged structure in drug discovery, forming the core of numerous pharmacologically active agents. This compound, by virtue of its chemical structure and its role as an intermediate in the synthesis of Ketorolac, is of significant interest for its potential anti-inflammatory and analgesic properties. Understanding its interaction with key enzymes in the arachidonic acid cascade is crucial for its development as a potential therapeutic agent or as a lead compound for novel drug design.

Primary Therapeutic Targets: Cyclooxygenase (COX) Isoforms

The most probable therapeutic targets of this compound are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This is inferred from its role as a synthetic precursor to Ketorolac, a potent non-selective COX inhibitor. NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the conversion of arachidonic acid to prostaglandins.

The Cyclooxygenase Pathway

The COX pathway is a critical component of the inflammatory response. Upon cellular stimulation, phospholipase A2 releases arachidonic acid from the cell membrane. COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.

Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Isomerases Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) Prostaglandin H2 (PGH2)->Thromboxane A2 (TXA2) Thromboxane Synthase Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever Platelet Aggregation Platelet Aggregation Thromboxane A2 (TXA2)->Platelet Aggregation

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Secondary Therapeutic Target: Lipoxygenase (LOX)

In addition to COX, enzymes of the lipoxygenase (LOX) pathway represent another potential therapeutic target. Inhibition of the COX pathway can sometimes lead to a shunting of arachidonic acid metabolism towards the LOX pathway, resulting in the production of pro-inflammatory leukotrienes. Therefore, compounds with dual COX/LOX inhibitory activity are of significant interest.

The Lipoxygenase Pathway

The LOX pathway converts arachidonic acid into various hydroperoxyeicosatetraenoic acids (HPETEs), which are subsequently converted to leukotrienes and lipoxins. Leukotrienes are potent mediators of inflammation and are involved in the pathophysiology of asthma and other inflammatory diseases.

Arachidonic Acid Arachidonic Acid 5-Lipoxygenase (5-LOX) 5-Lipoxygenase (5-LOX) Arachidonic Acid->5-Lipoxygenase (5-LOX) 5-HPETE 5-HPETE 5-Lipoxygenase (5-LOX)->5-HPETE Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-HPETE->Leukotriene A4 (LTA4) Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Leukotriene A4 (LTA4)->Leukotriene B4 (LTB4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotriene A4 (LTA4)->Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Inflammation, Bronchoconstriction Inflammation, Bronchoconstriction Leukotriene B4 (LTB4)->Inflammation, Bronchoconstriction Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)->Inflammation, Bronchoconstriction

Caption: The 5-Lipoxygenase (5-LOX) Signaling Pathway.

Quantitative Data

CompoundTargetAssay TypeIC50 (µM)
Phenyl(4-phenyl-1H-pyrrol-3-yl)methanoneLipoxygenaseIn vitro100

This moderate inhibitory activity suggests that the this compound scaffold may serve as a starting point for developing more potent LOX inhibitors or dual COX/LOX inhibitors.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2.

cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Prepare Reagents Prepare Assay Buffer, Heme, COX-1/COX-2 Enzymes, and Test Compound Solutions Incubate Incubate Enzyme, Buffer, Heme, and Test Compound at 37°C Prepare Reagents->Incubate Initiate Reaction Add Arachidonic Acid to Initiate the Reaction Incubate->Initiate Reaction Stop Reaction Add HCl to Terminate the Reaction Initiate Reaction->Stop Reaction Reduce PGH2 Add Stannous Chloride to Reduce PGH2 to PGF2α Stop Reaction->Reduce PGH2 Quantify PGF2α Quantify PGF2α using Enzyme Immunoassay (EIA) Reduce PGH2->Quantify PGF2α Measure Absorbance Measure Absorbance at 405-420 nm Quantify PGF2α->Measure Absorbance Calculate IC50 Calculate IC50 Values from Dose-Response Curves Measure Absorbance->Calculate IC50

Caption: Experimental Workflow for In Vitro COX Inhibition Assay.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of heme (a necessary cofactor), purified COX-1 and COX-2 enzymes, and solutions of the test compound at various concentrations.

  • Incubation: In a microplate, combine the reaction buffer, heme, and either COX-1 or COX-2 enzyme. Add the test compound or vehicle control and pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid. Incubate at 37°C for a short period (e.g., 2 minutes).

  • Reaction Termination: Stop the reaction by adding a small volume of hydrochloric acid.

  • Prostaglandin Quantification: The product of the COX reaction, prostaglandin H2 (PGH2), is unstable. It is typically reduced to the more stable prostaglandin F2α (PGF2α) by the addition of stannous chloride. The concentration of PGF2α is then determined using a specific enzyme immunoassay (EIA) kit.

  • Data Analysis: A standard curve is generated using known concentrations of PGF2α. The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Lipoxygenase (LOX) Inhibition Assay

This protocol describes a common spectrophotometric method for assessing the in vitro inhibitory activity of a compound against lipoxygenase.

cluster_prep_lox Preparation cluster_incubation_lox Incubation cluster_reaction_lox Reaction & Measurement cluster_analysis_lox Data Analysis Prepare Reagents_lox Prepare Buffer, Soybean Lipoxygenase, and Test Compound Solutions Incubate_lox Incubate Enzyme and Test Compound at Room Temperature Prepare Reagents_lox->Incubate_lox Initiate Reaction_lox Add Linoleic Acid to Initiate the Reaction Incubate_lox->Initiate Reaction_lox Monitor Absorbance Monitor the Increase in Absorbance at 234 nm Initiate Reaction_lox->Monitor Absorbance Calculate IC50_lox Calculate IC50 Values from Dose-Response Curves Monitor Absorbance->Calculate IC50_lox

Caption: Experimental Workflow for In Vitro LOX Inhibition Assay.

Methodology:

  • Reagent Preparation: Prepare a buffer solution (e.g., 0.1 M sodium phosphate buffer, pH 8.0), a solution of soybean lipoxygenase, and solutions of the test compound at various concentrations. The substrate, linoleic acid, is typically prepared as a sodium salt solution.

  • Incubation: In a quartz cuvette, mix the buffer, the lipoxygenase enzyme solution, and the test compound or vehicle control. Incubate at room temperature for a short period (e.g., 5 minutes).

  • Reaction Initiation and Measurement: Initiate the reaction by adding the linoleic acid substrate solution. Immediately monitor the increase in absorbance at 234 nm using a spectrophotometer. This absorbance change is due to the formation of the conjugated diene hydroperoxide product.

  • Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound, as a direct precursor to the non-selective COX inhibitor Ketorolac, holds significant promise as a scaffold for the development of novel anti-inflammatory agents. Its primary therapeutic targets are undoubtedly the COX-1 and COX-2 enzymes. Furthermore, evidence from structurally similar compounds suggests a potential for interaction with the lipoxygenase pathway. The experimental protocols provided herein offer a robust framework for the comprehensive evaluation of its inhibitory activity. Further investigation into the specific COX-1/COX-2 selectivity and the potential for dual COX/LOX inhibition is warranted to fully elucidate the therapeutic potential of this and related pyrrole-based compounds.

In Silico Modeling of Phenyl(1H-pyrrol-3-yl)methanone Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of phenyl(1H-pyrrol-3-yl)methanone and its derivatives, with a focus on their interactions with biological targets. This document outlines common in silico methodologies, presents relevant quantitative data, and details experimental protocols to facilitate further research and drug development efforts.

Introduction to this compound and its Biological Significance

The pyrrole ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] this compound, as a core pyrrole derivative, has garnered interest for its potential pharmacological applications. In silico modeling plays a crucial role in elucidating the molecular interactions of this compound and its analogs, thereby accelerating the drug discovery process.

Recent studies have highlighted the potential of pyrrole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.[3][4][5] The selective inhibition of COX-2 over COX-1 is a critical goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[3] In silico techniques are instrumental in designing and evaluating the selectivity of these compounds.

Molecular Interactions and Potential Targets

The primary biological targets identified for this compound and its derivatives are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are central to the biosynthesis of prostaglandins from arachidonic acid, which are lipid mediators involved in inflammation, pain, and fever.[5][6]

Derivatives of this compound have also been investigated for their activity against other targets, including lipoxygenase (LOX), another enzyme involved in the inflammatory cascade.[4] Furthermore, the broader class of pyrrole derivatives has been studied for interactions with targets such as epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and polo-like kinase 1, highlighting the diverse therapeutic potential of this scaffold.[7]

In Silico Modeling Methodologies

In silico modeling provides a powerful toolkit for investigating the interactions of small molecules like this compound with their biological targets at an atomic level. The primary methodologies employed are molecular docking and molecular dynamics simulations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is widely used to screen virtual compound libraries and to propose the binding mode of a ligand, which can guide further optimization.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This method can be used to assess the stability of the docked pose, study conformational changes, and calculate binding free energies.

Binding Free Energy Calculations

A common method to estimate the binding affinity of a ligand to a receptor from MD simulations is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach.[8][9][10] This method calculates the free energy of binding by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation.

Data Presentation: Quantitative Interaction Data

The following tables summarize the reported in vitro inhibitory activities of various this compound derivatives against COX-1 and COX-2. This data is essential for building and validating in silico models.

Compound IDModification on this compound ScaffoldTargetIC50 (µM)Reference
Derivative 1 1-(2-fluorophenyl)-2-(4-(methylsulfonyl)benzoyl)-1H-pyrroleCOX-1180
Derivative 1 1-(2-fluorophenyl)-2-(4-(methylsulfonyl)benzoyl)-1H-pyrroleCOX-243
Compound 4h 2-(3-(ethoxycarbonyl)-2-methyl-5-(p-tolyl)-1H-pyrrol-1-yl)acetic acidCOX-1-[3]
Compound 4h 2-(3-(ethoxycarbonyl)-2-methyl-5-(p-tolyl)-1H-pyrrol-1-yl)acetic acidCOX-27.11 (pIC50)[3]
Compound 4k 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)acetic acidCOX-1-[3]
Compound 4k 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)acetic acidCOX-2-[3]
Compound 4l 2-(3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl)acetic acidCOX-1-[3]
Compound 4l 2-(3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl)acetic acidCOX-2-[3]
Hybrid 5 Cinnamic acid hybrid of a pyrrole derivativeCOX-20.55[11]
Hybrid 6 Cinnamic acid hybrid of a pyrrole derivativeCOX-27.0[11]
Compound IDModification on Pyrrole ScaffoldTargetBinding Free Energy (kcal/mol)Reference
Compound 8b Fused 1H-pyrrole derivativeEGFR-22.46[7]
Compound 8b Fused 1H-pyrrole derivativeCDK-2-24.52[7]
Compound 3a Schiff base of a pyrrole derivativePolo-like kinase 1-8.9

Experimental Protocols

This section provides detailed, step-by-step protocols for performing molecular docking and molecular dynamics simulations to study the interaction of this compound with a target protein, such as COX-2.

Protocol for Molecular Docking using AutoDock Vina
  • Preparation of the Receptor:

    • Obtain the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5F1A) from the Protein Data Bank.

    • Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.

    • Add polar hydrogens to the protein structure.

    • Convert the cleaned protein structure from PDB format to PDBQT format using AutoDock Tools. This step assigns partial charges to the atoms.

  • Preparation of the Ligand:

    • Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Convert the ligand structure to PDBQT format using AutoDock Tools. This step defines the rotatable bonds and assigns partial charges.

  • Grid Box Definition:

    • Define the search space for docking by creating a grid box that encompasses the active site of the receptor. The coordinates of the co-crystallized ligand can be used as a reference to center the grid box.

  • Running the Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation. The program will explore different conformations of the ligand within the defined grid box and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the docking results to identify the best binding poses based on the predicted binding affinities.

    • Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) for the top-ranked poses using molecular visualization software like PyMOL or VMD.

Protocol for Molecular Dynamics Simulation using GROMACS
  • System Preparation:

    • Start with the best-docked complex of this compound and the receptor from the molecular docking step.

    • Choose a suitable force field for the protein (e.g., AMBER, CHARMM) and generate the topology file for the protein.

    • Generate the topology and parameter files for the ligand using a tool like ACPYPE or the CHARMM General Force Field (CGenFF) server.

    • Place the complex in a simulation box of appropriate size and shape (e.g., a cubic box with a minimum distance of 1.0 nm between the protein and the box edges).

    • Solvate the system with a chosen water model (e.g., TIP3P).

    • Add ions (e.g., Na+ or Cl-) to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while keeping the protein backbone restrained.

      • NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired pressure (e.g., 1 bar) to ensure the correct density.

  • Production MD Run:

    • Run the production molecular dynamics simulation for a sufficient length of time (e.g., 100 ns) without any restraints.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation (RMSD) of the protein and ligand).

    • Analyze the interactions between the ligand and the receptor over time (e.g., hydrogen bond analysis).

    • Calculate the binding free energy using the MM/PBSA or MM/GBSA method.[8][9][10]

Visualization of Pathways and Workflows

Signaling Pathways Modulated by COX-2 Inhibition

Inhibition of COX-2 by compounds like this compound derivatives can modulate several downstream signaling pathways involved in inflammation and cellular proliferation.

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Cell_Proliferation Cell Proliferation Prostaglandins->Cell_Proliferation Apoptosis Apoptosis Prostaglandins->Apoptosis Inhibition Inhibitor This compound (Inhibitor) Inhibitor->COX2

Caption: COX-2 signaling pathway and its inhibition.

General Workflow for In Silico Modeling

The following diagram illustrates a typical workflow for the in silico modeling of small molecule-protein interactions.

In_Silico_Workflow start Start: Identify Ligand and Target receptor_prep Receptor Preparation (PDB Download, Cleaning) start->receptor_prep ligand_prep Ligand Preparation (3D Structure, Energy Minimization) start->ligand_prep docking Molecular Docking (AutoDock Vina) receptor_prep->docking ligand_prep->docking analysis_docking Analysis of Docking Results (Binding Poses, Scores) docking->analysis_docking md_sim Molecular Dynamics Simulation (GROMACS) analysis_docking->md_sim analysis_md Trajectory Analysis (RMSD, Interactions) md_sim->analysis_md binding_energy Binding Free Energy Calculation (MM/PBSA) analysis_md->binding_energy validation Experimental Validation binding_energy->validation end End: Validated Model validation->end

Caption: A general workflow for in silico drug-receptor interaction studies.

Experimental Validation of In Silico Models

It is crucial to validate the predictions from in silico models with experimental data.[12][13] Techniques for experimental validation include:

  • In vitro enzyme inhibition assays: To determine the IC50 values of the synthesized compounds against the target enzyme (e.g., COX-1 and COX-2).[3]

  • Surface Plasmon Resonance (SPR): To measure the binding affinity (KD) and kinetics of the ligand-receptor interaction.

  • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding.

  • X-ray Crystallography: To obtain the 3D structure of the ligand-receptor complex, which provides the ultimate validation of the predicted binding mode.

A strong correlation between the predicted binding affinities from in silico models and the experimentally determined values provides confidence in the predictive power of the computational approach.

Conclusion

This technical guide has provided a comprehensive overview of the in silico modeling of this compound interactions, with a focus on its potential as a COX inhibitor. By following the detailed protocols for molecular docking and molecular dynamics simulations, and by leveraging the provided quantitative data and pathway information, researchers can effectively utilize computational methods to explore the therapeutic potential of this and related compounds. The integration of in silico modeling with experimental validation is paramount for the successful development of novel drug candidates.

References

Phenyl(1H-pyrrol-3-yl)methanone: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Phenyl(1H-pyrrol-3-yl)methanone, a key heterocyclic compound. This document summarizes its chemical properties, synthesis, and known biological activities, with a focus on presenting clear, actionable data for researchers in drug discovery and development.

Core Chemical and Physical Properties

This compound, also known as 3-benzoylpyrrole, is a solid compound with the molecular formula C₁₁H₉NO. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including isomers of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac.

PropertyValueSource
Molecular Formula C₁₁H₉NOCymitQuimica
Molecular Weight 171.199 g/mol CymitQuimica
CAS Number 7126-41-2Sigma-Aldrich
IUPAC Name This compoundSigma-Aldrich
Physical Form SolidCymitQuimica
Purity Typically ≥95%CymitQuimica
InChI Key DSNSKSWTLGZGAN-UHFFFAOYSA-NSigma-Aldrich

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is of significant interest in medicinal chemistry. Several synthetic routes have been reported, with the Van Leusen reaction being a prominent method for constructing the pyrrole ring.

One-Pot Synthesis of Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone

A one-pot reaction for a closely related derivative, phenyl(4-phenyl-1H-pyrrol-3-yl)methanone, has been described, which involves an initial aldol condensation followed by a cyclization reaction with p-toluenesulfonylmethyl isocyanide (TosMIC).

Experimental Protocol:

  • Aldol Condensation: Acetophenone and benzaldehyde are reacted in the presence of lithium hydroxide monohydrate (LiOH·H₂O) in absolute ethanol at room temperature for 6 hours to form the chalcone intermediate.

  • Cyclization: Additional LiOH·H₂O and p-toluenesulfonylmethyl isocyanide (TosMIC) are added to the reaction mixture, which is then stirred at room temperature for 17 hours.

  • Purification: The resulting precipitate is purified by silica gel flash column chromatography using a mixture of n-hexane and ethyl acetate (4:1 v/v) to yield phenyl(4-phenyl-1H-pyrrol-3-yl)methanone.

This reaction pathway provides a straightforward method for accessing 3-benzoylpyrrole derivatives.

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Cyclization Acetophenone Acetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone LiOH·H₂O, EtOH, rt, 6h Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone Product Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone Chalcone->Product LiOH·H₂O, rt, 17h TosMIC p-Toluenesulfonylmethyl isocyanide (TosMIC) TosMIC->Product

Figure 1: One-pot synthesis of a 3-benzoylpyrrole derivative.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of this compound and its derivatives. Below is a summary of the reported NMR data for phenyl(4-phenyl-1H-pyrrol-3-yl)methanone.

Data TypeChemical Shifts (δ) and Coupling Constants (J)
¹H-NMR (500 MHz, DMSO-d₆)11.63 (brs, 1H), 7.73 (d, J = 7.5 Hz, 2H), 7.58–7.53 (m, 1H), 7.48–7.43 (m, 2H), 7.38–7.35 (m, 2H), 7.27–7.21 (m, 3H), 7.18–7.14 (m, 1H), 7.09–7.07 (m, 1H)
¹³C-NMR (126 MHz, DMSO-d₆)190.3, 139.9, 135.2, 131.5, 128.9, 128.34, 128.1, 128.1, 127.7, 125.6, 125.5, 120.5, 119.6

Biological Activities and Therapeutic Potential

Pyrrole-containing compounds exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. Derivatives of this compound have been investigated for various therapeutic applications.

Anti-inflammatory and Antioxidant Activity

The pyrrole nucleus is a common feature in several non-steroidal anti-inflammatory drugs (NSAIDs). Research has shown that derivatives of this compound possess antioxidant and anti-lipoxygenase (LOX) potential, suggesting their utility in combating inflammatory conditions. The development of hybrid molecules incorporating the 3-benzoylpyrrole core with other pharmacophores, such as cinnamic acid, has been explored to create multifunctional anti-inflammatory agents.

Anti-HIV Activity

Novel pyrazole derivatives synthesized from 3-benzoylbenzofurans, which share a similar benzoyl-heterocycle motif, have demonstrated potent anti-HIV activity. These compounds have been shown to inhibit HIV entry and also act as non-nucleotide reverse transcriptase inhibitors (NNRTIs). This suggests that the broader class of benzoyl-heterocycles, including this compound derivatives, could be promising leads for the development of new antiretroviral agents.

While specific quantitative biological data such as IC₅₀ or Kᵢ values for the parent this compound are not extensively reported in the public domain, the consistent biological activity observed in its derivatives underscores the importance of this chemical scaffold in medicinal chemistry.

G This compound Core This compound Core Anti-inflammatory Anti-inflammatory This compound Core->Anti-inflammatory Antioxidant Antioxidant This compound Core->Antioxidant Anti-HIV Anti-HIV This compound Core->Anti-HIV

Figure 2: Biological activities of this compound derivatives.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. Its versatile synthesis and the diverse biological activities of its derivatives, particularly in the areas of inflammation and virology, make it a compelling target for further investigation. Future research should focus on the synthesis of a broader range of derivatives and the comprehensive in vitro and in vivo evaluation of their biological activities to fully elucidate their therapeutic potential. The detailed experimental protocols and structured data presented in this guide are intended to facilitate these research endeavors.

An In-depth Technical Guide to the Safety and Handling of Phenyl(1H-pyrrol-3-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for phenyl(1H-pyrrol-3-yl)methanone (CAS No: 7126-41-2), a heterocyclic ketone of interest in chemical synthesis and drug discovery. The following sections detail the known hazards, handling procedures, and emergency responses associated with this compound to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a solid, off-white compound with the molecular formula C₁₁H₉NO and a molecular weight of approximately 171.2 g/mol .[1] It is an intermediate in the synthesis of other compounds, such as the rac Ketorolac 6-Benzoyl Isomer.[1]

PropertyValueReference
CAS Number 7126-41-2[1]
Molecular Formula C₁₁H₉NO[1]
Molecular Weight 171.2 g/mol [1]
Appearance Off-white Solid[1]
Purity Typically ≥95%
Storage Temperature 2-8°C, Sealed in dry conditions[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification indicates it can cause harm if swallowed, and may cause skin, eye, and respiratory irritation.[2]

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302WarningHarmful if swallowed.[2]
Skin IrritationH315WarningCauses skin irritation.[2]
Eye IrritationH319WarningCauses serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure)H335WarningMay cause respiratory irritation.[2]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets provided by suppliers.[2] Key precautions include avoiding breathing dust, washing skin thoroughly after handling, and wearing appropriate personal protective equipment.[2]

Experimental Protocols and Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following is a general guideline for handling this compound in a laboratory setting.

General Laboratory Workflow

The following diagram outlines a standard workflow for handling this compound, from preparation to disposal.

G General Laboratory Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Risk Assessment b Don Personal Protective Equipment (PPE) a->b c Weighing and Transfer (in a fume hood) b->c Proceed with caution d Reaction Setup c->d e Work-up and Purification d->e f Decontamination of Glassware e->f After experiment g Waste Segregation (Solid and Liquid) f->g h Proper Waste Disposal g->h

Caption: A typical workflow for handling this compound.

Synthesis of 3-Acylpyrroles (General Procedure)

The synthesis of 3-acylpyrroles, such as this compound, often involves the Friedel-Crafts acylation of a protected pyrrole, followed by deprotection. A general method involves the trifluoromethanesulfonic acid-mediated rearrangement of the corresponding 2-acylpyrroles. Another approach is the aluminum chloride-catalyzed acylation of a suitably protected pyrrole, which can selectively yield 3-acyl derivatives. These are then deprotected under mild alkaline hydrolysis.

A one-pot synthesis for a related compound, phenyl(4-phenyl-1H-pyrrol-3-yl)methanone, utilizes lithium hydroxide and p-toluenesulfonylmethyl isocyanide (TosMIC). While specific conditions for the target molecule may vary, these methods highlight the types of reagents and conditions that may be employed.

Safety and Emergency Procedures

Personal Protective Equipment (PPE)

The following diagram illustrates the necessary PPE for handling this compound.

G Required Personal Protective Equipment (PPE) cluster_ppe Personal Protective Equipment cluster_engineering Engineering Controls ppe1 Safety Goggles ppe2 Chemical-resistant Gloves (e.g., Nitrile) ppe3 Laboratory Coat ppe4 Closed-toe Shoes eng1 Fume Hood eng2 Safety Shower and Eyewash Station

References

Methodological & Application

Application Note: Protocols for the Acylation of 1H-Pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-Pyrrole is a five-membered aromatic heterocycle that serves as a fundamental structural motif in a vast array of biologically active compounds, including natural products, pharmaceuticals, and functional materials. The introduction of an acyl group onto the pyrrole ring is a critical transformation in synthetic organic chemistry, providing a versatile handle for further functionalization and the construction of more complex molecular architectures. Acylpyrroles are key intermediates in the synthesis of numerous therapeutic agents.[1]

Pyrrole is an electron-rich aromatic system, making it highly reactive towards electrophilic substitution.[2] Generally, electrophilic attack, including acylation, preferentially occurs at the C2 (α) position. This regioselectivity is attributed to the superior resonance stabilization of the cationic intermediate formed upon attack at C2 compared to the intermediate from C3 (β) attack.[2][3] However, the position of acylation (N, C2, or C3) can be strategically controlled by modulating reaction conditions, the nature of the acylating agent, the choice of catalyst, and the presence of directing groups on the pyrrole nitrogen.[1][4][5] This application note provides detailed protocols for several key acylation methods and summarizes the factors influencing their regioselectivity.

Key Acylation Methodologies

Several methods are commonly employed for the acylation of 1H-pyrrole, each offering distinct advantages in terms of regioselectivity and substrate scope.

  • Friedel-Crafts Acylation: This classic method involves the reaction of pyrrole with an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, TiCl₄, BF₃·OEt₂).[4] The choice of Lewis acid is critical for controlling the regioselectivity. While often favoring the thermodynamically stable 2-acylpyrrole, specific combinations of N-protecting groups and Lewis acids can direct acylation to the C3 position.[5][6]

  • Vilsmeier-Haack Formylation: This reaction is a specific and efficient method for introducing a formyl group (-CHO) onto the pyrrole ring, typically at the C2 position.[7] It utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9] The regioselectivity can be shifted towards the C3 position by introducing sterically demanding substituents on the pyrrole nitrogen or by using bulkier formylating reagents.[10]

  • Acylation via Pyrrolyl Anions: The N-H proton of pyrrole is moderately acidic (pKa ≈ 17.5) and can be deprotonated by strong bases (e.g., NaH, BuLi) or by forming a Grignard reagent.[2][4] The resulting nucleophilic pyrrolide anion can then react with an acylating agent.[4] This method can lead to either N-acylation or C-acylation, with the outcome depending on factors such as the counter-ion, solvent, and the specific electrophile used.[11] Ionic salts (Na+, K+) tend to favor N-acylation.[2]

Data Presentation: Regioselectivity and Yields

The following tables summarize quantitative data for various pyrrole acylation protocols, highlighting the influence of catalysts and protecting groups on product distribution and yield.

Table 1: Influence of Lewis Acid on Friedel-Crafts Acylation Regioselectivity

Entry Pyrrole Derivative Acylating Agent Lewis Acid Solvent Product Ratio (C2:C3) Combined Yield (%) Reference
1 1H-Pyrrole p-Toluoylbenzotriazole ZnBr₂ Dichloroethane 5:1 75 [1]
2 1H-Pyrrole p-Toluoylbenzotriazole TiCl₄ Dichloromethane >99:1 (Regiospecific) 87 [1]
3 1-(Phenylsulfonyl)pyrrole Acetyl Chloride BF₃·OEt₂ Dichloroethane 9:1 85 [5]
4 1-(Phenylsulfonyl)pyrrole Acetyl Chloride AlCl₃ Dichloroethane 1:19 80 [5]

| 5 | N-Methylpyrrole | Benzoyl Chloride | DBN (catalyst) | Toluene | >99:1 (Regiospecific) | 95 |[12] |

Table 2: Vilsmeier-Haack Formylation of N-Substituted Pyrroles

Entry N-Substituent Formylating Reagent Product Ratio (2-CHO : 3-CHO) Total Yield (%) Reference
1 -H DMF/POCl₃ Predominantly C2 High [7]
2 -Trityl DMF/Ph₃PBr₄ 1:6.7 Moderate [10]
3 -Triisopropylsilyl (TIPS) DMF/POCl₃ 1:24 69 (after desilylation) [10]

| 4 | -t-Butyl | DMF/POCl₃ | 1:1.5 | 85 |[13] |

Experimental Protocols

Protocol 1: Regioselective C2-Acylation using TiCl₄ (Friedel-Crafts Type)

This protocol describes the highly regioselective 2-acylation of 1H-pyrrole using an N-acylbenzotriazole as the acylating agent and titanium tetrachloride as the Lewis acid.[1]

  • Materials: 1H-Pyrrole, 1H-1,2,3-benzotriazolyl(4-methylphenyl)methanone, Titanium tetrachloride (TiCl₄), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred solution of 1H-pyrrole (1.0 mmol) and 1H-1,2,3-benzotriazolyl(4-methylphenyl)methanone (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere at 0 °C, add TiCl₄ (1.1 mmol, 1.0 M solution in DCM) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

    • Extract the mixture with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford (4-methylphenyl)(1H-pyrrol-2-yl)methanone.

Protocol 2: Vilsmeier-Haack Formylation of 1H-Pyrrole

This protocol details the preparation of 1H-pyrrole-2-carbaldehyde.[7][8]

  • Materials: N,N-Dimethylformamide (DMF, anhydrous), Phosphorus oxychloride (POCl₃), 1H-Pyrrole, 1,2-Dichloroethane (anhydrous), Sodium acetate solution, Ice.

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a condenser, cool anhydrous DMF (1.2 mmol) to 0 °C.

    • Add POCl₃ (1.1 mmol) dropwise with stirring, keeping the temperature below 10 °C. The Vilsmeier reagent will form.

    • Stir the mixture for 30 minutes at room temperature.

    • Add a solution of 1H-pyrrole (1.0 mmol) in anhydrous 1,2-dichloroethane (5 mL) dropwise.

    • Heat the reaction mixture to 50-60 °C and stir for 1 hour.

    • Cool the mixture to room temperature and pour it onto crushed ice.

    • Neutralize the mixture by adding a concentrated solution of sodium acetate until the pH is ~6-7.

    • Heat the mixture on a steam bath for 15-20 minutes to hydrolyze the intermediate iminium salt.

    • Cool the mixture and extract the product with diethyl ether (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the resulting 1H-pyrrole-2-carbaldehyde by distillation or chromatography.

Protocol 3: Regioselective C3-Acylation via an N-Silyl Protecting Group

This protocol achieves C3-acylation by sterically blocking the C2 positions with a triisopropylsilyl (TIPS) group.[1]

  • Materials: 1-(Triisopropylsilyl)-1H-pyrrole, Acetic anhydride, TiCl₄, Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution, Tetrabutylammonium fluoride (TBAF).

  • Procedure:

    • Acylation: To a solution of 1-(triisopropylsilyl)-1H-pyrrole (1.0 mmol) and acetic anhydride (1.2 mmol) in anhydrous DCM (10 mL) at 0 °C under nitrogen, add TiCl₄ (1.1 mmol, 1.0 M solution in DCM) dropwise.

    • Stir the reaction at 0 °C for 1 hour.

    • Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-(triisopropylsilyl)-1H-pyrrol-3-yl)ethan-1-one.

    • Desilylation: Dissolve the crude product in tetrahydrofuran (THF, 10 mL) and add TBAF (1.1 mmol, 1.0 M solution in THF).

    • Stir at room temperature for 30 minutes.

    • Quench with water and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by column chromatography to obtain 1-(1H-pyrrol-3-yl)ethan-1-one.

Visualizations

Below are diagrams illustrating the workflow, mechanism, and logic of pyrrole acylation.

G cluster_workflow General Workflow for Pyrrole Acylation start Pyrrole Derivative + Acylating Agent conditions Select Reaction Conditions (Catalyst, Solvent, Temp) start->conditions reaction Acylation Reaction conditions->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Distillation) workup->purification product Acylpyrrole Product purification->product

Caption: A generalized workflow for the acylation of pyrrole derivatives.

G cluster_mechanism Mechanism of C2-Electrophilic Acylation acyl_halide R-CO-Cl acylium [ R-C≡O⁺ ] Acylium Ion acyl_halide->acylium + AlCl₃ lewis_acid AlCl₃ intermediate Resonance-Stabilized Cationic Intermediate (Wheland Intermediate) pyrrole Pyrrole Ring pyrrole->intermediate + Acylium Ion (Attack at C2) deprotonation Deprotonation (-H⁺) intermediate->deprotonation product 2-Acylpyrrole deprotonation->product

Caption: The mechanism of Friedel-Crafts acylation at the C2 position of pyrrole.

G cluster_logic Control of Regioselectivity in Pyrrole Acylation start Desired Product? cond_n Use Pyrrolide Anion (NaH, KHMDS) + Hard Electrophile start->cond_n N-Acylation cond_c2 Standard Friedel-Crafts (e.g., TiCl₄) or Vilsmeier-Haack start->cond_c2 C2-Acylation (Kinetic Product) cond_c3 Use Bulky N-Protecting Group (e.g., -TIPS, -SO₂Ph) + Specific Lewis Acid (e.g., AlCl₃) start->cond_c3 C3-Acylation n_acyl N-Acylpyrrole c2_acyl C2-Acylpyrrole c3_acyl C3-Acylpyrrole cond_n->n_acyl cond_c2->c2_acyl cond_c3->c3_acyl

Caption: A decision diagram for controlling the regioselectivity of pyrrole acylation.

References

Application Notes and Protocols for Pyrrole Synthesis Using TosMIC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole and its derivatives are fundamental heterocyclic motifs prevalent in a vast array of natural products, pharmaceuticals, and functional materials. The synthesis of substituted pyrroles is, therefore, a significant endeavor in organic chemistry and drug discovery. Among the various synthetic methodologies, the van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), stands out as a robust and versatile method. This [3+2] cycloaddition reaction between TosMIC and an electron-deficient alkene offers a straightforward and operationally simple route to a wide range of substituted pyrroles.[1][2][3][4] TosMIC, a stable and odorless solid, serves as a three-atom synthon, making it a convenient reagent for constructing the pyrrole ring.[2]

These application notes provide a comprehensive overview of the TosMIC-based pyrrole synthesis, including the reaction mechanism, quantitative data on substrate scope and yields, detailed experimental protocols for key transformations, and a visual representation of the reaction workflow.

Reaction Mechanism and Workflow

The van Leusen pyrrole synthesis proceeds via a well-established mechanism. Under basic conditions, the acidic α-proton of TosMIC is abstracted to form a carbanion.[2][5] This nucleophilic carbanion then undergoes a Michael addition to an electron-deficient alkene (Michael acceptor). The resulting intermediate subsequently undergoes an intramolecular cyclization, followed by the elimination of the tosyl group to afford the aromatic pyrrole ring.[5]

The general workflow for the van Leusen pyrrole synthesis is depicted below:

Van_Leusen_Pyrrole_Synthesis TosMIC TosMIC Deprotonation Deprotonation of TosMIC TosMIC->Deprotonation Michael_Acceptor Michael Acceptor (Electron-Deficient Alkene) Michael_Addition Michael Addition Michael_Acceptor->Michael_Addition Base Base (e.g., NaH, t-BuOK) Base->Deprotonation Deprotonation->Michael_Addition TosMIC Anion Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Elimination Elimination of Tosyl Group Cyclization->Elimination Pyrrole Substituted Pyrrole Elimination->Pyrrole

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Phenyl(1H-pyrrol-3-yl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological activities of phenyl(1H-pyrrol-3-yl)methanone derivatives. This class of compounds has garnered significant interest due to its potent anti-inflammatory, anticancer, and neuroprotective properties. The core structure, featuring a pyrrole ring acylated at the 3-position with a phenyl group, serves as a versatile scaffold for medicinal chemistry exploration.

Synthetic Strategies

The synthesis of this compound derivatives can be primarily achieved through two effective methods: the TosMIC-based [3+2] cycloaddition and the Friedel-Crafts acylation of protected pyrroles.

TosMIC-Based [3+2] Cycloaddition

This method involves the reaction of tosylmethyl isocyanide (TosMIC) with an α,β-unsaturated ketone (chalcone) in the presence of a base. This approach is highly efficient for constructing the 3-aroyl-4-substituted pyrrole core. The reaction proceeds via a [3+2] cycloaddition followed by the elimination of p-toluenesulfinic acid to afford the aromatic pyrrole ring.[1][2][3][4]

A general workflow for the TosMIC-based synthesis is depicted below:

TosMIC_Workflow A Aryl Aldehyde C Chalcone (α,β-Unsaturated Ketone) A->C Claisen-Schmidt Condensation B Acetophenone Derivative B->C F [3+2] Cycloaddition Intermediate C->F Michael Addition D TosMIC D->F E Base (e.g., LiOH, NaH) E->F G This compound Derivative F->G Cyclization & Elimination

Caption: Workflow for TosMIC-based synthesis of this compound derivatives.

Friedel-Crafts Acylation

An alternative strategy involves the Friedel-Crafts acylation of an N-protected pyrrole. To direct the acylation to the 3-position, a bulky or electron-withdrawing protecting group on the pyrrole nitrogen is essential. N-sulfonyl protecting groups, such as N-tosyl (Ts) or N-benzenesulfonyl (Bs), have proven effective in achieving high regioselectivity for the 3-acylpyrrole.[5] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). Subsequent deprotection of the sulfonyl group yields the desired N-unsubstituted this compound.

A logical diagram for the Friedel-Crafts acylation approach is as follows:

FC_Acylation_Logic Start Pyrrole Protect N-Sulfonylation (e.g., TsCl, BsCl) Start->Protect Acylate Friedel-Crafts Acylation (Benzoyl Chloride, AlCl₃) Protect->Acylate Deprotect Deprotection (e.g., NaOH) Acylate->Deprotect Product 3-Benzoyl-1H-pyrrole Deprotect->Product

Caption: Logical steps for the synthesis of 3-benzoyl-1H-pyrrole via Friedel-Crafts acylation.

Quantitative Data on Synthesis

The yields of this compound derivatives vary depending on the synthetic route and the nature of the substituents on the aromatic rings. Below is a summary of representative yields from the literature.

R¹ (at Pyrrole-4)R² (at Benzoyl)Synthetic MethodYield (%)Reference
PhenylHTosMIC43[6]
PhenylHTosMIC83[5]
4-MethoxyphenylHTosMIC75[2]
4-ChlorophenylHTosMIC81[2]
tert-ButylHTosMIC78
HHFriedel-Crafts>50[7]
H4-MethoxyFriedel-Crafts>50[7]
H4-NitroFriedel-Crafts>50[7]

Biological Applications and Signaling Pathways

This compound derivatives have shown significant promise as inhibitors of key enzymes in inflammatory pathways, particularly cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[8][9][10] The inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

Furthermore, these compounds have been found to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in both inflammation and cancer progression.[11][12][13]

COX Inhibition Pathway

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor This compound Derivative Inhibitor->COX

Caption: Inhibition of the COX pathway by this compound derivatives.

NF-κB and MAPK Signaling Pathway Inhibition

NFkB_MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) MAPK_cascade MAPK Cascade (p38, JNK, ERK) Stimuli->MAPK_cascade IKK IKK Complex Stimuli->IKK NFkB_active Active NF-κB (Nuclear Translocation) MAPK_cascade->NFkB_active IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IKK->NFkB activates IkB->NFkB inhibits NFkB->NFkB_active Gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_active->Gene_expression Inhibitor This compound Derivative Inhibitor->MAPK_cascade Inhibitor->IKK

Caption: Inhibition of NF-κB and MAPK signaling pathways.

Biological Activity Data

The inhibitory activity of these derivatives against COX-1 and COX-2 is a key indicator of their anti-inflammatory potential. The IC₅₀ values for selected compounds are presented below.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Reference
Pyrrole Derivative 1>1000.65[9]
Cinnamic Hybrid 5>1000.55[9]
Pyrrolo[3,4-d]pyridazinone 6a>1000.08[10]
Pyrrolo[3,4-c]pyridine-dione A4.86.2[7]
Pyrrolo[3,4-c]pyridine-dione D2.910.1[7]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone via TosMIC Method

This protocol is adapted from the procedure described by Nair et al.[8]

Materials:

  • Acetophenone

  • Benzaldehyde

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Absolute ethanol

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Deionized water

Procedure:

  • To a solution of acetophenone (1.0 mmol) and benzaldehyde (1.0 mmol) in absolute ethanol (10 mL), add LiOH·H₂O (1.1 mmol).

  • Stir the reaction mixture at room temperature for 6 hours to form the chalcone intermediate.

  • To the same reaction vessel, add an additional portion of LiOH·H₂O (1.1 mmol) and TosMIC (1.0 mmol).

  • Continue stirring at room temperature for 17-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate will form. Filter the solid product and wash with cold water and cold ethanol.

  • Dry the product under vacuum to obtain phenyl(4-phenyl-1H-pyrrol-3-yl)methanone.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 3-Benzoyl-1H-pyrrole via Friedel-Crafts Acylation

This protocol is a general procedure based on the work of Anderson and coworkers.[5]

Materials:

  • Pyrrole

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

Step 1: N-Tosylation of Pyrrole

  • In a flame-dried flask under an inert atmosphere, suspend NaH (1.2 equiv.) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of pyrrole (1.0 equiv.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of TsCl (1.1 equiv.) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-tosylpyrrole.

Step 2: Friedel-Crafts Acylation

  • In a flame-dried flask under an inert atmosphere, suspend AlCl₃ (2.0 equiv.) in anhydrous DCM.

  • Cool the suspension to 0 °C and add benzoyl chloride (1.2 equiv.) dropwise.

  • Stir for 15 minutes, then add a solution of N-tosylpyrrole (1.0 equiv.) in anhydrous DCM.

  • Stir the reaction at 0 °C for 2-4 hours.

  • Carefully quench the reaction by pouring it onto ice-cold 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 3-benzoyl-1-tosylpyrrole.

Step 3: Deprotection

  • Dissolve the 3-benzoyl-1-tosylpyrrole (1.0 equiv.) in a mixture of methanol and water (9:1).

  • Add NaOH (3.0 equiv.) and stir the mixture at room temperature overnight.

  • Remove the methanol under reduced pressure and neutralize the aqueous residue with 1M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 3-benzoyl-1H-pyrrole.

  • Characterize the final product using appropriate spectroscopic methods.

Safety Precautions:

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Sodium hydride is a highly flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Aluminum chloride is corrosive and reacts with moisture. Handle in a dry environment.

  • Acyl chlorides are corrosive and lachrymatory. Handle with care.

References

Application Notes and Protocols: Phenyl(1H-pyrrol-3-yl)methanone as an Intermediate for Ketorolac Impurity Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of Phenyl(1H-pyrrol-3-yl)methanone as a key intermediate in the synthesis of a significant Ketorolac impurity, specifically rac Ketorolac 6-Benzoyl Isomer, also known as Ketorolac EP Impurity C. Understanding the formation and synthesis of such impurities is critical for drug quality control, safety assessment, and regulatory compliance in the pharmaceutical industry. This guide outlines the synthetic pathway from the intermediate to the impurity, provides detailed experimental protocols, and describes analytical methods for quantification and characterization.

Introduction

Ketorolac is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for the management of moderate to severe pain. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. This compound has been identified as a key intermediate in the formation of rac Ketorolac 6-Benzoyl Isomer (Ketorolac EP Impurity C), an isomeric impurity of Ketorolac.[1] The presence of this impurity in the final drug product must be carefully monitored and controlled. These application notes provide a comprehensive resource for the synthesis and analysis of this specific impurity, which is essential for developing reference standards and validating analytical methods.

Synthesis of Ketorolac Impurity C from this compound

The synthesis of Ketorolac Impurity C from this compound involves a two-step process: N-alkylation of the pyrrole ring followed by an intramolecular cyclization to form the pyrrolizine core structure. The following protocols are based on established chemical principles and synthetic routes outlined in the literature, including patent CN112898307A, which describes a comprehensive synthesis starting from pyrrole.

Synthesis Pathway

The overall synthetic pathway from this compound to Ketorolac Impurity C can be visualized as follows:

Synthesis_Pathway Intermediate This compound Alkylated_Intermediate 1-(2-Chloroethyl)-3-benzoyl-1H-pyrrole Intermediate->Alkylated_Intermediate N-Alkylation (e.g., 1,2-dichloroethane, Base) Cyclized_Intermediate 6-Benzoyl-2,3-dihydro-1H-pyrrolizine Alkylated_Intermediate->Cyclized_Intermediate Intramolecular Cyclization (Lewis Acid) Impurity_C Ketorolac Impurity C (rac Ketorolac 6-Benzoyl Isomer) Cyclized_Intermediate->Impurity_C Carboxylation

Caption: Synthetic pathway from this compound to Ketorolac Impurity C.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Chloroethyl)-3-benzoyl-1H-pyrrole

This protocol describes the N-alkylation of this compound.

  • Materials:

    • This compound

    • 1,2-Dichloroethane

    • Sodium hydroxide (NaOH) or other suitable base

    • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

    • Toluene or other suitable solvent

    • Water

    • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of this compound in toluene, add a 50% aqueous solution of sodium hydroxide and a catalytic amount of a phase-transfer catalyst.

    • Add an excess of 1,2-dichloroethane to the mixture.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • After completion, cool the reaction mixture to room temperature and add water to dissolve the inorganic salts.

    • Separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude 1-(2-chloroethyl)-3-benzoyl-1H-pyrrole. The product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of rac Ketorolac 6-Benzoyl Isomer (Ketorolac Impurity C)

This protocol outlines the intramolecular Friedel-Crafts cyclization to form the pyrrolizine ring, followed by carboxylation.

  • Materials:

    • 1-(2-Chloroethyl)-3-benzoyl-1H-pyrrole

    • Aluminum chloride (AlCl₃) or other suitable Lewis acid

    • Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

    • Reagents for carboxylation (e.g., via a Vilsmeier-Haack type reaction followed by oxidation, or through a Grignard reagent and CO₂)

    • Hydrochloric acid (HCl)

    • Sodium bicarbonate (NaHCO₃) solution

    • Water

    • Ethyl acetate

  • Procedure:

    • Dissolve 1-(2-chloroethyl)-3-benzoyl-1H-pyrrole in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C and slowly add anhydrous aluminum chloride in portions.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the cyclization by TLC or HPLC.

    • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent to yield the crude 6-benzoyl-2,3-dihydro-1H-pyrrolizine.

    • The crude product is then subjected to a carboxylation reaction to introduce the carboxylic acid moiety at the 1-position. This can be a multi-step process. A potential route involves formylation followed by oxidation.

    • The final product, rac Ketorolac 6-Benzoyl Isomer, is then purified by recrystallization or column chromatography.

Quantitative Data
StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Typical Overall Yield (%)
N-Alkylation This compound, 1,2-DichloroethaneNaOH, Phase-transfer catalystToluene80-904-6-
Cyclization & Carboxylation 1-(2-Chloroethyl)-3-benzoyl-1H-pyrroleAlCl₃, Carboxylation reagentsDichloromethane0 to RT12-24~95% (from pyrrole)

Analytical Methods for Ketorolac Impurity C

Accurate and precise analytical methods are essential for the quantification of Ketorolac Impurity C in both the API and final drug product. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

HPLC Method for Impurity Profiling

The following is a representative HPLC method for the analysis of Ketorolac and its impurities.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.05M Ammonium dihydrogen phosphate (pH 3.0) B: Acetonitrile/Methanol (e.g., 60:40 v/v)
Gradient A time-based gradient from high aqueous to high organic content
Flow Rate 1.0 - 1.5 mL/min
Detection UV at 313 nm
Column Temperature 30-40 °C
Injection Volume 10-20 µL
Method Validation Parameters

A summary of typical validation parameters for an HPLC method for Ketorolac impurities is provided below.

ParameterTypical Specification
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflow for the synthesis and analysis of Ketorolac Impurity C.

Synthesis_Workflow cluster_synthesis Synthesis of Ketorolac Impurity C Start Start with This compound Alkylation N-Alkylation Start->Alkylation Purification1 Purification of Alkylated Intermediate Alkylation->Purification1 Cyclization Intramolecular Cyclization Purification1->Cyclization Carboxylation Carboxylation Cyclization->Carboxylation Purification2 Final Purification Carboxylation->Purification2 Impurity_C Ketorolac Impurity C Purification2->Impurity_C

Caption: Workflow for the synthesis of Ketorolac Impurity C.

Analysis_Workflow cluster_analysis Analysis of Ketorolac Impurity C Sample_Prep Sample Preparation (API or Drug Product) HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Quantification Quantification of Impurity C Peak_Integration->Quantification Report Report Results Quantification->Report

Caption: Workflow for the analysis of Ketorolac Impurity C.

Conclusion

The synthesis and control of impurities are of paramount importance in the development of safe and effective pharmaceutical products. This compound serves as a crucial intermediate in the formation of Ketorolac EP Impurity C. The protocols and analytical methods detailed in these application notes provide a valuable resource for researchers and drug development professionals. By understanding the synthetic pathway and having robust analytical procedures, the presence of this impurity can be effectively monitored and controlled, ensuring the quality of Ketorolac formulations.

References

Application of Phenyl(1H-pyrrol-3-yl)methanone in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The phenyl(1H-pyrrol-3-yl)methanone scaffold is a privileged structure in medicinal chemistry, serving as a core component in the design of various kinase inhibitors. Protein kinases play a pivotal role in cellular signal transduction pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery. The pyrrole ring system, a five-membered aromatic heterocycle, offers a versatile platform for generating libraries of compounds with diverse biological activities. When combined with a phenyl methanone substituent, the resulting scaffold can be strategically modified to achieve high potency and selectivity against various kinase targets. This document outlines the application of this scaffold in kinase inhibitor design, providing quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the quantitative data for representative kinase inhibitors incorporating a pyrrole-based scaffold, demonstrating the potential of the this compound and related structures.

Compound ID/ClassTarget Kinase(s)IC50 (µM)Cell LineAntiproliferative IC50 (µM)Citation
5-amino-4-(1H-benzoimidazol-2-yl)-1-(3-hydroxy-phenyl)-1,2-dihydro-pyrrol-3-oneFGFR10.32KG1 (myeloma)9.3[1]
5-amino-1-(3-hydroxy-phenyl)-4-(6-methyl-1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-oneFGFR10.63KG1 (myeloma)5.6[1]
Pyrrolo[2,1-f][1][2][3]triazine-based derivative (Compound 37)VEGFR-2Low nanomolar rangeL2987 (human lung carcinoma)Efficacy observed in xenograft models[4]
2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivative (Compound P-6)Aurora-A0.11HCT-116, MCF-70.37-0.44[5]
(E)-3-phenyl-1-(2-pyrrolyl)-2-propenone (PPP)Src, Syk, TAK1Not specifiedRAW264.7Not specified[6]
Quinoxaline-based pyrrolo[3,2-b]quinoxaline derivative (Compound 1)EphA3Not specifiedMAVER1, SU-DHL-2, VAL, MEC10.60[7]
Quinoxaline-based pyrrolo[3,2-b]quinoxaline derivative (Compound 2)EphA3Not specifiedMAVER1, SU-DHL-2, VAL, MEC10.25[7]

Signaling Pathways and Experimental Workflows

The design and evaluation of kinase inhibitors based on the this compound scaffold involves understanding the targeted signaling pathways and employing a systematic experimental workflow.

G cluster_0 FGFR1 Signaling Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 PLCg PLCγ FGFR1->PLCg RAS RAS FGFR1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->FGFR1

Caption: FGFR1 signaling pathway and point of inhibition.

G cluster_1 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K AKT AKT PI3K->AKT Angiogenesis Angiogenesis AKT->Angiogenesis Inhibitor Pyrrole-based Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway relevant to anti-angiogenesis.

G cluster_2 Experimental Workflow for Kinase Inhibitor Evaluation A Compound Synthesis (this compound scaffold) B In Vitro Kinase Assay (e.g., for FGFR1, VEGFR-2) A->B C Cell-Based Assays (e.g., MTT Assay) B->C F Lead Optimization B->F D Western Blot Analysis C->D E In Vivo Studies (e.g., Xenograft Models) C->E C->F D->F E->F

References

High-Yield Synthesis of Substituted Pyrroles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of substituted pyrroles, a critical structural motif in numerous pharmaceuticals and functional materials. The following sections cover several key synthetic methodologies, including the Paal-Knorr synthesis, Hantzsch pyrrole synthesis, Barton-Zard reaction, and a modern multi-component approach.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles, typically involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under acidic or neutral conditions.[1][2][3] This method is valued for its operational simplicity and the accessibility of starting materials.[1]

Data Presentation: Paal-Knorr Synthesis of N-Substituted Pyrroles

The following table summarizes the yields of various N-substituted 2,5-dimethylpyrroles synthesized from 2,5-hexanedione and a range of primary amines, highlighting the versatility of this method.

EntryAmineProductYield (%)
1Aniline2,5-Dimethyl-1-phenyl-1H-pyrrole95
24-Methylaniline2,5-Dimethyl-1-(p-tolyl)-1H-pyrrole96
34-Methoxyaniline1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole97
44-Chloroaniline1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole94
54-Nitroaniline2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole92
6Benzylamine1-Benzyl-2,5-dimethyl-1H-pyrrole98
7n-Butylamine1-Butyl-2,5-dimethyl-1H-pyrrole95
8o-Phenylenediamine1-(2-Aminophenyl)-2,5-dimethyl-1H-pyrrole88

Yields are based on reactions catalyzed by CATAPAL 200 alumina under solvent-free conditions.[4]

Experimental Protocol: General Procedure for the Paal-Knorr Synthesis of N-Substituted 2,5-Dimethylpyrroles[4]
  • Reaction Setup: In a round-bottom flask, combine 2,5-hexanedione (1 mmol) and the desired primary amine (1 mmol).

  • Catalyst Addition: Add CATAPAL 200 alumina (40 mg) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at 60°C for 45 minutes under solvent-free conditions.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: The structure and purity of the synthesized pyrrole are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Signaling Pathway Diagram: Paal-Knorr Pyrrole Synthesis

Paal_Knorr_Synthesis diketone 1,4-Dicarbonyl Compound protonation Protonation of Carbonyl diketone->protonation H+ amine Primary Amine (R-NH2) nucleophilic_attack1 Nucleophilic Attack by Amine amine->nucleophilic_attack1 protonation->nucleophilic_attack1 hemiaminal Hemiaminal Intermediate nucleophilic_attack1->hemiaminal cyclization Intramolecular Cyclization hemiaminal->cyclization dihydroxytetrahydropyrrole 2,5-Dihydroxy- tetrahydropyrrole Derivative cyclization->dihydroxytetrahydropyrrole dehydration Dehydration dihydroxytetrahydropyrrole->dehydration pyrrole Substituted Pyrrole dehydration->pyrrole -2H2O Hantzsch_Pyrrole_Synthesis ketoester β-Ketoester enamine_formation Enamine Formation ketoester->enamine_formation amine Amine (R-NH2) amine->enamine_formation enamine Enamine Intermediate enamine_formation->enamine nucleophilic_attack Nucleophilic Attack enamine->nucleophilic_attack haloketone α-Haloketone haloketone->nucleophilic_attack intermediate1 Adduct Intermediate nucleophilic_attack->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Cyclized Intermediate cyclization->intermediate2 dehydration_aromatization Dehydration & Aromatization intermediate2->dehydration_aromatization pyrrole Substituted Pyrrole dehydration_aromatization->pyrrole -H2O, -HX Barton_Zard_Synthesis isocyanoacetate α-Isocyanoacetate enolate_formation Enolate Formation isocyanoacetate->enolate_formation base Base base->enolate_formation enolate Enolate Intermediate enolate_formation->enolate michael_addition Michael Addition enolate->michael_addition nitroalkene Nitroalkene nitroalkene->michael_addition adduct Adduct Intermediate michael_addition->adduct cyclization Intramolecular Cyclization adduct->cyclization cyclic_intermediate Cyclized Intermediate cyclization->cyclic_intermediate elimination Elimination of Nitro Group cyclic_intermediate->elimination pyrrole Substituted Pyrrole elimination->pyrrole Van_Leusen_Synthesis tosmic TosMIC carbanion_formation Carbanion Formation tosmic->carbanion_formation base Base base->carbanion_formation carbanion TosMIC Carbanion carbanion_formation->carbanion michael_addition Michael Addition carbanion->michael_addition alkene Electron-deficient Alkene alkene->michael_addition adduct Adduct Intermediate michael_addition->adduct cyclization [3+2] Cycloaddition adduct->cyclization cyclic_intermediate Cyclized Intermediate cyclization->cyclic_intermediate elimination Elimination of Tosyl Group cyclic_intermediate->elimination pyrrole Substituted Pyrrole elimination->pyrrole

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of Pyrroles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful execution of the Suzuki-Miyaura cross-coupling reaction for the synthesis of aryl-substituted pyrroles. This powerful carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry and materials science for the construction of biaryl and heteroaryl structures.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or boronic ester) and an organohalide or triflate. For the synthesis of aryl-substituted pyrroles, this typically involves the coupling of a halogenated pyrrole with an arylboronic acid or vice versa. Pyrrole-containing biaryls are significant structural motifs in a vast array of pharmaceuticals and biologically active compounds.

Challenges in the Suzuki-Miyaura coupling of pyrroles often arise from the electron-rich nature of the pyrrole ring and the potential for N-H reactivity. Therefore, N-protection is a common strategy to improve reaction outcomes, although successful couplings with N-unprotected pyrroles have also been reported. The choice of catalyst, base, solvent, and protecting group is crucial for optimizing reaction efficiency and yield.

Key Considerations for Successful Coupling

  • N-Protection: The pyrrole nitrogen is often protected to prevent side reactions and improve solubility. Common protecting groups include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl). The SEM group has been shown to be particularly stable under typical Suzuki-Miyaura conditions, preventing the formation of debrominated by-products.[1][2][3] The Boc group, while widely used, can be unstable under some reaction conditions.[1]

  • Catalyst Selection: A variety of palladium catalysts can be employed.[4] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are frequently used and have demonstrated high efficacy.[1][5][6] The choice of catalyst can significantly impact reaction yield.

  • Base: An appropriate base is essential for the transmetalation step. Inorganic bases such as cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and sodium carbonate (Na₂CO₃) are commonly used.[1][5][6] Cs₂CO₃ has been found to be particularly effective in many cases, leading to higher yields.[1]

  • Solvent System: The reaction is typically carried out in a mixture of an organic solvent and an aqueous solution. A common solvent system is a 4:1 mixture of dioxane and water.[1][6] Dimethoxyethane (DME) is another effective solvent.[5]

Experimental Protocols

The following protocols provide a generalized starting point for the Suzuki-Miyaura coupling of pyrroles. Optimization of specific reaction conditions (temperature, reaction time, and reagent stoichiometry) may be necessary for different substrates.

General Protocol for Suzuki-Miyaura Coupling of a Halogenated Pyrrole

This protocol is adapted from a procedure for the arylation of SEM-protected bromopyrroles.[1][2][3]

Materials:

  • Halogenated pyrrole (e.g., 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate)

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%)

  • Base (e.g., Cs₂CO₃, 2 equivalents)

  • Solvent (e.g., Dioxane/H₂O, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the halogenated pyrrole (1 mmol), the arylboronic acid (1.5 mmol), the palladium catalyst (0.1 mmol), and the base (2 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 10 mL of a 4:1 dioxane/H₂O mixture) to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted pyrrole.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of various pyrrole derivatives as reported in the literature.

Table 1: Optimization of Reaction Conditions for the Coupling of Phenylboronic Acid and 4-Bromopyrrole [1][6]

EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (10)Na₂CO₃ (2)Dioxane/H₂O (4:1)9061
2Pd(PPh₃)₂Cl₂ (10)Na₂CO₃ (2)Dioxane/H₂O (4:1)90<10
3Pd(OAc)₂ (10)Na₂CO₃ (2)Dioxane/H₂O (4:1)90<5
4Pd(dppf)Cl₂ (10)Na₂CO₃ (2)Dioxane/H₂O (4:1)9045
5Pd(PPh₃)₄ (10)K₂CO₃ (2)Dioxane/H₂O (4:1)9072
6Pd(PPh₃)₄ (10)KF (2)Dioxane/H₂O (4:1)9055
7Pd(PPh₃)₄ (10)Cs₂CO₃ (2)Dioxane/H₂O (4:1)9085

Table 2: Suzuki Cross-Coupling of 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid [5]

EntryCatalystSolventTime (h)Yield (%)
1Pd(OAc)₂/P(o-tolyl)₃DME1855
2Pd₂(dba)₃/XPhosDME1862
3Pd(PPh₃)₄DME1870
4Pd(dppf)Cl₂DME284

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of a halogenated pyrrole.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine: - Halogenated Pyrrole - Arylboronic Acid - Palladium Catalyst - Base Inert_Atmosphere Evacuate & Backfill with Inert Gas (3x) Reagents->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat to 90 °C with Stirring Solvent_Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool & Quench with Water Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Dry, Concentrate & Purify by Chromatography Extraction->Purification Product Aryl-Substituted Pyrrole Purification->Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling of pyrroles.

General Catalytic Cycle

This diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[7]

suzuki_cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)-X (L)₂ Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)-R² (L)₂ OxAdd->Transmetal Transmetalation RedElim R¹-R² Transmetal->RedElim Reductive Elimination Product R¹-R² (Coupled Product) Transmetal->Product   R1X R¹-X (Aryl Halide) R1X->OxAdd R2B R²-B(OH)₂ (Boronic Acid) + Base R2B->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Phenyl(1H-pyrrol-3-yl)methanone in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of anti-inflammatory agents derived from the versatile scaffold, phenyl(1H-pyrrol-3-yl)methanone. This document includes synthetic protocols, quantitative biological data, and insights into the mechanism of action, with a focus on key inflammatory pathways.

Introduction

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant anti-inflammatory drugs. This compound, also known as 3-benzoylpyrrole, serves as a valuable starting material for the synthesis of a diverse range of derivatives with potent anti-inflammatory properties. These compounds often exert their effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), and by modulating critical signaling pathways like NF-κB.

Synthesis of Anti-inflammatory Agents

A versatile one-pot method allows for the efficient synthesis of the core scaffold, phenyl(4-phenyl-1H-pyrrol-3-yl)methanone, which can be further derivatized.[1][2][3]

Protocol 1: One-Pot Synthesis of Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone

This protocol is adapted from a reported synthesis.[1]

Materials:

  • Benzaldehyde

  • Methyl isocyanoacetate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Absolute ethanol

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Cinnamoyl chloride

  • Silica gel for column chromatography

  • n-hexane and ethyl acetate for elution

Procedure:

  • Step A: Synthesis of Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone (4)

    • To a solution of benzaldehyde and methyl isocyanoacetate in absolute ethanol, add LiOH·H₂O.

    • Stir the reaction mixture at room temperature for 6 hours.

    • To the same reaction mixture, add p-toluenesulfonylmethyl isocyanide (TosMIC) and continue stirring at room temperature for an additional 17 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate as the eluent to yield phenyl(4-phenyl-1H-pyrrol-3-yl)methanone (4).

  • Step B: Synthesis of (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one (6)

    • Dissolve phenyl(4-phenyl-1H-pyrrol-3-yl)methanone (4) in dry CH₂Cl₂.

    • Add triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to the solution.

    • Stir the mixture at room temperature for 10 minutes under an argon atmosphere.

    • Add cinnamoyl chloride dropwise to the reaction mixture.

    • Continue stirring at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • After completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography to obtain the final product (6).

Biological Evaluation of Anti-inflammatory Activity

The synthesized compounds can be evaluated for their anti-inflammatory potential using a variety of in vitro and in vivo assays.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

While specific COX inhibition data for this compound derivatives is an area for further research, numerous pyrrole-based compounds have demonstrated significant COX inhibitory activity.[4][5] A general protocol for assessing COX inhibition is provided below.

Protocol 2: COX Inhibition Assay (General)

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

  • Reaction buffer (e.g., Tris-HCl buffer)

  • Detection reagent (e.g., a peroxidase-based system to measure prostaglandin production)

  • Microplate reader

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or reference inhibitor in the reaction buffer.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 37°C).

  • Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

2. Soybean Lipoxygenase (LOX) Inhibition Assay

Certain derivatives of this compound have been shown to inhibit soybean lipoxygenase, an enzyme often used as a preliminary screen for potential anti-inflammatory agents.[1]

Protocol 3: Soybean Lipoxygenase Inhibition Assay

This protocol is adapted from established methods.[6][7][8][9]

Materials:

  • Soybean lipoxygenase solution

  • Linoleic acid sodium salt solution (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Nordihydroguaiaretic acid - NDGA)

  • UV-Vis spectrophotometer

Procedure:

  • In a cuvette, mix the borate buffer, soybean lipoxygenase solution, and the test compound solution.

  • Pre-incubate the mixture at 25°C for 5-10 minutes.

  • Initiate the reaction by adding the linoleic acid solution.

  • Immediately monitor the change in absorbance at 234 nm for a defined period (e.g., 100 seconds) using the spectrophotometer. This absorbance change corresponds to the formation of the hydroperoxide product.

  • Run a control reaction without the inhibitor.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC50 value by testing a range of compound concentrations and plotting the percentage of inhibition against the concentration.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model to assess the acute anti-inflammatory activity of new compounds.[10][11][12][13][14]

Protocol 4: Carrageenan-Induced Paw Edema Assay

Materials:

  • Wistar rats (or other suitable rodent model)

  • Carrageenan solution (1% in saline)

  • Test compounds formulated for administration (e.g., suspended in a vehicle like 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin or Diclofenac)

  • Pletysmometer (for measuring paw volume)

Procedure:

  • Fast the animals overnight with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound, vehicle (control), or reference drug to the respective groups of animals (e.g., via oral gavage or intraperitoneal injection).

  • After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

Quantitative Data

The following table summarizes the anti-inflammatory activity of a representative derivative of this compound.

Compound IDAssayTargetIC50 / % InhibitionReference
(E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-oneIn VitroSoybean Lipoxygenase55% inhibition at 100 µM[1]
Phenyl(4-phenyl-1H-pyrrol-3-yl)methanoneIn VitroSoybean Lipoxygenase35% inhibition at 100 µM[1]

Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of pyrrole derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[15][16] Some pyrrole-containing compounds have been shown to inhibit the NF-κB pathway, thereby suppressing the production of inflammatory mediators.[5][17]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkB->NFkB Release Nucleus Nucleus Gene Pro-inflammatory Gene Transcription (e.g., COX-2, TNF-α, IL-6) NFkB_n->Gene Induction Pyrrole This compound Derivatives Pyrrole->IKK

NF-κB signaling pathway and potential inhibition by pyrrole derivatives.
Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and evaluation of novel anti-inflammatory agents based on the this compound scaffold.

Experimental_Workflow Start This compound Scaffold Synthesis Chemical Synthesis & Derivatization Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Screening Purification->InVitro COX COX-1/COX-2 Inhibition Assay InVitro->COX LOX LOX Inhibition Assay InVitro->LOX InVivo In Vivo Efficacy Studies InVitro->InVivo Active Compounds Edema Carrageenan-Induced Paw Edema InVivo->Edema Mechanism Mechanism of Action Studies InVivo->Mechanism Signaling Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Mechanism->Signaling Lead Lead Compound Identification Mechanism->Lead

Workflow for discovery of anti-inflammatory agents.

Conclusion

This compound represents a promising and versatile starting point for the development of novel anti-inflammatory agents. The synthetic accessibility of this scaffold, coupled with the potential for its derivatives to inhibit key inflammatory enzymes and signaling pathways, makes it an attractive area for further research and drug discovery efforts. The protocols and data presented herein provide a solid foundation for researchers to explore the therapeutic potential of this class of compounds.

References

Application Notes and Protocols: Phenyl(1H-pyrrol-3-yl)methanone for Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Pyrrole-containing compounds have emerged as a promising class of heterocyclic molecules with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4] Phenyl(1H-pyrrol-3-yl)methanone represents a core scaffold within this class, offering a synthetically accessible starting point for the development of new antibacterial drugs. Its derivatives have shown potential, particularly against Gram-positive bacteria.[5] This document provides detailed application notes and experimental protocols for researchers interested in exploring this compound and its analogs for antibacterial drug discovery.

Data Presentation

While specific quantitative data for the parent compound this compound is not extensively available in the public domain, the following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for closely related pyrrole derivatives to provide a comparative baseline for researchers.

Table 1: Antibacterial Activity of Selected Pyrrole Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideStaphylococcus aureus3.12 - 12.5[1]
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideEscherichia coli3.12 - 12.5[1]
Marinopyrrole A derivative (para-trifluoromethyl)Methicillin-resistant Staphylococcus epidermidis (MRSE)0.008[5]
Marinopyrrole A derivative (para-trifluoromethyl)Methicillin-susceptible Staphylococcus aureus (MSSA)0.125[5]
Marinopyrrole A derivative (para-trifluoromethyl)Methicillin-resistant Staphylococcus aureus (MRSA)0.13 - 0.255[5]
N-phenylpyrrolamide derivative (22e)Staphylococcus aureus ATCC 292130.25[6]
N-phenylpyrrolamide derivative (22e)Methicillin-resistant Staphylococcus aureus (MRSA)0.25[6]
N-phenylpyrrolamide derivative (22e)Enterococcus faecalis ATCC 292120.125[6]
N-phenylpyrrolamide derivative (23b)Klebsiella pneumoniae ATCC 100310.0625[6]
Streptopyrroles B and CStaphylococcus aureus, Bacillus subtilis, Micrococcus luteus0.7 - 2.9 µM[5]

Experimental Protocols

Protocol 1: Synthesis of Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone (A Derivative)

This one-pot synthesis protocol is adapted from a method for a closely related derivative and can serve as a starting point for the synthesis of this compound by modifying the starting materials.[7][8]

Materials:

  • Acetophenone

  • Benzaldehyde

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Absolute Ethanol

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Dry Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Argon gas

Procedure:

  • Aldol Condensation:

    • In a round-bottom flask, dissolve acetophenone and benzaldehyde in absolute ethanol.

    • Add LiOH·H₂O to the solution.

    • Stir the reaction mixture at room temperature for 6 hours.

  • Pyrrole Formation:

    • To the same reaction mixture, add p-toluenesulfonylmethyl isocyanide (TosMIC) and an additional portion of LiOH·H₂O.

    • Continue stirring at room temperature for 17 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction with water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11]

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • From a fresh culture, prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the test compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the concentration that shows significant inhibition of growth compared to the positive control.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is used to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto MHA plates.

  • Incubation:

    • Incubate the MHA plates at 37°C for 24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations

Logical Workflow for Antibacterial Drug Discovery

G cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Lead Optimization Compound This compound Scaffold Synthesis Chemical Synthesis & Derivative Generation Compound->Synthesis Purification Purification & Characterization Synthesis->Purification MIC MIC Determination (Broth Microdilution) Purification->MIC MBC MBC Determination MIC->MBC Spectrum Antibacterial Spectrum (Gram+/Gram-) MBC->Spectrum MoA Mechanism of Action Studies Spectrum->MoA TargetID Target Identification (e.g., DNA Gyrase Assay) MoA->TargetID Membrane Membrane Permeability Assay MoA->Membrane LeadOp Lead Optimization MoA->LeadOp SAR Structure-Activity Relationship (SAR) LeadOp->SAR ADMET ADMET Profiling SAR->ADMET

Caption: Workflow for antibacterial drug discovery with this compound.

Proposed Mechanism of Action: DNA Gyrase Inhibition

Several N-phenylpyrrolamide derivatives have been identified as inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[6][12][13][14] This enzyme introduces negative supercoils into DNA, and its inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death.

G Compound This compound Derivative Gyrase Bacterial DNA Gyrase (GyrA/GyrB subunits) Compound->Gyrase Inhibition ADP ADP + Pi Gyrase->ADP SupercoiledDNA Negatively Supercoiled DNA Gyrase->SupercoiledDNA Supercoiling ReplicationFork DNA Replication Fork Stalling Gyrase->ReplicationFork Required for replication progression ATP ATP ATP->Gyrase RelaxedDNA Relaxed DNA RelaxedDNA->Gyrase CellDeath Bacterial Cell Death ReplicationFork->CellDeath Leads to

Caption: Inhibition of DNA gyrase by a pyrrole derivative, leading to cell death.

Alternative Proposed Mechanism: Membrane Disruption

Some lipophilic antimicrobial compounds can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[15][16] Given the nature of the this compound scaffold, this represents another plausible mechanism of action.

G Compound This compound Membrane Bacterial Cell Membrane Compound->Membrane Insertion Insertion into Lipid Bilayer Membrane->Insertion Permeabilization Increased Membrane Permeability Insertion->Permeabilization Leakage Leakage of Ions and Metabolites Permeabilization->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

References

Application Notes and Protocols for the Scale-Up Synthesis of Phenyl(1H-pyrrol-3-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of phenyl(1H-pyrrol-3-yl)methanone, a valuable building block in medicinal chemistry and drug development. The described three-step synthetic route offers high regioselectivity for the desired 3-substituted pyrrole isomer, a common challenge in pyrrole chemistry. The methodology involves the protection of the pyrrole nitrogen with a bulky triisopropylsilyl (TIPS) group, followed by a regioselective Friedel-Crafts acylation, and subsequent deprotection. This approach is designed to be amenable to gram-scale and larger production.

Introduction

This compound and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds. Direct electrophilic substitution on the pyrrole ring, such as Friedel-Crafts acylation, typically yields a mixture of 2- and 3-substituted isomers, with the 2-isomer often predominating. To overcome this lack of regioselectivity, a protecting group strategy is employed. The use of a sterically demanding group on the pyrrole nitrogen, such as the triisopropylsilyl (TIPS) group, effectively blocks the 2- and 5-positions, directing electrophilic attack to the 3- and 4-positions. This document outlines a robust and scalable three-step synthesis to obtain the desired this compound with high purity.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a three-step process:

  • Protection: Synthesis of 1-(triisopropylsilyl)pyrrole (TIPS-pyrrole).

  • Acylation: Friedel-Crafts acylation of TIPS-pyrrole with benzoyl chloride to yield 3-benzoyl-1-(triisopropylsilyl)pyrrole.

  • Deprotection: Removal of the TIPS protecting group to afford the final product, this compound.

G cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection Pyrrole Pyrrole Reaction1 N-Silylation Pyrrole->Reaction1 TIPSCl Triisopropylsilyl chloride TIPSCl->Reaction1 Base Base (e.g., n-BuLi or NaH) Base->Reaction1 Solvent1 Anhydrous Solvent (e.g., THF) Solvent1->Reaction1 TIPS_Pyrrole 1-(Triisopropylsilyl)pyrrole Reaction2 Friedel-Crafts Acylation TIPS_Pyrrole->Reaction2 TIPS_Pyrrole->Reaction2 Reaction1->TIPS_Pyrrole BenzoylChloride Benzoyl Chloride BenzoylChloride->Reaction2 LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Reaction2 Solvent2 Anhydrous Solvent (e.g., DCM) Solvent2->Reaction2 Protected_Product 3-Benzoyl-1-(triisopropylsilyl)pyrrole Reaction3 TIPS Deprotection Protected_Product->Reaction3 Protected_Product->Reaction3 Reaction2->Protected_Product FluorideSource Fluoride Source (e.g., TBAF) FluorideSource->Reaction3 Solvent3 Solvent (e.g., THF) Solvent3->Reaction3 Final_Product This compound Reaction3->Final_Product

Figure 1. Workflow for the three-step synthesis of this compound.

Experimental Protocols

Step 1: Gram-Scale Synthesis of 1-(Triisopropylsilyl)pyrrole

This protocol is adapted from a reported procedure for the N-silylation of pyrrole.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Pyrrole67.0910.0 g0.149 mol
Anhydrous Tetrahydrofuran (THF)-200 mL-
n-Butyllithium (n-BuLi), 2.5 M in hexanes64.0665.6 mL0.164 mol
Triisopropylsilyl chloride (TIPSCl)192.8231.6 g (36.5 mL)0.164 mol

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pyrrole (10.0 g, 0.149 mol) and anhydrous THF (200 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (65.6 mL of a 2.5 M solution in hexanes, 0.164 mol) to the stirred solution over 30 minutes, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.

  • Add triisopropylsilyl chloride (31.6 g, 0.164 mol) dropwise over 20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 1-(triisopropylsilyl)pyrrole as a colorless oil.

Quantitative Data:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity
1-(Triisopropylsilyl)pyrrole33.3~29.3~88%>95% (by GC-MS)
Step 2: Friedel-Crafts Acylation of 1-(Triisopropylsilyl)pyrrole

This protocol describes the regioselective acylation of the TIPS-protected pyrrole.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
1-(Triisopropylsilyl)pyrrole223.4325.0 g0.112 mol
Anhydrous Dichloromethane (DCM)-300 mL-
Benzoyl chloride140.5717.2 g (14.3 mL)0.123 mol
Anhydrous Aluminum chloride (AlCl₃)133.3416.4 g0.123 mol

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (16.4 g, 0.123 mol) and anhydrous DCM (150 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (17.2 g, 0.123 mol) to the stirred suspension.

  • In a separate flask, dissolve 1-(triisopropylsilyl)pyrrole (25.0 g, 0.112 mol) in anhydrous DCM (150 mL).

  • Add the solution of TIPS-pyrrole dropwise to the AlCl₃/benzoyl chloride complex at 0 °C over 1 hour.

  • After the addition is complete, stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice (300 g) and concentrated hydrochloric acid (50 mL).

  • Stir vigorously until all solids have dissolved.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 100 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (2 x 150 mL) and brine (150 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield crude 3-benzoyl-1-(triisopropylsilyl)pyrrole. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Quantitative Data:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity
3-Benzoyl-1-(triisopropylsilyl)pyrrole36.7~31.2~85%>95% (by ¹H NMR)
Step 3: Deprotection of 3-Benzoyl-1-(triisopropylsilyl)pyrrole

This protocol outlines the removal of the TIPS group to yield the final product.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
3-Benzoyl-1-(triisopropylsilyl)pyrrole327.5330.0 g0.0916 mol
Tetrahydrofuran (THF)-250 mL-
Tetrabutylammonium fluoride (TBAF), 1.0 M in THF261.47100 mL0.100 mol

Procedure:

  • Dissolve 3-benzoyl-1-(triisopropylsilyl)pyrrole (30.0 g, 0.0916 mol) in THF (250 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add tetrabutylammonium fluoride solution (100 mL of a 1.0 M solution in THF, 0.100 mol) to the stirred solution at room temperature.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (300 mL) and wash with water (3 x 150 mL) and brine (150 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.

Quantitative Data:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity
This compound15.7~14.4~92%>98% (by HPLC)

Scale-Up Considerations and Safety

  • Step 1 (Protection): The use of n-butyllithium is highly exothermic and requires careful temperature control, especially on a large scale. The reagent is also pyrophoric and must be handled under an inert atmosphere. For industrial-scale synthesis, alternative, less hazardous bases such as sodium hydride (NaH) could be considered.

  • Step 2 (Acylation): Friedel-Crafts reactions using aluminum chloride are highly exothermic and release HCl gas. A robust cooling system and an efficient gas scrubber are mandatory for scale-up. The addition of reagents must be carefully controlled to manage the reaction temperature. Anhydrous conditions are critical, as moisture will deactivate the Lewis acid.

  • Step 3 (Deprotection): The use of TBAF is generally straightforward, but on a large scale, the workup to remove the tetralkylammonium salts can be challenging. Alternative fluoride sources or different deprotection methods might be explored for process optimization.

Logical Relationship of Synthesis Steps

G Start Pyrrole Step1 N-Silylation (Protection) Start->Step1 TIPSCl, Base Intermediate 1-(Triisopropylsilyl)pyrrole Step1->Intermediate High Yield Step2 Friedel-Crafts Acylation (Functionalization) Intermediate->Step2 Benzoyl Chloride, AlCl₃ ProtectedProduct 3-Benzoyl-1-(triisopropylsilyl)pyrrole Step2->ProtectedProduct High Regioselectivity Step3 TIPS Deprotection ProtectedProduct->Step3 TBAF End This compound Step3->End High Yield

Figure 2. Logical flow of the synthetic sequence.

Application Note: Chromatographic Purification of Phenyl(1H-pyrrol-3-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenyl(1H-pyrrol-3-yl)methanone is a key synthetic intermediate in the preparation of various pharmaceutically relevant molecules. Notably, it serves as a precursor in the synthesis of the rac Ketorolac 6-Benzoyl Isomer, which is an isomeric impurity of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac.[1][2] The pyrrole nucleus is a critical pharmacophore found in numerous natural products and medicinal compounds, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4][5]

Given its role as a crucial building block, obtaining high-purity this compound is essential for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This document provides detailed protocols for the preparative purification of this compound from a crude reaction mixture using flash column chromatography and for the subsequent purity assessment using high-performance liquid chromatography (HPLC).

Experimental Protocols

Protocol 1: Preparative Purification by Flash Column Chromatography

This protocol describes a standard method for the purification of multi-gram quantities of the target compound using silica gel chromatography. The methodology is based on established procedures for the purification of substituted acylpyrroles.[3][6][7]

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)[3][8]

  • Solvents: Ethyl Acetate (EtOAc), n-Hexane (or Petroleum Ether), Dichloromethane (DCM) - all HPLC grade

  • Flash chromatography system (manual or automated)

  • Glass column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)[6]

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Collection tubes/flasks

Procedure:

  • Sample Preparation (Dry Loading): a. Dissolve the crude product in a minimal amount of dichloromethane. b. Add silica gel (approximately 2-3 times the weight of the crude product) to the solution. c. Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained. This ensures even loading onto the column.

  • Column Packing: a. Prepare a slurry of silica gel in the initial mobile phase (e.g., 5% Ethyl Acetate in Hexane). b. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles. c. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Loading and Elution: a. Carefully add the prepared dry-loaded sample onto the sand layer. b. Begin elution with the starting mobile phase (e.g., 5% EtOAc in Hexane). c. Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of the target compound from impurities. A suggested gradient is from 5% to 30% EtOAc in Hexane. For similar compounds, an isocratic elution with 14% EtOAc in Petroleum Ether has also been effective.[3]

  • Fraction Collection and Analysis: a. Collect fractions of a consistent volume throughout the elution process. b. Monitor the separation by spotting fractions onto a TLC plate. c. Develop the TLC plate in a suitable solvent system (e.g., 20% EtOAc in Hexane) and visualize the spots under a UV lamp. d. Combine the fractions containing the pure product, identified by a single spot with the expected Retention Factor (Rf).

  • Product Isolation: a. Concentrate the combined pure fractions using a rotary evaporator to remove the solvent. b. Dry the resulting solid or oil under high vacuum to remove residual solvent, yielding the purified this compound.

Protocol 2: Purity Assessment by Analytical HPLC

This protocol is designed to verify the purity of the purified fractions and provide a quantitative assessment. The conditions are adapted from methods used for analyzing ketones and other pyrrole derivatives.[9][10][11]

Materials and Equipment:

  • Purified this compound

  • Acetonitrile (ACN) and Water - HPLC grade

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)[9]

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: a. Prepare a stock solution of the purified compound in acetonitrile at a concentration of approximately 1 mg/mL. b. Create a working solution by diluting the stock solution to ~50 µg/mL with the mobile phase. c. Filter the working solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: a. Set up the HPLC system with the parameters outlined in Table 2. b. Equilibrate the column with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved. c. Inject the prepared sample (e.g., 10-20 µL). d. Run the analysis and record the chromatogram.

  • Data Analysis: a. Integrate the peaks in the resulting chromatogram. b. Calculate the purity of the compound by determining the peak area percentage of the main peak relative to the total area of all peaks. A UV detection wavelength of 225 nm is often suitable for pyrrole derivatives.[9]

Data Presentation

The following tables summarize the typical parameters for the chromatographic purification and analysis of this compound. These values are representative and may require optimization based on the specific impurity profile of the crude mixture.

Table 1: Representative Parameters for Preparative Flash Chromatography

Parameter Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in n-Hexane
Example Gradient Start with 5% EtOAc, increase to 30% EtOAc over 20 column volumes
Alternative Elution Isocratic with 1:1 n-hexane-ethyl acetate has been used for TLC of related compounds.[2]
Detection TLC with UV visualization at 254 nm

| Expected Rf | ~0.4 - 0.6 (in 30% EtOAc/Hexane), dependent on exact conditions |

Table 2: Representative Parameters for Analytical HPLC

Parameter Description
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm)[9]
Mobile Phase Isocratic: 60:40 Acetonitrile:Water[10][11]
Flow Rate 0.8 - 1.0 mL/min[9]
Column Temperature 30 °C[9][11]
Detection UV at 225 nm[9] or 360 nm (if derivatized)[10][11]

| Injection Volume | 10 - 20 µL |

Visualizations

The following diagrams illustrate the experimental workflow and the relevant biological context of the target compound's molecular class.

G Crude Crude Reaction Mixture Dissolve Dissolve in DCM Crude->Dissolve Adsorb Adsorb onto Silica Gel (Dry Loading) Dissolve->Adsorb Load Load Sample onto Column Adsorb->Load Pack Pack Flash Column with Silica Slurry Pack->Load Elute Gradient Elution (Hexane/EtOAc) Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate HPLC Purity Analysis (HPLC) Evaporate->HPLC Pure Pure this compound HPLC->Pure G AA Arachidonic Acid (from Cell Membrane) COX Cyclooxygenase (COX) Enzymes (COX-1 & COX-2) AA->COX Metabolized by PGs Prostaglandins COX->PGs Produces Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediates NSAIDs NSAIDs (e.g., Ketorolac) NSAIDs->COX Inhibition

References

Phenyl(1H-pyrrol-3-yl)methanone: Application Notes and Protocols for Material Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl(1H-pyrrol-3-yl)methanone, a heterocyclic ketone, is a versatile scaffold with emerging potential in the field of material science. While its applications have been historically more pronounced in medicinal chemistry as a synthetic intermediate, its inherent electronic and photophysical properties, characteristic of the pyrrole moiety, suggest its utility in the development of novel organic materials.[1] The electron-rich nature of the pyrrole ring, coupled with the electronic influence of the benzoyl group, makes this molecule a candidate for applications in organic electronics and sensor technology.[2][3]

This document provides an overview of the potential applications of this compound in material science, based on the properties of related pyrrole-containing compounds. It also includes detailed protocols for the synthesis of a representative derivative, which can be adapted for the parent compound, to facilitate further research and development.

Potential Applications in Material Science

While specific data for this compound in material science applications is limited, the known characteristics of 3-acylpyrroles and related compounds suggest potential in the following areas:

  • Organic Electronics: The pyrrole core is a well-established building block for conducting polymers and organic semiconductors.[2] The presence of the phenyl ketone moiety can influence the electronic properties, such as the HOMO/LUMO energy levels, which are critical for applications in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).[4] N-functionalization of the pyrrole ring could further be explored to tune solubility and processing characteristics for device fabrication.[2]

  • Photophysical Materials: Pyrrole derivatives can exhibit interesting photophysical properties, including fluorescence.[5] The intramolecular charge transfer characteristics of similar donor-acceptor systems suggest that this compound and its derivatives could be investigated for use as fluorescent probes, sensors, or in organic light-emitting diodes (OLEDs).[6]

  • Polymer Science: The pyrrole nitrogen offers a site for polymerization or incorporation into polymer backbones. Polymers containing the this compound unit could exhibit unique thermal, mechanical, or electronic properties.[7]

Data Presentation

PropertyTolueneDichloromethaneAcetoneEthanol
Absorption λmax (nm) 386389390392
Emission λmax (nm) 480530550565
Quantum Yield (Φf) 0.010.030.050.15
Table 1: Photophysical properties of a representative acyl-pyrrole derivative in various solvents. Data extracted from a study on peri-substituted acyl pyrrolyl naphthalenes.[5]

Experimental Protocols

The following protocols describe the synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone, a derivative of the target compound. These methods can be adapted for the synthesis of this compound by using appropriate starting materials.

Protocol 1: One-Pot Synthesis of Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone[8]

This protocol outlines a one-pot reaction starting from commercially available acetophenone and benzaldehyde.

Materials:

  • Acetophenone

  • Benzaldehyde

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Absolute Ethanol (EtOH)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • n-hexane

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Aldol Condensation: In a round-bottom flask, dissolve acetophenone and benzaldehyde in absolute ethanol.

  • Add LiOH·H₂O to the solution and stir at room temperature for 6 hours to form the chalcone intermediate.

  • Pyrrole Formation: To the reaction mixture, add another portion of LiOH·H₂O followed by p-toluenesulfonylmethyl isocyanide (TosMIC).

  • Continue stirring at room temperature for 17 hours.

  • Work-up and Purification:

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by silica gel flash column chromatography using a mixture of n-hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent.

    • Collect the fractions containing the desired product and evaporate the solvent to obtain phenyl(4-phenyl-1H-pyrrol-3-yl)methanone as a solid.

Expected Yield: Approximately 43%.[8]

Synthesis_Workflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Pyrrole Formation cluster_step3 Step 3: Purification A Acetophenone + Benzaldehyde B Chalcone Intermediate A->B  LiOH·H₂O, EtOH, rt, 6h   C Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone B->C  LiOH·H₂O, TosMIC, rt, 17h   D Purified Product C->D  Silica Gel Chromatography (n-hexane:EtOAc)  

One-pot synthesis workflow for a this compound derivative.
Protocol 2: N-Functionalization of Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone[8]

This protocol describes the subsequent reaction at the pyrrole nitrogen to introduce further functionality.

Materials:

  • Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone

  • Dry Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Cinnamoyl chloride

  • Argon atmosphere

Procedure:

  • Dissolve phenyl(4-phenyl-1H-pyrrol-3-yl)methanone in dry CH₂Cl₂ in a flask under an argon atmosphere.

  • Add triethylamine and 4-(dimethylamino)pyridine to the solution and stir at room temperature for 10 minutes.

  • Add cinnamoyl chloride dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with appropriate aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine).

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the N-functionalized product.

N_Functionalization_Workflow cluster_deprotonation Step 1: Deprotonation cluster_acylation Step 2: N-Acylation cluster_purification Step 3: Purification start Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone deprotonated Deprotonated Pyrrole start->deprotonated  Et₃N, DMAP, dry CH₂Cl₂   product N-Acylated Product deprotonated->product  Cinnamoyl Chloride, rt, 24h   final_product Purified N-Functionalized Product product->final_product  Column Chromatography  

Workflow for N-functionalization of a this compound derivative.

Concluding Remarks

This compound represents a promising, yet underexplored, molecular scaffold for material science. The synthetic accessibility and the potential for tuning its electronic and photophysical properties through chemical modification make it an attractive target for further investigation. The protocols and potential applications outlined in this document are intended to serve as a foundation for researchers to explore the integration of this compound into novel functional materials. Future work should focus on the synthesis of the parent compound and its polymers, followed by a thorough characterization of their material properties to validate their potential in the suggested applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Phenyl(1H-pyrrol-3-yl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of phenyl(1H-pyrrol-3-yl)methanone. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Troubleshooting Guides & FAQs

This section is divided into two main synthetic routes for this compound: Friedel-Crafts Acylation and the Van Leusen Pyrrole Synthesis.

I. Friedel-Crafts Acylation Route

The direct acylation of pyrrole is a common method for the synthesis of acylpyrroles. However, achieving high regioselectivity for the desired 3-substituted product can be challenging.

Q1: My Friedel-Crafts acylation of pyrrole with benzoyl chloride is giving a low yield of the desired this compound and a significant amount of the 2-acyl isomer. How can I improve the regioselectivity for the 3-position?

A1: The regioselectivity of Friedel-Crafts acylation on the pyrrole ring is highly dependent on the reaction conditions, particularly the choice of Lewis acid and the presence of a protecting group on the pyrrole nitrogen.

  • Influence of Lewis Acid: Strong Lewis acids like AlCl₃ tend to favor the formation of the 3-acyl derivative. Weaker Lewis acids often lead to a higher proportion of the 2-acyl isomer. It is hypothesized that with strong Lewis acids, the reaction may proceed through an organoaluminum intermediate, which directs acylation to the 3-position.[1]

  • N-Protecting Groups: The use of a bulky N-protecting group, such as a tosyl (Ts) or benzenesulfonyl group, can sterically hinder the 2- and 5-positions, thereby favoring acylation at the 3- and 4-positions. The protecting group can be subsequently removed under basic conditions.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.

Q2: What are the recommended Lewis acids for maximizing the yield of the 3-acyl product?

A2: For favoring the 3-acylation of N-protected pyrroles, aluminum chloride (AlCl₃) is often the Lewis acid of choice. Studies on the acylation of N-p-toluenesulfonylpyrrole have shown that AlCl₃ can provide the 3-acyl product as the major isomer.[1] In contrast, weaker Lewis acids like EtAlCl₂ or Et₂AlCl may increase the proportion of the 2-acyl product.[1]

Q3: I am observing significant polymerization of my pyrrole starting material during the Friedel-Crafts acylation. What is causing this and how can I prevent it?

A3: Pyrrole is highly reactive and prone to polymerization under strongly acidic conditions, which are typical for Friedel-Crafts acylations.[2]

  • Mitigation Strategies:

    • Use of N-Protection: Protecting the pyrrole nitrogen with a group like tosyl or benzenesulfonyl reduces the electron density of the ring, making it less susceptible to polymerization.

    • Controlled Addition of Reagents: Adding the Lewis acid slowly to a solution of the N-protected pyrrole and acylating agent at a low temperature can help to control the reaction exotherm and minimize polymerization.

    • Inverse Addition: Adding the pyrrole substrate to the pre-formed complex of the acyl chloride and Lewis acid can sometimes reduce polymerization.

Q4: What is a reliable method for purifying this compound from the isomeric byproduct and other impurities?

A4: Purification of acylpyrroles is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly used. The polarity of the solvent system can be adjusted to achieve optimal separation of the 3-acyl and 2-acyl isomers. In some cases, recrystallization can also be an effective purification method.

II. Van Leusen Pyrrole Synthesis Route

The Van Leusen reaction offers a versatile method for the synthesis of 3,4-disubstituted pyrroles from α,β-unsaturated ketones (chalcones) and tosylmethyl isocyanide (TosMIC).

Q1: My Van Leusen synthesis of a this compound derivative is resulting in a low yield. What are the critical parameters to optimize?

A1: The yield of the Van Leusen pyrrole synthesis can be influenced by several factors:

  • Base: A strong, non-nucleophilic base is required to deprotonate the TosMIC. Sodium hydride (NaH) is commonly used.[3] Other bases such as potassium tert-butoxide can also be effective. The stoichiometry of the base is crucial and should be carefully controlled.

  • Solvent: Aprotic polar solvents such as dimethyl sulfoxide (DMSO) or a mixture of diethyl ether and DMSO are often employed.[3]

  • Temperature: The reaction is typically carried out at room temperature.[3] However, gentle heating may be required for less reactive substrates, but this can also lead to increased side product formation.

  • Purity of Reactants: The purity of the chalcone and TosMIC is important for achieving high yields. Impurities in the chalcone, such as unreacted starting materials from its synthesis, can lead to byproducts.

Q2: I am observing the formation of several byproducts in my Van Leusen reaction. What are the likely side reactions?

A2: Side reactions in the Van Leusen synthesis can arise from:

  • Michael Addition of other Nucleophiles: If other nucleophiles are present in the reaction mixture, they can compete with the TosMIC anion in the initial Michael addition to the chalcone.

  • Self-condensation of the Chalcone: Under basic conditions, the chalcone starting material may undergo self-condensation reactions.

  • Decomposition of TosMIC: TosMIC can decompose in the presence of strong bases, especially at elevated temperatures.

Q3: How can I effectively purify the product from a Van Leusen synthesis?

A3: The purification of 3-acylpyrroles from the Van Leusen reaction typically involves an aqueous workup to remove inorganic salts, followed by extraction with an organic solvent. The crude product is then purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane.

Data Presentation

Table 1: Influence of Lewis Acid on the Regioselectivity of Friedel-Crafts Acylation of N-p-Toluenesulfonylpyrrole.

Lewis AcidMolar Equivalents of Lewis AcidSolventRatio of 3-acyl to 2-acyl Isomer
AlCl₃2.0Dichloromethane>98 : <2
AlCl₃1.0Dichloromethane85 : 15
AlCl₃0.9Dichloromethane75 : 25
EtAlCl₂1.11,2-Dichloroethane68 : 32
Et₂AlCl1.11,2-Dichloroethane<3 : >95

Data adapted from a study on the acylation of N-p-toluenesulfonylpyrrole with 1-naphthoyl chloride.[1]

Table 2: Optimization of Reaction Conditions for the Van Leusen Synthesis of 3-Aroyl-4-arylpyrroles.

BaseSolventTemperatureYield
NaHDMSO/Et₂ORoom TemperatureModerate to Good
KOHAcetonitrileRoom TemperatureGood
DBUAcetonitrileRoom TemperatureGood

Qualitative summary based on various reported procedures.[3][4][5]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of N-Tosylpyrrole with Benzoyl Chloride

This protocol describes the synthesis of phenyl(1-tosyl-1H-pyrrol-3-yl)methanone. The tosyl protecting group can be subsequently removed.

Materials:

  • N-Tosylpyrrole

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-tosylpyrrole (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of benzoyl chloride (1.1 eq) in anhydrous DCM.

  • To the cooled solution of N-tosylpyrrole, add anhydrous AlCl₃ (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Slowly add the benzoyl chloride solution dropwise to the reaction mixture over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate phenyl(1-tosyl-1H-pyrrol-3-yl)methanone.

Protocol 2: Van Leusen Synthesis of Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone

This protocol is adapted from a one-pot synthesis of a similar derivative.[6]

Materials:

  • Chalcone (benzalacetophenone)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Diethyl ether (Et₂O)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add a suspension of NaH (1.1 eq) in anhydrous Et₂O.

  • In a separate flask, dissolve chalcone (1.0 eq) and TosMIC (1.0 eq) in anhydrous DMSO.

  • Add the DMSO solution of chalcone and TosMIC dropwise to the NaH suspension at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate phenyl(4-phenyl-1H-pyrrol-3-yl)methanone.

Visualizations

Friedel_Crafts_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products N-Protected Pyrrole N-Protected Pyrrole Reaction Mixture Reaction Mixture N-Protected Pyrrole->Reaction Mixture Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Reaction Mixture Lewis Acid (AlCl3) Lewis Acid (AlCl3) Lewis Acid (AlCl3)->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Extraction Extraction Quenching->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Desired 3-Acyl Product Desired 3-Acyl Product Column Chromatography->Desired 3-Acyl Product 2-Acyl Isomer Byproduct 2-Acyl Isomer Byproduct Column Chromatography->2-Acyl Isomer Byproduct

Caption: Experimental workflow for the Friedel-Crafts acylation synthesis.

Troubleshooting_Friedel_Crafts Start Low Yield of 3-Acyl Product? Check_Regioselectivity High proportion of 2-acyl isomer? Start->Check_Regioselectivity Check_Polymerization Significant polymerization? Start->Check_Polymerization Solution_Regioselectivity Use N-protection (e.g., Tosyl) Use stronger Lewis Acid (AlCl3) Lower reaction temperature Check_Regioselectivity->Solution_Regioselectivity Yes Solution_Polymerization Use N-protection Slow addition of reagents at low temp Inverse addition Check_Polymerization->Solution_Polymerization Yes End Optimized Yield Solution_Regioselectivity->End Solution_Polymerization->End

Caption: Troubleshooting guide for low yield in Friedel-Crafts acylation.

Van_Leusen_Workflow cluster_start_vl Starting Materials cluster_reaction_vl Reaction cluster_workup_vl Workup & Purification cluster_products_vl Product Chalcone Chalcone Reaction Mixture Reaction Mixture Chalcone->Reaction Mixture TosMIC TosMIC TosMIC->Reaction Mixture Base (NaH) Base (NaH) Base (NaH)->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Extraction Extraction Quenching->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography 3-Acyl-4-Aryl Pyrrole 3-Acyl-4-Aryl Pyrrole Column Chromatography->3-Acyl-4-Aryl Pyrrole

Caption: Experimental workflow for the Van Leusen pyrrole synthesis.

References

Technical Support Center: Purification of Phenyl(1H-pyrrol-3-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Phenyl(1H-pyrrol-3-yl)methanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities depend on the synthetic route employed. For instance, in a Friedel-Crafts acylation of pyrrole, the major impurity is often the constitutional isomer, Phenyl(1H-pyrrol-2-yl)methanone. Other potential impurities include unreacted starting materials (e.g., pyrrole, benzoyl chloride), by-products from side reactions, and polymeric materials formed by the acid-catalyzed decomposition of pyrrole.

Q2: How can I minimize the formation of the Phenyl(1H-pyrrol-2-yl)methanone isomer during synthesis?

A2: The regioselectivity of electrophilic substitution on the pyrrole ring is highly dependent on the reaction conditions. To favor the formation of the 3-substituted product, it is crucial to control the reaction temperature and the choice of Lewis acid. Milder Lewis acids and lower temperatures generally favor 2-acylation, while stronger Lewis acids can lead to a higher proportion of the 3-acyl isomer. Protecting the pyrrole nitrogen with a bulky group can also direct acylation to the 3-position.

Q3: What is the general stability of this compound?

A3: Pyrrole and its derivatives are known to be sensitive to strong acids, which can lead to polymerization and darkening of the material.[1] It is advisable to avoid prolonged exposure to acidic conditions during workup and purification. The N-H proton of pyrrole is weakly acidic (pKa ≈ 17.5), and the pyrrole ring is a very weak base (pKa of conjugate acid ≈ -3.8).[2] While generally stable to neutral and mildly basic conditions, prolonged exposure to strong bases should also be avoided if possible.

Troubleshooting Guides

Column Chromatography Purification

Problem 1: Poor separation between this compound and the 2-acyl isomer.

Solution:

  • Optimize the solvent system: A common mobile phase for the purification of acylpyrroles is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Start with a low percentage of the polar solvent and gradually increase the polarity (gradient elution). A shallow gradient will often provide better separation of isomers.

  • Choice of stationary phase: Standard silica gel is typically effective. However, for difficult separations, consider using a different stationary phase, such as alumina (neutral or basic), or a bonded-phase silica gel.

  • Sample loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Dry loading the sample onto a small amount of silica gel can improve resolution.

Problem 2: The compound is streaking or tailing on the column.

Solution:

  • Check for overloading: Tailing can be a sign of column overloading. Reduce the amount of crude material applied to the column.

  • Solvent polarity: The polarity of the eluent may be too low. A slight increase in the polarity of the mobile phase can sometimes resolve tailing.

  • Acid/base effects: The acidity of the silica gel can sometimes cause tailing with basic compounds. Adding a small amount of a volatile base, such as triethylamine (0.1-1%), to the mobile phase can mitigate this issue. However, given the acidic nature of the pyrrole N-H, this should be done with caution.

Problem 3: The product is colored after column chromatography.

Solution:

  • Activated Carbon Treatment: Before column chromatography, you can treat a solution of the crude product with activated charcoal to adsorb colored impurities. Dissolve the crude material in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through celite before concentrating and proceeding with chromatography.

  • Alternative Stationary Phase: If the color persists, consider that the impurity may have a similar polarity to your product on silica. Trying a different stationary phase, like alumina or a C18 reversed-phase silica gel, might provide the necessary selectivity to remove the colored impurity.[3]

Recrystallization Purification

Problem 1: The compound "oils out" instead of crystallizing.

Solution:

  • Reduce the cooling rate: Oiling out often occurs when the solution is cooled too quickly. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.

  • Add more solvent: The concentration of the solute may be too high. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then attempt to recrystallize again.[4][5]

  • Change the solvent system: The chosen solvent may not be ideal. Try a different solvent or a solvent pair. If using a solvent pair, after dissolving the compound in the "good" solvent, add the "poor" solvent dropwise at the boiling point until the solution becomes slightly turbid, then add a few drops of the "good" solvent to clarify the solution before cooling.[6]

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[4]

Problem 2: No crystals form upon cooling.

Solution:

  • Insufficient concentration: You may have used too much solvent. Carefully evaporate some of the solvent and try to cool the solution again.[4]

  • Supersaturation not achieved: The solution may not be saturated. Try cooling the solution to a lower temperature (e.g., in a dry ice/acetone bath, if the solvent is suitable).

  • Induce crystallization: Use the scratching or seeding techniques described above.

Problem 3: Low recovery of the purified product.

Solution:

  • Minimize the amount of hot solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude product.

  • Cool the solution thoroughly: Ensure the solution is cooled to a low enough temperature to maximize crystal formation.

  • Washing the crystals: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.

Data Presentation

Table 1: Comparison of Purification Methods for Phenyl(acyl)-pyrroles

Purification MethodCompoundStarting PurityFinal PurityRecoveryReference/Notes
Flash ChromatographyPhenyl(4-phenyl-1H-pyrrol-3-yl)methanoneNot Reported>95% (assumed)83%[7]
Recrystallization2-Benzoyl pyrrole80%>98%Not Reported[8]

Experimental Protocols

Protocol 1: Column Chromatography of this compound
  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Pack the column with silica gel (230-400 mesh) using a slurry method with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for dry loading, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase as the elution progresses (e.g., to 90:10, 85:15 hexane:ethyl acetate). A typical procedure for a related compound involved using 14% ethyl acetate in petroleum ether.[7]

    • Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection:

    • Determine a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. For acylpyrroles, solvents like petroleum ether, hexane/ethyl acetate, or ethanol/water mixtures can be effective.[8]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling and perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product purification_choice Choose Purification Method start->purification_choice column_chromatography Column Chromatography purification_choice->column_chromatography Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid analysis Purity Analysis (NMR, HPLC, etc.) column_chromatography->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product

Caption: A general workflow for the purification of this compound.

troubleshooting_recrystallization start Recrystallization Attempt oiling_out Product Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_recovery Low Recovery start->low_recovery solution1 Slow Cooling / Add More Solvent / Change Solvent oiling_out->solution1 solution2 Concentrate Solution / Scratch Flask / Seed Crystals no_crystals->solution2 solution3 Use Minimum Hot Solvent / Cool Thoroughly / Minimal Cold Wash low_recovery->solution3 success Pure Crystals Obtained solution1->success solution2->success solution3->success

Caption: Troubleshooting guide for common recrystallization problems.

References

Technical Support Center: Synthesis of 3-acyl-1H-pyrroles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 3-acyl-1H-pyrroles. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of 3-acyl-1H-pyrroles?

A1: The most prevalent side reactions include:

  • Poor Regioselectivity: Formation of a mixture of 2-acyl and 3-acyl isomers.

  • N-Acylation: The acyl group attaches to the nitrogen atom instead of a carbon atom of the pyrrole ring.

  • Polyacylation: Introduction of more than one acyl group onto the pyrrole ring.

  • Polymerization: Acid-catalyzed polymerization of the electron-rich pyrrole ring, leading to intractable materials.[1]

  • Isomerization: The initially formed 2-acylpyrrole can isomerize to the more thermodynamically stable 3-acylpyrrole under acidic conditions.[2]

Q2: How does the choice of N-protecting group influence the regioselectivity of acylation?

A2: The N-protecting group plays a crucial role in directing the position of acylation. Electron-withdrawing groups are often employed to reduce the reactivity of the pyrrole ring and prevent polymerization.[3][4]

  • N-Alkoxycarbonyl groups (e.g., Boc, Fmoc, Troc): These groups generally favor the formation of 2-acylpyrroles.[2][5]

  • N-Sulfonyl groups (e.g., Tosyl, Nosyl): While acylation might initially occur at the 2-position, these groups can facilitate isomerization to the 3-acylpyrrole, especially under strongly acidic conditions.[2][3] This provides a regiocomplementary approach to the N-alkoxycarbonyl protected pyrroles.[2]

  • Bulky Silyl groups (e.g., Triisopropylsilyl, TIPS): Steric hindrance from a bulky group on the nitrogen can direct acylation to the C-3 position.[6][7]

Q3: Can N-acylation be a productive pathway for obtaining C-acylated pyrroles?

A3: Yes, under specific conditions, N-acylation can be a deliberate step in a pathway to C-acylated pyrroles. The "pyrrole dance," an anionic Fries rearrangement, involves the migration of an acyl group from the nitrogen to a carbon atom of the pyrrole ring. The choice of base is critical in controlling this chemoselective rearrangement, with LiN(SiMe₃)₂ often promoting the rearrangement to 2-aroylpyrroles.[8][9]

Q4: What is the Vilsmeier-Haack reaction and how is it relevant to 3-acylpyrrole synthesis?

A4: The Vilsmeier-Haack reaction is a method to introduce a formyl group (a type of acyl group) onto an electron-rich aromatic ring, including pyrrole. It uses a phosphoryl chloride and a substituted amide, such as dimethylformamide (DMF), to generate the Vilsmeier reagent, which is the electrophile. This reaction typically leads to 2-formylpyrroles, which can then be further elaborated. While not a direct route to all 3-acylpyrroles, it is a key method for introducing a C1 acyl group.

Troubleshooting Guides

Problem 1: Low yield of desired 3-acyl-1H-pyrrole and formation of the 2-acyl isomer.

Possible Causes:

  • Inappropriate N-protecting group.

  • Reaction conditions (e.g., acid catalyst, temperature) favor the kinetic 2-acyl product and do not promote isomerization to the 3-acyl product.

  • The acylating agent is not suitable for direct C-3 acylation.

Solutions:

StrategyExperimental ProtocolExpected Outcome
Employ a sterically hindering N-protecting group Protect the pyrrole nitrogen with a triisopropylsilyl (TIPS) group. Protocol: To a solution of pyrrole in an appropriate solvent, add a base (e.g., NaH) followed by triisopropylsilyl chloride. After protection, perform the acylation using a suitable Lewis acid like TiCl₄ and an N-acylbenzotriazole as the acylating agent.[6][7]Directs acylation to the C-3 position, yielding the 3-acylpyrrole as the major product.
Utilize an N-sulfonyl protecting group and promote isomerization Protect the pyrrole with a tosyl group. Perform the acylation using an activating agent like trifluoromethanesulfonic anhydride (Tf₂O).[2] The reaction may initially form the 2-acyl product, which then isomerizes.Increased yield of the 3-acylpyrrole through isomerization of the 2-acyl intermediate.
Use a specific base to induce a "pyrrole dance" If starting with an N-acylpyrrole, treat with a strong base like LiN(SiMe₃)₂ to induce an anionic Fries rearrangement.[8][9]Formation of the 2-acylpyrrole, which can then potentially be isomerized to the 3-acyl isomer under different conditions.

Experimental Protocol: General Procedure for Acylation using Tf₂O [2]

  • To a nitrogen-purged flask containing the N-alkoxycarbonyl pyrrole (1 equivalent) and the carboxylic acid (1 equivalent) in dry dichloromethane, add trifluoromethanesulfonic anhydride (1.0 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, dilute the reaction with CH₂Cl₂ and wash with 1 M Na₂CO₃ (aq).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Problem 2: Significant formation of polymeric byproducts and low overall yield.

Possible Causes:

  • Use of strong Lewis acids (e.g., AlCl₃) or Brønsted acids with the highly reactive pyrrole ring.[1]

  • High reaction temperatures.

Solutions:

StrategyExperimental ProtocolExpected Outcome
Use milder Lewis acids Replace strong Lewis acids like AlCl₃ with milder alternatives such as TiCl₄, SnCl₄, or BF₃·OEt₂.[6][10][11]Reduced polymerization and cleaner reaction profile.
Employ alternative acylating agents Use N-acylbenzotriazoles in the presence of a mild Lewis acid.[6][7] These are often milder than acyl chlorides.Higher yields of the desired acylated product with fewer polymeric byproducts.
Utilize a nucleophilic catalyst Employ a catalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) for the Friedel-Crafts C-acylation.[12]High yields of regioselectively C-acylated pyrroles under milder conditions.
Problem 3: Formation of diacylated products.

Possible Cause:

  • The mono-acylated pyrrole is still sufficiently reactive to undergo a second acylation, especially with highly reactive N-protecting groups like N-Fmoc.[2]

Solutions:

StrategyExperimental ProtocolExpected Outcome
Use a less activating N-protecting group Switch from N-Fmoc to N-Troc, which has been shown to be less prone to diacylation.[2]Selective formation of the mono-acylated product.
Control stoichiometry Use a stoichiometric amount (1 equivalent) of the acylating agent relative to the pyrrole substrate.Minimize the opportunity for a second acylation to occur.

Visual Guides

Logical Workflow for Minimizing Side Reactions in 3-Acyl-1H-Pyrrole Synthesis

G start Start: Synthesis of 3-acyl-1H-pyrrole protect Choose N-Protecting Group start->protect acylate Select Acylation Conditions protect->acylate workup Reaction Workup and Purification acylate->workup side_reactions Side Reactions Observed? workup->side_reactions product Desired 3-acyl-1H-pyrrole end end product->end End side_reactions->product No troubleshoot Troubleshoot side_reactions->troubleshoot Yes troubleshoot->protect Re-evaluate Strategy

Caption: A decision workflow for the synthesis of 3-acyl-1H-pyrroles.

Reaction Pathway: Regioselectivity Control in Pyrrole Acylation

G cluster_0 N-Alkoxycarbonyl Protected Pyrrole cluster_1 N-Sulfonyl Protected Pyrrole N_alkoxy N-Alkoxycarbonyl-pyrrole acyl_alkoxy Acylation (e.g., Tf₂O) N_alkoxy->acyl_alkoxy prod_2_acyl 2-Acylpyrrole (Major Product) acyl_alkoxy->prod_2_acyl N_sulfonyl N-Sulfonyl-pyrrole acyl_sulfonyl Acylation (e.g., Tf₂O) N_sulfonyl->acyl_sulfonyl isomerization Isomerization (Acid-catalyzed) acyl_sulfonyl->isomerization prod_3_acyl 3-Acylpyrrole (Major Product) isomerization->prod_3_acyl

Caption: Influence of N-protecting group on acylation regioselectivity.

References

Improving solubility of phenyl(1H-pyrrol-3-yl)methanone for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with phenyl(1H-pyrrol-3-yl)methanone for bioassays.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound?

A1: Understanding the basic properties of the compound is the first step in developing a solubilization strategy. Key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₉NO[1][2]
Molecular Weight ~171.2 g/mol [1][2]
Appearance Off-white to white solid[1][2]
Storage Conditions 2-8°C, sealed in a dry environment[2]
Purity Typically ≥95%[1]
Q2: What is the expected aqueous solubility of this compound?
Q3: Why is poor solubility a critical issue for my bioassay results?

A3: Compound solubility is a crucial factor that can significantly impact the quality and interpretation of bioassay data.[5] Key issues arising from poor solubility include:

  • Underestimated Potency: If the compound precipitates in the assay medium, the actual concentration exposed to the biological target is lower than the nominal concentration, leading to artificially high IC50/EC50 values.[5]

  • Data Variability: Inconsistent precipitation can lead to poor reproducibility and high variability in results between wells, plates, and experiments.[5]

  • Assay Artifacts: Undissolved compound particles can interfere with assay detection systems (e.g., light scattering in absorbance or fluorescence assays).

Section 2: Troubleshooting Guides

Q4: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What should I do?

A4: This is a common problem for poorly soluble compounds. Follow the troubleshooting workflow below to diagnose and solve the issue. The goal is to maintain the compound in a soluble state at the final desired concentration.

G start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration <1%? start->check_dmso reduce_dmso Higher DMSO % can cause precipitation ('solvating out'). Reduce final DMSO to 0.1-0.5%. check_dmso->reduce_dmso No check_conc Is this the highest test concentration? check_dmso->check_conc Yes reduce_dmso->start Re-test lower_conc Determine the Kinetic Solubility Limit. Test lower concentrations until no precipitation is observed. check_conc->lower_conc Yes sol_enhance Solubility is insufficient. Proceed to Solubility Enhancement Protocols. check_conc->sol_enhance No end_point Problem Solved: Compound is Soluble lower_conc->end_point sol_enhance->end_point

Caption: Troubleshooting workflow for compound precipitation.

Q5: I am observing inconsistent results. Could this be a solubility issue?

A5: Yes, inconsistent results are a hallmark of solubility problems. If you observe high standard deviations, non-monotonic dose-response curves, or results that vary significantly from day to day, you should assess the compound's solubility under your specific assay conditions.[5]

Recommended Actions:

  • Visual Inspection: Prepare your highest concentration of the compound in the final assay buffer. Let it sit for the duration of your assay's incubation time. Visually inspect the solution (and under a microscope, if possible) for signs of precipitation.

  • Kinetic Solubility Assay: Perform a simple kinetic solubility test. This involves preparing serial dilutions of your DMSO stock in the assay buffer, incubating, and then measuring the concentration of the dissolved compound after filtering or centrifugation. This will tell you the maximum soluble concentration under your exact conditions.

Section 3: Experimental Protocols for Solubility Enhancement

Q6: How do I select and test a co-solvent to improve solubility?

A6: Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds.[6][7] Dimethyl sulfoxide (DMSO) is the most common, but others can be more effective or less toxic for certain cell types.

Table 2: Common Co-solvents for Bioassays

Co-solventTypical Final Conc.Notes
DMSO 0.1 - 1%Hygroscopic; can absorb water, reducing solubility.[5]
Ethanol 0.1 - 2%Can be toxic to some cells at higher concentrations.
Polyethylene Glycol 400 (PEG-400) 1 - 5%Generally low toxicity; can handle highly lipophilic compounds.
N,N-Dimethylformamide (DMF) 0.1 - 1%Use with caution; potential toxicity.

Protocol: Co-Solvent Screening

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% of each co-solvent to be tested (DMSO, Ethanol, PEG-400).

  • Prepare Dilutions: Create a dilution series from each stock solution in your final aqueous assay buffer. The goal is to test final co-solvent concentrations of 0.5%, 1%, and 2%.

  • Incubate: Incubate the dilutions at the assay temperature for a relevant period (e.g., 2 hours).

  • Observe: Visually inspect all samples for precipitation or turbidity.

  • Select: Choose the co-solvent system that provides the highest soluble concentration of your compound without apparent toxicity to your assay system.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 20 mM Stock in 100% Co-Solvent (DMSO, EtOH, PEG-400) dilute Dilute Stock into Aqueous Assay Buffer prep_stock->dilute incubate Incubate at Assay Temperature dilute->incubate observe Visually Inspect for Precipitation incubate->observe select Select Optimal Co-Solvent System observe->select G start Start: Assess Compound Solubility Needs check_ion Is the compound readily ionizable (pKa 4-9)? start->check_ion ph_adjust Primary Method: pH Adjustment check_ion->ph_adjust Yes check_dmso_tox Is standard DMSO/Co-Solvent method sufficient and non-toxic to the assay? check_ion->check_dmso_tox No end_point Proceed with Optimized Bioassay ph_adjust->end_point cosolvent Primary Method: Co-Solvent Optimization (DMSO, PEG-400, etc.) check_dmso_tox->cosolvent Yes use_excipient Alternative Method: Use Excipients like Cyclodextrins (HP-β-CD) check_dmso_tox->use_excipient No cosolvent->end_point use_excipient->end_point

References

Technical Support Center: Pyrrole Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pyrrole functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields during the synthesis and modification of pyrrole-containing molecules.

Frequently Asked Questions (FAQs) - General Issues

Question: My pyrrole starting material appears to be degrading or polymerizing upon storage or during the initial reaction setup. What's causing this and how can I prevent it?

Answer: Pyrrole is an electron-rich aromatic heterocycle, which makes it highly susceptible to oxidation and polymerization, especially when exposed to air, light, or acidic conditions[1][2]. Unprotected pyrroles are known to be significantly less stable than their N-protected counterparts[3].

Troubleshooting Steps:

  • Storage: Store pyrrole and its simple derivatives under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.

  • Solvent Purity: Use freshly distilled or high-purity anhydrous solvents. Residual acid or peroxides in solvents can initiate polymerization.

  • Inert Atmosphere: Run reactions under a nitrogen or argon atmosphere to prevent air oxidation.

  • N-Protection: The most effective strategy is to protect the pyrrole nitrogen. N-protection reduces the electron-richness of the ring, thereby increasing its stability and preventing N-H related side reactions[4].

Question: I'm observing a mixture of N-functionalized and C-functionalized products, or the reaction is not proceeding with the desired regioselectivity. How can I control the reaction site?

Answer: The outcome of pyrrole functionalization is highly dependent on the reaction conditions and the nature of the electrophile or catalyst. The N-H proton is acidic and can be readily removed by a base, leading to N-functionalization. Electrophilic substitution typically occurs at the C2 or C5 positions due to the stability of the cationic intermediate.

Control Strategies:

  • For N-Functionalization: Use a base (e.g., NaH, KHMDS, Cs2CO3) to deprotonate the pyrrole nitrogen, forming the pyrrolide anion, which is a potent nucleophile. This directs alkylation or acylation to the nitrogen atom. Ionic liquids can also promote highly regioselective N-substitution[5].

  • For C-Functionalization: Employ N-protecting groups. These groups block the nitrogen from reacting and can electronically influence the regioselectivity of substitution on the pyrrole ring[3]. For instance, bulky protecting groups like the trityl group can sterically hinder the C2/C5 positions, favoring substitution at the C3 position[6].

  • Catalyst and Directing Group Control: In modern C-H functionalization reactions, the choice of transition metal catalyst and, if applicable, a directing group on the pyrrole nitrogen is critical for achieving high regioselectivity[7][8].

Visualization: Selecting an N-Protecting Group

The choice of a nitrogen-protecting group (PG) is a critical first step in many pyrrole functionalization strategies. The following decision tree can help guide your selection based on reaction type and desired stability.

G start Start: Need to Functionalize Pyrrole check_stability Is the reaction under strongly acidic or oxidative conditions? start->check_stability pg_needed Use an N-Protecting Group check_stability->pg_needed Yes no_pg Proceed with caution. Consider direct N-H functionalization if applicable. check_stability->no_pg No reaction_type What is the primary reaction type? pg_needed->reaction_type ewg Need to decrease ring reactivity? (e.g., for certain acylations, oxidative couplings) reaction_type->ewg Electrophilic Substitution cross_coupling Cross-Coupling or Metalation? reaction_type->cross_coupling sulfonyl Use Electron-Withdrawing Group (EWG): - Tosyl (Ts) - Benzenesulfonyl (Bs) ewg->sulfonyl Yes alkoxycarbonyl Use alternative EWG for distinct reactivity profile: - Boc, Fmoc, Troc ewg->alkoxycarbonyl No, need milder deprotection directing_group Need to direct substitution to a specific position? cross_coupling->directing_group trityl For C3-selectivity: - Trityl (Tr) directing_group->trityl Yes simple_block For general N-blocking: - SEM (2-(Trimethylsilyl)ethoxymethyl) - Benzyl (Bn) directing_group->simple_block No

Caption: Decision tree for selecting a suitable N-protecting group.

Troubleshooting Guide for Specific Reactions

Acylation Reactions (e.g., Vilsmeier-Haack, Friedel-Crafts)

Question: My Vilsmeier-Haack formylation is giving a very low yield or an intractable black tar. What is going wrong?

Answer: This is a common issue. The Vilsmeier-Haack reagent (formed from POCl₃ and DMF) is strongly acidic, which can cause the electron-rich pyrrole to polymerize[9][10]. The reaction is also highly sensitive to temperature and the rate of addition.

Troubleshooting Steps:

  • Protect the Nitrogen: Use an N-protected pyrrole, preferably with an electron-withdrawing group like Tosyl (Ts), to deactivate the ring towards polymerization[3].

  • Temperature Control: Maintain strict temperature control. Form the Vilsmeier reagent at 0°C or below, and add the pyrrole substrate slowly while keeping the reaction temperature low (e.g., 0°C) before allowing it to warm if necessary[9].

  • Inverse Addition: Add the POCl₃ to the DMF, not the other way around. Then, add the pyrrole solution to the pre-formed Vilsmeier reagent.

  • Stoichiometry: Ensure the correct stoichiometry. An excess of the Vilsmeier reagent can promote side reactions.

  • Quenching: Quench the reaction by pouring it onto ice and then neutralizing carefully with a base (e.g., NaOH, NaHCO₃) to hydrolyze the iminium intermediate to the aldehyde[11].

ReactionSubstrateConditionsYieldReference
Vilsmeier-HaackN-TritylpyrrolePOCl₃, DMF60-70% (3-formyl)[6]
AcylationN-Fmoc-pyrroleCarboxylic Acid, Tf₂O>80%[4]
AcylationN-TosylpyrroleCarboxylic Acid, Tf₂O>80%[4]
BenzoylationN-H PyrroleBenzaldehyde, KHMDS60-90%[8]

Table 1: Comparison of yields for different pyrrole acylation methods.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Question: My Suzuki-Miyaura coupling of a halopyrrole is inefficient, with low conversion of starting material and significant side products. How can I improve the yield?

Answer: Low yields in Suzuki couplings often stem from catalyst deactivation, suboptimal choice of base or solvent, or the low reactivity of the coupling partners[12][13]. Pyrrole's heteroatom can also interfere with the palladium catalyst.

Troubleshooting Steps:

  • Substrate Reactivity: The reactivity of halopyrroles follows the order I > Br >> Cl. If you are using a chloropyrrole, consider converting it to the bromide or iodide, or use a catalyst system specifically designed for aryl chlorides[12].

  • Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ can be effective. However, for challenging substrates, consider more active catalysts or ligands such as SPhos, XPhos, or Buchwald's palladacycle pre-catalysts.

  • Base Selection: The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. An aqueous solution of the base is often necessary for the transmetalation step.

  • Solvent System: A mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O, DMF/H₂O) is typically used[13].

  • Degassing: Thoroughly degas the reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling argon through the solvent) to remove oxygen, which can deactivate the palladium catalyst.

CatalystBaseSolventTemperature (°C)Average YieldReference
Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O100High[13]
Pd(PPh₃)₄K₂CO₃Dioxane / H₂O90-100Moderate to High[14]
PdCl₂(dppf)Na₂CO₃DMF / H₂O80-100Moderate[13]

Table 2: Optimized conditions for Suzuki-Miyaura coupling reactions. Machine learning models have successfully optimized conditions to achieve an average yield of 72% across a wide range of substrates[15].

Visualization: General Troubleshooting Workflow for Low Yield

G cluster_0 Troubleshooting Path start Low Yield Observed check_sm 1. Check Starting Materials start->check_sm check_conditions 2. Review Reaction Conditions check_sm->check_conditions check_sm_details Purity? Degradation? Correct Stoichiometry? check_reagents 3. Evaluate Reagents/Catalyst check_conditions->check_reagents check_conditions_details Anhydrous/Inert? Temperature Control? Reaction Time? check_workup 4. Analyze Workup & Purification check_reagents->check_workup check_reagents_details Catalyst Activity? Base/Solvent Choice? Reagent Addition Order? outcome Identify & Rectify Issue check_workup->outcome check_workup_details Product Loss During Extraction? Decomposition on Silica?

Caption: A systematic workflow for troubleshooting low-yield reactions.

Key Experimental Protocols

Protocol 1: N-Tosylation of Pyrrole

This protocol describes a general and high-yielding method for protecting the pyrrole nitrogen, which is often a prerequisite for subsequent C-functionalization.

Materials:

  • Pyrrole

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • p-Toluenesulfonyl chloride (TsCl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add NaH (1.1 equivalents).

  • Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then carefully place under vacuum and backfill with argon.

  • Add anhydrous THF via syringe to create a suspension. Cool the flask to 0°C in an ice bath.

  • Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Gas evolution (H₂) should be observed.

  • Cool the mixture back to 0°C and add a solution of TsCl (1.05 equivalents) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, cool the flask to 0°C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-tosylpyrrole, which can be purified by column chromatography or recrystallization.

Protocol 2: Acylation of N-Fmoc-pyrrole with a Carboxylic Acid[4]

This protocol provides a high-yield method for pyrrole acylation that avoids harsh Friedel-Crafts conditions.

Materials:

  • N-Fmoc-pyrrole (1.0 equivalent)

  • Carboxylic acid (1.0 equivalent)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equivalents)

  • Pyridine (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, dissolve the carboxylic acid in anhydrous DCM.

  • Cool the solution to 0°C and add pyridine, followed by the dropwise addition of Tf₂O. Stir the mixture for 15 minutes at 0°C to form the mixed anhydride.

  • Add a solution of N-Fmoc-pyrrole in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0°C and monitor by TLC. The reaction is typically complete in under 30 minutes[4].

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to obtain the 2-acyl-N-Fmoc-pyrrole. Yields are typically high, often exceeding 80%[4].

References

Technical Support Center: Phenyl(1H-pyrrol-3-yl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis and optimization of Phenyl(1H-pyrrol-3-yl)methanone. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and related derivatives.

Q1: My Friedel-Crafts acylation of pyrrole with benzoyl chloride is resulting in a low yield and a significant amount of black, insoluble polymer. What is causing this and how can I prevent it?

A1: Pyrrole is highly reactive towards strong Lewis acids and electrophiles, which can lead to polymerization.[1][2] The use of strong Lewis acids like AlCl₃ in traditional Friedel-Crafts acylation can trigger rapid, uncontrolled polymerization of the pyrrole ring, resulting in low yields of the desired product and the formation of intractable tars.[1]

Troubleshooting Steps:

  • Milder Lewis Acids: Switch to a milder Lewis acid catalyst. While AlCl₃ is common for many Friedel-Crafts reactions, it is often too harsh for sensitive substrates like pyrrole. Consider alternatives such as Zn(OTf)₂, CuBr₂, or other catalysts that have been shown to be effective for the alkylation or acylation of pyrroles under milder conditions.[1][3]

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C or below) to control the reaction rate and minimize side reactions.[4]

  • Alternative Synthetic Routes: If polymerization remains an issue, consider alternative synthetic strategies that avoid harsh Friedel-Crafts conditions. For example, a one-pot synthesis starting from acetophenone and benzaldehyde, or a multi-component reaction, can provide the desired pyrrole core with the phenylmethanone substituent already in place.[5][6]

Q2: I am attempting a one-pot synthesis of a substituted this compound from a chalcone intermediate, but the yield is lower than expected. How can I optimize this reaction?

A2: The one-pot synthesis involving the reaction of a chalcone with p-toluenesulfonylmethyl isocyanide (TosMIC) is sensitive to reaction conditions.[5][7] Low yields can result from incomplete conversion, side reactions, or suboptimal reaction parameters.

Optimization Strategies:

  • Base Selection: The choice and amount of base are critical. Lithium hydroxide monohydrate (LiOH·H₂O) has been successfully used in this reaction.[5][7] Ensure the correct stoichiometry of the base is used.

  • Reaction Time: The reaction is typically biphasic, with the initial aldol condensation to form the chalcone followed by the reaction with TosMIC. Ensure sufficient time is allowed for each step. The overall reaction may require stirring at room temperature for an extended period (e.g., 17-24 hours).[5][7]

  • Solvent: Absolute ethanol is a common solvent for this reaction.[5][7] Ensure the solvent is dry, as water can interfere with the reaction.

  • Purification: The product may require careful purification by flash column chromatography to separate it from unreacted starting materials and byproducts.[5]

Q3: During the workup of my reaction, I am having difficulty separating the product from the reaction mixture. What are some recommended purification techniques?

A3: Purification of this compound and its derivatives typically involves extraction and chromatography.

Recommended Protocol:

  • Quenching and Extraction: After the reaction is complete, the mixture is often diluted with a suitable solvent like ethyl acetate (EtOAc) and washed with aqueous solutions to remove inorganic salts and other water-soluble impurities. Common washes include 1 M HCl, saturated aqueous NaHCO₃, and brine.[4]

  • Drying: The organic layer should be thoroughly dried over an anhydrous salt such as Na₂SO₄ before concentrating.[4]

  • Flash Column Chromatography: This is the most common method for purifying the final product. A silica gel stationary phase is typically used with a mobile phase consisting of a mixture of a nonpolar solvent (like petroleum ether or n-hexane) and a more polar solvent (like ethyl acetate). The ratio of the solvents can be adjusted to achieve optimal separation.[4][5]

Q4: Can I synthesize substituted versions of this compound using a multi-component reaction? What are the typical conditions?

A4: Yes, multi-component reactions offer a concise route to highly substituted pyrroles. A one-pot, three-component reaction between an α-hydroxyketone, an oxoacetonitrile, and a primary amine can yield functionalized pyrroles.[6]

General Reaction Conditions:

  • Catalyst: Acetic acid (AcOH) is often used as a catalyst.[6]

  • Solvent: Ethanol is a common solvent for this reaction.[6]

  • Temperature: The reaction is typically carried out at elevated temperatures (e.g., 70 °C).[6]

  • Reactants: By varying the α-hydroxyketone, oxoacetonitrile, and primary amine, a library of substituted pyrroles can be synthesized.[6]

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound and Derivatives

Synthesis MethodKey ReagentsCatalyst/BaseSolventTemperatureYieldReference
N-Acylation of PyrrolePyrrole, Benzoyl ChlorideTriethylamine, DMAPDichloromethane0 °C to RTNot Specified[4]
One-Pot from ChalconeAcetophenone, Benzaldehyde, TosMICLiOH·H₂OAbsolute EthanolRoom Temperature43%[5][7]
Three-Component Reactionα-Hydroxyketone, Oxoacetonitrile, Primary AmineAcetic AcidEthanol70 °C53-78%[6]
Fischer Indole Synthesis (for related indole derivative)1-(4-benzoylphenyl)ethanone, PhenylhydrazineZnCl₂XyleneReflux50%[8]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of Pyrrole [4]

  • To a stirred solution of pyrrole (1.27 mmol), triethylamine (1.28 mmol), and 4-(dimethylamino)pyridine (DMAP, 0.1 mmol) in dry dichloromethane (1.5 mL) at 0 °C, add benzoyl chloride (1.0 mmol) dropwise.

  • Allow the solution to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Dilute the reaction mixture with diethyl ether (Et₂O).

  • Wash the organic layer with 1 M HCl (1.5 mL), saturated aqueous NaHCO₃ (1.5 mL), and brine (1.5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Remove the volatiles in vacuo.

  • Purify the residue by flash column chromatography to obtain the N-acyl pyrrole.

Protocol 2: One-Pot Synthesis of Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone [5][7]

  • In a suitable reaction vessel, combine acetophenone and benzaldehyde in absolute ethanol.

  • Add lithium hydroxide monohydrate (LiOH·H₂O) and stir the mixture at room temperature for 6 hours to form the chalcone intermediate.

  • To the reaction mixture, add p-toluenesulfonylmethyl isocyanide (TosMIC) and an additional amount of LiOH·H₂O.

  • Continue stirring at room temperature for 17 hours.

  • After the reaction is complete, proceed with an appropriate aqueous workup.

  • Purify the crude product by silica gel flash column chromatography using a mixture of n-hexane and ethyl acetate as the eluent.

Visualizations

experimental_workflow cluster_n_acylation Protocol 1: N-Acylation cluster_one_pot Protocol 2: One-Pot Synthesis A1 Pyrrole, Et3N, DMAP in CH2Cl2 at 0°C A2 Add Benzoyl Chloride A1->A2 A3 Warm to RT, Stir A2->A3 A4 Workup: Et2O, HCl, NaHCO3, Brine A3->A4 A5 Dry & Concentrate A4->A5 A6 Flash Chromatography A5->A6 A7 Phenyl(1-benzoyl-1H-pyrrol-x-yl)methanone A6->A7 B1 Acetophenone, Benzaldehyde, LiOH in EtOH at RT (6h) B2 Add TosMIC & LiOH B1->B2 B3 Stir at RT (17h) B2->B3 B4 Aqueous Workup B3->B4 B5 Flash Chromatography B4->B5 B6 Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone B5->B6

Caption: Comparative workflow for two synthetic routes to phenyl(pyrrol-yl)methanone derivatives.

troubleshooting_logic issue Low Yield / Polymerization in Friedel-Crafts Acylation cause1 Harsh Lewis Acid (e.g., AlCl3) issue->cause1 cause2 High Reaction Temperature issue->cause2 solution3 Alternative Synthesis (e.g., One-Pot Route) issue->solution3 If solutions 1 & 2 fail solution1 Use Milder Lewis Acid (e.g., Zn(OTf)2) cause1->solution1 solution2 Lower Reaction Temperature (e.g., 0°C) cause2->solution2

Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation of pyrrole.

References

Technical Support Center: NMR Analysis of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted pyrroles.

Troubleshooting Guides

Question: Why are the peaks in my 1H NMR spectrum of a substituted pyrrole broad?

Broad peaks in the 1H NMR spectrum of a substituted pyrrole can arise from several factors. A common cause is the quadrupolar relaxation of the ¹⁴N nucleus, which can broaden the signal of the adjacent N-H proton and, to a lesser extent, other nearby protons.[1][2] Other potential reasons include:

  • Poor Shimming: An inhomogeneous magnetic field will lead to broadened signals throughout the spectrum.

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[3][4]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic species can cause significant line broadening.

  • Chemical Exchange: Protons involved in chemical exchange, such as the N-H proton, can exhibit broad signals. This can be influenced by temperature and the presence of acidic or basic impurities.[2]

  • Low Solubility: If the compound is not fully dissolved, the solid particles can disrupt the magnetic field homogeneity.[3]

Troubleshooting Workflow for Broad Peaks:

Troubleshooting Broad Peaks start Broad Peaks Observed check_all_peaks Are all peaks broad? start->check_all_peaks check_NH_peak Is only the N-H peak broad? check_all_peaks->check_NH_peak No shim Re-shim the spectrometer check_all_peaks->shim Yes quadrupolar Likely ¹⁴N quadrupolar relaxation check_NH_peak->quadrupolar Yes acid_base Check for acid/base impurities check_NH_peak->acid_base Other peaks also broad, but not all dilute Dilute the sample shim->dilute Still broad filter Filter the sample dilute->filter Still broad paramagnetic Check for paramagnetic impurities filter->paramagnetic Still broad temp_study Perform variable temperature (VT) NMR quadrupolar->temp_study d2o_exchange D₂O exchange quadrupolar->d2o_exchange

Caption: A flowchart for diagnosing the cause of broad peaks in the NMR spectrum of a substituted pyrrole.

Question: I can't see the N-H proton signal in my 1H NMR spectrum. Where is it?

The N-H proton of a pyrrole ring is often broad and can be difficult to identify, sometimes appearing as a low, broad hump in the baseline, typically downfield.[2] The broadening is due to the quadrupolar relaxation of the adjacent ¹⁴N nucleus.[1][2] Several techniques can be employed to confirm its presence:

  • D₂O Exchange: Adding a drop of deuterium oxide (D₂O) to the NMR sample and re-acquiring the spectrum will cause the N-H proton to exchange with deuterium. The disappearance of the broad signal confirms its identity as the N-H proton.[3]

  • Variable Temperature (VT) NMR: Changing the temperature can affect the rate of quadrupolar relaxation and chemical exchange. In some cases, cooling or heating the sample can sharpen the N-H signal.[2]

  • ¹⁵N-Labeling: If synthetically feasible, using a ¹⁵N-labeled pyrrole will result in a sharp doublet for the N-H proton, as ¹⁵N is a spin-1/2 nucleus and does not exhibit quadrupolar broadening.

Question: The signals in the aromatic region of my 1H NMR spectrum are overlapping. How can I resolve them?

Signal overlap in the aromatic region is a common issue, especially with highly substituted pyrroles. Here are several strategies to resolve overlapping signals:

  • Change the Solvent: Different deuterated solvents can induce different chemical shifts (the "solvent effect"), which may be sufficient to resolve overlapping signals. Aromatic solvents like benzene-d₆ often cause significant shifts compared to chloroform-d₃.[3]

  • Increase the Magnetic Field Strength: Using a spectrometer with a higher magnetic field will increase the dispersion of the signals.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace out spin systems even when signals overlap.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Since ¹³C spectra are generally better dispersed, this can help to resolve overlapping proton signals by spreading them out in the carbon dimension.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and piecing together the molecular structure.

Logical Workflow for Resolving Overlapping Signals:

Resolving Overlapping Signals start Overlapping Aromatic Signals change_solvent Change NMR Solvent (e.g., to Benzene-d₆) start->change_solvent higher_field Use a Higher Field Spectrometer change_solvent->higher_field Still Overlapping cosy Acquire a COSY Spectrum higher_field->cosy Still Overlapping hsqc Acquire an HSQC Spectrum cosy->hsqc hmbc Acquire an HMBC Spectrum hsqc->hmbc structure_elucidation Structure Elucidation hmbc->structure_elucidation

Caption: A decision tree for selecting the appropriate method to resolve overlapping NMR signals.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for substituted pyrroles?

The chemical shifts of pyrrole protons and carbons are influenced by the electronic nature of the substituents. Electron-withdrawing groups (EWGs) generally deshield the ring protons and carbons, shifting their signals downfield, while electron-donating groups (EDGs) have the opposite effect.

Table 1: Typical ¹H NMR Chemical Shifts (ppm) for Substituted Pyrroles

ProtonUnsubstituted PyrroleWith Electron-Donating GroupWith Electron-Withdrawing Group
N-H~8.07.5 - 8.58.5 - 10.0
H-2, H-5 (α-protons)~6.76.0 - 6.56.8 - 7.5
H-3, H-4 (β-protons)~6.15.8 - 6.26.2 - 7.0

Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for Substituted Pyrroles

CarbonUnsubstituted PyrroleWith Electron-Donating GroupWith Electron-Withdrawing Group
C-2, C-5 (α-carbons)~118110 - 120120 - 130
C-3, C-4 (β-carbons)~108100 - 110110 - 120

Q2: What are the common coupling constants observed in substituted pyrroles?

Coupling constants (J-values) provide valuable information about the connectivity of atoms in the pyrrole ring.

Table 3: Typical Proton-Proton Coupling Constants (Hz) in Pyrroles

CouplingTypical Range (Hz)
³J(H2-H3)2.5 - 3.5
⁴J(H2-H4)1.0 - 2.0
⁵J(H2-H5)~1.5
³J(H3-H4)3.0 - 4.0
³J(N-H, H-2)2.4 - 2.8
⁴J(N-H, H-3)2.4 - 2.8

Experimental Protocols

1. Sample Preparation for NMR Analysis

A properly prepared sample is crucial for obtaining a high-quality NMR spectrum.

Materials:

  • Substituted pyrrole sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

  • NMR tube (clean and dry)

  • Pipette and pipette tips

  • Vortex mixer (optional)

  • Filter (e.g., a small plug of glass wool in a Pasteur pipette)

Procedure:

  • Weigh the desired amount of the substituted pyrrole into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Gently swirl or vortex the vial to dissolve the sample completely.

  • If any solid particles are present, filter the solution through a glass wool plug directly into the NMR tube.[5]

  • Carefully place a cap on the NMR tube.

  • Label the NMR tube clearly with the sample identification.

2. Acquiring a COSY Spectrum

The COSY experiment is used to identify proton-proton couplings.

General Procedure (instrument-specific parameters may vary):

  • Prepare the sample as described above.

  • Lock and shim the spectrometer on the deuterated solvent.

  • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.

  • Load the standard COSY pulse program.

  • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

  • Set the number of scans (nt) and increments (ni) to achieve the desired signal-to-noise ratio and resolution. A typical starting point is nt=8 and ni=256.

  • Start the acquisition.

  • After the experiment is complete, process the data using a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.

3. Acquiring an HSQC Spectrum

The HSQC experiment correlates protons with their directly attached carbons.

General Procedure:

  • Acquire a 1D ¹H and a 1D ¹³C spectrum to determine the respective spectral widths.

  • Load the standard HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

  • Set the spectral width for the proton dimension (F2) and the carbon dimension (F1).

  • The experiment is optimized for a one-bond ¹J(C,H) coupling of approximately 145 Hz, which is suitable for most C-H bonds in pyrroles.

  • Set the number of scans (nt) and increments (ni) as needed.

  • Start the acquisition.

  • Process the data similarly to the COSY experiment.

4. Acquiring an HMBC Spectrum

The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons.

General Procedure:

  • Determine the spectral widths for ¹H and ¹³C as for the HSQC experiment.

  • Load the standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

  • Set the spectral widths for the proton (F2) and carbon (F1) dimensions.

  • The experiment is optimized for a long-range coupling constant, typically around 8 Hz.

  • Set the number of scans (nt) and increments (ni). HMBC often requires more scans than HSQC for good signal-to-noise.

  • Start the acquisition.

  • Process the data using appropriate window functions and Fourier transform.

References

Technical Support Center: Pyrrole Acylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pyrrole acylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the acylation of pyrrole rings, with a specific focus on preventing undesired N-acylation.

Frequently Asked Questions (FAQs)

Q1: Why is N-acylation a common side reaction during the acylation of pyrrole?

A1: The pyrrole nitrogen has a lone pair of electrons that contributes to the aromaticity of the ring. However, this lone pair also imparts nucleophilicity to the nitrogen, making it susceptible to attack by electrophilic acylating agents. The acidity of the N-H proton (pKa ≈ 17.5) means it can be easily deprotonated by a base or react directly under certain conditions, leading to N-acylation.

Q2: What is the typical regioselectivity for C-acylation of pyrrole?

A2: Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position. This is because the cationic intermediate (Wheland intermediate) formed by attack at C2 is more resonance-stabilized (three resonance structures) than the intermediate formed by attack at C3 (β) (two resonance structures). However, regioselectivity can be shifted to the C3 position by introducing bulky protecting groups on the nitrogen.[1]

Q3: What are the main strategies to achieve selective C-acylation over N-acylation?

A3: The primary strategies include:

  • N-Protection: Introducing an electron-withdrawing or sterically bulky group on the pyrrole nitrogen to reduce its nucleophilicity and direct acylation to the carbon atoms.[2]

  • Choice of Acylating Agent: Using milder or specialized acylating agents that favor C-acylation.[3][4]

  • Reaction Conditions: Optimizing the Lewis acid catalyst, solvent, and temperature to favor the desired C-acylated product.[1][5]

  • Rearrangement Reactions: Forming an N-acyl pyrrole and then inducing a rearrangement (e.g., anionic Fries rearrangement) to move the acyl group to a carbon atom.[6][7]

Troubleshooting Guide

Problem 1: My primary product is the N-acylated pyrrole, and I'm getting very low yields of the C-acylated product.

  • Possible Cause A: High Nucleophilicity of Pyrrole Nitrogen. The unprotected pyrrole nitrogen is highly reactive towards acylating agents.

    • Solution: Introduce a protecting group on the nitrogen. Electron-withdrawing groups like sulfonyl (e.g., tosyl, benzenesulfonyl) are highly effective at reducing the nitrogen's nucleophilicity.[2] Sterically bulky groups like triisopropylsilyl (TIPS) can block the nitrogen and direct acylation to the C3 position.[1][8]

  • Possible Cause B: Reaction Conditions Favoring N-Acylation. Certain reaction conditions, such as the use of a non-coordinating base, can facilitate the deprotonation of the N-H bond, leading to a highly nucleophilic pyrrolide anion which is readily N-acylated. The reaction of pyrrole with N-acetyl imidazole, for instance, yields N-acetylpyrrole.[9]

    • Solution: Switch to Friedel-Crafts conditions using a Lewis acid catalyst. The Lewis acid will coordinate to the acylating agent, creating a bulky electrophile that is more likely to react at the less hindered C2 position. For C3 selectivity on N-protected pyrroles, specific Lewis acids are required.[1]

Problem 2: My reaction is producing a mixture of C2- and C3-acylated isomers.

  • Possible Cause A: Inadequate Directing Group. If you are targeting C3-acylation, the N-protecting group may not be providing sufficient steric hindrance or electronic influence to exclusively direct the reaction.

    • Solution: For C3-acylation, the N-triisopropylsilyl (TIPS) group is known to effectively direct acylation to the 3-position due to its steric bulk.[8] Alternatively, using an N-benzenesulfonyl group with a strong Lewis acid like AlCl₃ can also promote 3-acylation.[1]

  • Possible Cause B: Lewis Acid Choice. The strength of the Lewis acid can influence the C2/C3 selectivity.

    • Solution: For N-benzenesulfonylpyrrole, using weaker Lewis acids like SnCl₄ or BF₃·OEt₂ tends to produce the C2-isomer as the major product, while stronger Lewis acids like AlCl₃ favor the C3-isomer.[1][5] Careful selection and screening of the Lewis acid are crucial.

Problem 3: My reaction is resulting in a dark, insoluble polymer instead of the desired product.

  • Possible Cause: Pyrrole Polymerization. Pyrrole is notoriously unstable under strongly acidic conditions and can readily polymerize.[6][10]

    • Solution 1: Use a Protecting Group. N-protection, particularly with electron-withdrawing sulfonyl groups, significantly stabilizes the pyrrole ring towards polymerization under acidic conditions.[2]

    • Solution 2: Use Milder Acylating Conditions. Avoid overly harsh Friedel-Crafts conditions. Consider using alternative, milder methods such as acylation with N-acylbenzotriazoles catalyzed by TiCl₄, which proceeds under gentle conditions.[3][4] Another approach is the activation of carboxylic acids with trifluoroacetic anhydride (TFAA) or trifluoromethanesulfonic anhydride (Tf₂O).[11][12]

Data Presentation: Comparison of C-Acylation Methods

The following tables summarize quantitative data for various selective C-acylation methods, allowing for easy comparison of yields and regioselectivity.

Table 1: Influence of Lewis Acid on Acylation of N-p-Toluenesulfonylpyrrole

Lewis AcidEquivalents of Lewis AcidC3:C2 Isomer RatioTotal Yield
AlCl₃>1.0>98:<2Good
EtAlCl₂1.2(Increased C2-isomer)Moderate
Et₂AlCl1.2(Increased C2-isomer)Moderate

Data compiled from studies on Friedel-Crafts acylation of N-sulfonylated pyrroles. Strong Lewis acids like AlCl₃ in excess favor the formation of an organoaluminum intermediate that leads to the 3-acyl product.[1][5]

Table 2: Regioselective C-Acylation using N-Acylbenzotriazoles with TiCl₄

Pyrrole SubstrateAcylating Agent (RCOBt)ProductYield (%)
Pyrrole4-Tolyl-COBt2-Acylpyrrole91
N-Methylpyrrole4-Tolyl-COBt2-Acyl-N-methylpyrrole94
N-TIPS-pyrrole4-Tolyl-COBt3-Acyl-N-TIPS-pyrrole92
N-TIPS-pyrrole4-Nitrophenyl-COBt3-Acyl-N-TIPS-pyrrole85

Data from Katritzky et al. demonstrates the utility of N-acylbenzotriazoles for mild and highly regioselective C-acylation. The regioselectivity is controlled by the N-substituent.[3][4][8]

Table 3: Acylation of N-Alkoxycarbonyl Pyrroles using Carboxylic Acid Activation

N-Protecting GroupActivating AgentCarboxylic AcidYield of 2-Acyl Product (%)
N-FmocTf₂OAcetic Acid75
N-TrocTf₂OAcetic Acid81
N-TrocTf₂OBenzoic Acid85
N-TrocTf₂OPhenylacetic Acid79

Data from Lewis et al. shows efficient 2-acylation using trifluoromethanesulfonic anhydride (Tf₂O) to activate carboxylic acids. This method is often faster and higher yielding than using TFAA.[11][12][13]

Experimental Protocols

Protocol 1: General Procedure for C3-Acylation of N-Tosylpyrrole using AlCl₃

This protocol describes the Friedel-Crafts acylation of N-p-toluenesulfonylpyrrole, which selectively yields the 3-acylated product.[1]

  • To a stirred solution of N-p-toluenesulfonylpyrrole (1.0 equiv) in dry dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add aluminum chloride (AlCl₃, 1.2 equiv) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add the desired acyl chloride (1.2 equiv) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-acyl-N-p-toluenesulfonylpyrrole.

Protocol 2: General Procedure for C2-Acylation of Pyrrole using N-Acylbenzotriazole

This protocol outlines a mild and regioselective method for the 2-acylation of unprotected pyrrole.[3][4]

  • To a solution of the N-acylbenzotriazole (1.0 equiv) in dry dichloromethane (DCM) under a nitrogen atmosphere, add titanium(IV) chloride (TiCl₄, 1.0 M in DCM, 2.0 equiv) dropwise at room temperature.

  • Stir the mixture for 10-15 minutes.

  • Add a solution of pyrrole (1.2 equiv) in dry DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. Reaction times typically range from 2 to 24 hours.

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure 2-acylpyrrole.

Visualizations

Logical Workflow for Troubleshooting Pyrrole Acylation

troubleshooting_workflow start Start: Acylation of Pyrrole issue Identify Primary Issue start->issue n_acylation Major Product is N-Acylated issue->n_acylation N-Acylation isomer_mix Mixture of C2/C3 Isomers issue->isomer_mix Poor Selectivity polymer Polymerization/ Low Yield issue->polymer Decomposition sol_n_protect Solution: Add N-Protecting Group (e.g., -SO2R, -TIPS) n_acylation->sol_n_protect sol_reagent Solution: Change Acylating Agent (e.g., N-Acylbenzotriazole) n_acylation->sol_reagent sol_isomer_protect Solution: Optimize N-Protecting Group (Bulky for C3, EWG for C2) isomer_mix->sol_isomer_protect sol_lewis_acid Solution: Screen Lewis Acids (e.g., AlCl3 for C3, SnCl4 for C2) isomer_mix->sol_lewis_acid sol_polymer_protect Solution: Use N-Protecting Group to Stabilize Ring polymer->sol_polymer_protect sol_mild_cond Solution: Use Milder Conditions (e.g., TiCl4, Tf2O activation) polymer->sol_mild_cond end Achieve Selective C-Acylation sol_n_protect->end sol_reagent->end sol_isomer_protect->end sol_lewis_acid->end sol_polymer_protect->end sol_mild_cond->end

Caption: A troubleshooting flowchart for common issues in pyrrole acylation.

N-Acylation vs. C-Acylation Pathway

acylation_pathways cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products pyrrole Pyrrole (NH) N_attack Nucleophilic Attack by Nitrogen pyrrole->N_attack High N-Nucleophilicity C2_attack Electrophilic Attack at C2 pyrrole->C2_attack Aromatic System acyl_electrophile Acyl Electrophile (RCO-X) acyl_electrophile->N_attack acyl_electrophile->C2_attack N_product N-Acyl Pyrrole (Undesired Side Product) N_attack->N_product C2_product C2-Acyl Pyrrole (Desired Product) C2_attack->C2_product

Caption: Competing pathways of N-acylation versus C-acylation in pyrrole.

Experimental Workflow for Selective C3-Acylation

experimental_workflow start Start: N-Tosylpyrrole step1 1. Dissolve in dry DCM under N2 atmosphere Cool to 0 °C start->step1 step2 2. Add AlCl3 (1.2 eq) Stir for 30 min step1->step2 step3 3. Add Acyl Chloride (1.2 eq) Warm to RT, stir 2-4h step2->step3 step4 4. Quench with Ice/HCl Aqueous Workup step3->step4 step5 5. Purify via Column Chromatography step4->step5 end Product: 3-Acyl-N-Tosylpyrrole step5->end

References

Technical Support Center: Synthesis of Phenyl(1H-pyrrol-3-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Phenyl(1H-pyrrol-3-yl)methanone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of a protected pyrrole. Due to the high reactivity of the pyrrole ring, direct acylation often leads to a mixture of isomers and polymerization. Therefore, a protecting group on the nitrogen atom is crucial to direct the acylation to the C-3 position. Common protecting groups include phenylsulfonyl (-SO₂Ph) and triisopropylsilyl (-Si(iPr)₃). The protecting group is subsequently removed to yield the target compound.[1][2][3] Another approach involves a one-pot synthesis utilizing chalcone and p-toluenesulfonylmethyl isocyanide (TosMIC).[4]

Q2: Why is my reaction mixture turning into a dark, insoluble tar?

A2: The formation of a dark, insoluble tar is a strong indication of pyrrole polymerization. Pyrrole is highly susceptible to polymerization under the strong acidic conditions of the Friedel-Crafts reaction.[1][3] This is a common issue, especially with unprotected pyrrole or when using strong Lewis acids. To mitigate this, ensure your pyrrole starting material is adequately protected and consider using milder Lewis acids or controlling the reaction temperature carefully.

Q3: I obtained a mixture of products. What are the likely byproducts?

A3: The most common byproduct is the isomeric Phenyl(1H-pyrrol-2-yl)methanone. Depending on the reaction conditions and the protecting group used, the ratio of the 3-acyl (desired) to the 2-acyl (byproduct) isomer can vary significantly. Other potential byproducts include di-acylated pyrroles (e.g., 2,4- or 2,5-dibenzoylpyrrole) and N-benzoylpyrrole. Incomplete deprotection can also leave residual N-protected this compound in your final product.

Troubleshooting Guides

Problem 1: Low Yield of the Desired 3-Acyl Isomer and Presence of the 2-Acyl Isomer

Possible Causes:

  • Inefficient Directing Group: The N-protecting group may not be sterically bulky enough to effectively block the C-2 and C-5 positions.

  • Lewis Acid Choice: Some Lewis acids may favor acylation at the C-2 position. For instance, with N-phenylsulfonylpyrrole, AlCl₃ tends to favor 3-acylation, while BF₃·OEt₂ can lead to a higher proportion of the 2-isomer.[2]

  • Reaction Temperature: Higher temperatures can sometimes lead to isomerization or reduced selectivity.

Solutions:

  • Optimize the Protecting Group: Employ a bulky protecting group like triisopropylsilyl (TIPS) or phenylsulfonyl (SO₂Ph) to sterically hinder the C-2 and C-5 positions, thereby promoting acylation at C-3.[1][3]

  • Select the Appropriate Lewis Acid: For N-phenylsulfonylpyrrole, AlCl₃ is generally the preferred Lewis acid for maximizing the yield of the 3-isomer.[2][5][6]

  • Control the Reaction Temperature: Maintain a low temperature (e.g., 0 °C to room temperature) during the acylation step to improve regioselectivity.

Problem 2: Formation of Di-acylated Byproducts

Possible Causes:

  • Excess Acylating Agent: Using a large excess of the benzoyl chloride or benzoic anhydride can lead to a second acylation on the pyrrole ring.

  • Prolonged Reaction Time: Leaving the reaction to stir for an extended period after the initial acylation is complete can increase the likelihood of a second acylation event.

Solutions:

  • Stoichiometry Control: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the acylating agent.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the desired product, and quench the reaction once the starting material is consumed.

Problem 3: Identification and Differentiation of 2-Acyl and 3-Acyl Isomers

Analytical Approach:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to distinguish between the two isomers. The coupling patterns and chemical shifts of the pyrrole ring protons are distinct for each isomer.

    • This compound: The ¹H NMR spectrum will typically show three distinct signals for the pyrrole protons.

    • Phenyl(1H-pyrrol-2-yl)methanone: The ¹H NMR spectrum will also show three distinct signals for the pyrrole protons, but their chemical shifts and coupling constants will differ from the 3-acyl isomer.

  • High-Performance Liquid Chromatography (HPLC): The two isomers will likely have different retention times on a standard HPLC column, allowing for their separation and quantification.

  • Mass Spectrometry (MS): While both isomers have the same mass, fragmentation patterns in techniques like MS/MS could potentially be used for differentiation.

Quantitative Data Summary

ByproductTypical Conditions Leading to FormationMethod of IdentificationTypical Yield Range (%)
Phenyl(1H-pyrrol-2-yl)methanoneFriedel-Crafts acylation of unprotected pyrrole or with less effective N-protecting groups. Use of certain Lewis acids like BF₃·OEt₂.[2]¹H NMR, HPLC5 - 80%
Di-benzoylpyrrolesExcess acylating agent, prolonged reaction times.¹H NMR, LC-MS1 - 15%
Pyrrole PolymersStrong acidic conditions, high temperatures.Insoluble material, broad signals in ¹H NMRVariable
N-BenzoylpyrroleCan be a minor byproduct in some acylation reactions.¹H NMR, LC-MS< 5%

Experimental Protocols

Key Experiment: Regioselective Friedel-Crafts Acylation of N-Phenylsulfonylpyrrole

This protocol is adapted from the literature for the synthesis of 3-acylpyrroles.[1][2]

Materials:

  • N-Phenylsulfonylpyrrole

  • Benzoyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous Sodium sulfate

  • Methanol

  • Sodium hydroxide

Procedure:

  • Acylation:

    • Dissolve N-phenylsulfonylpyrrole (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add anhydrous AlCl₃ (1.2 equivalents) portion-wise, keeping the temperature below 5 °C.

    • Stir the mixture for 15-30 minutes at 0 °C.

    • Add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and 1 M HCl.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain N-phenylsulfonyl-phenyl(1H-pyrrol-3-yl)methanone.

  • Deprotection:

    • Dissolve the purified N-phenylsulfonyl-phenyl(1H-pyrrol-3-yl)methanone in methanol.

    • Add a solution of sodium hydroxide (2-3 equivalents) in water.

    • Heat the mixture to reflux and stir for 1-2 hours, or until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature and neutralize with 1 M HCl.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography or recrystallization to yield this compound.

Visualizations

Byproduct_Formation_Pathway cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation N-Protected Pyrrole N-Protected Pyrrole N-Protected 3-Benzoylpyrrole N-Protected 3-Benzoylpyrrole N-Protected Pyrrole->N-Protected 3-Benzoylpyrrole + PhCOCl / AlCl3 N-Protected 2-Benzoylpyrrole N-Protected 2-Benzoylpyrrole N-Protected Pyrrole->N-Protected 2-Benzoylpyrrole Side Reaction This compound This compound N-Protected 3-Benzoylpyrrole->this compound Deprotection Di-acylated Pyrrole Di-acylated Pyrrole N-Protected 3-Benzoylpyrrole->Di-acylated Pyrrole Over-acylation Pyrrole Polymer Pyrrole Polymer Unprotected Pyrrole Unprotected Pyrrole Unprotected Pyrrole->Pyrrole Polymer Strong Acid

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Logic start Experiment Start issue Low Yield or Impure Product? start->issue isomer Presence of 2-Acyl Isomer? issue->isomer Yes no_issue High Yield & Purity issue->no_issue No polymer Polymerization (Tar Formation)? isomer->polymer No solution1 Optimize Protecting Group & Lewis Acid isomer->solution1 Yes diacylation Di-acylated Byproducts? polymer->diacylation No solution2 Use N-Protection Control Temperature polymer->solution2 Yes solution3 Control Stoichiometry Monitor Reaction diacylation->solution3 Yes end Pure Product diacylation->end No solution1->end solution2->end solution3->end no_issue->end

Caption: Troubleshooting workflow for byproduct identification.

References

Technical Support Center: Synthesis of Phenyl(1H-pyrrol-3-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis and scale-up of Phenyl(1H-pyrrol-3-yl)methanone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the Friedel-Crafts acylation of pyrrole with benzoyl chloride.

Issue 1: Low Yield of the Desired 3-Substituted Product

Possible Causes:

  • Formation of 2-acylpyrrole isomer: Friedel-Crafts acylation of pyrrole can lead to a mixture of 2- and 3-substituted products. The ratio of these isomers is highly dependent on the reaction conditions.

  • Polyacylation: The pyrrole ring, being electron-rich, can undergo multiple acylations, leading to the formation of di- and tri-acylated byproducts.

  • Polymerization of Pyrrole: Pyrrole is prone to polymerization in the presence of strong Lewis acids, especially at elevated temperatures.

  • Incomplete Reaction: Insufficient reaction time or temperature may lead to a low conversion of the starting materials.

Suggested Solutions:

  • Optimize Lewis Acid and Stoichiometry: The choice and amount of Lewis acid are critical. Weaker Lewis acids may favor the formation of the 2-acyl product, while an excess of a strong Lewis acid like AlCl₃ can promote the formation of the 3-acyl derivative through the formation of an organoaluminum intermediate.[1]

  • Control Reaction Temperature: Maintain a low reaction temperature (e.g., 0-15°C) to minimize polymerization and the formation of side products.[2] Increasing the reaction temperature can lead to more impurities and a lower yield.[2]

  • Slow Addition of Reagents: Add the acylating agent (benzoyl chloride) and Lewis acid slowly to the pyrrole solution to control the reaction exotherm and minimize localized high concentrations that can lead to side reactions.

  • Use of a Protecting Group: Employing a protecting group on the pyrrole nitrogen, such as a p-toluenesulfonyl (Ts) group, can direct the acylation to the 3-position. The protecting group can be subsequently removed.

Issue 2: Difficulty in Product Purification

Possible Causes:

  • Presence of Isomeric Byproducts: The 2-acyl and 3-acyl isomers often have similar physical properties, making their separation by simple recrystallization challenging.

  • Formation of Polymeric Material: Polymerization of pyrrole results in tar-like substances that can complicate the work-up and purification process.

  • Residual Starting Materials and Reagents: Incomplete reaction or inefficient quenching can leave unreacted starting materials and reagent residues in the crude product.

Suggested Solutions:

  • Column Chromatography: For laboratory-scale purification, flash column chromatography is often effective in separating the desired 3-isomer from the 2-isomer and other impurities.

  • Recrystallization: For larger-scale purification, recrystallization is a more practical approach. A patent for the synthesis of the related 2-benzoyl pyrrole suggests that recrystallization from petroleum ether (a solvent mixture like Sherwood oil) can significantly increase the product purity from a crude content of 80% to over 98%.[3]

  • Acid-Base Extraction: An aqueous work-up with a mild base can help remove acidic impurities and unreacted Lewis acid.

  • Control of Reaction Conditions to Minimize Impurities: The most effective purification strategy is to minimize the formation of impurities during the reaction by carefully controlling the parameters as described in "Issue 1".

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts in the synthesis of this compound?

A1: The primary byproducts are the isomeric Phenyl(1H-pyrrol-2-yl)methanone, poly-acylated pyrroles, and polymeric tars resulting from the acid-catalyzed polymerization of pyrrole. The formation of the 2-acyl isomer is a significant issue in achieving high purity of the desired 3-acyl product.

Q2: How can I improve the regioselectivity towards the 3-position?

A2: The regioselectivity can be influenced by the choice of Lewis acid and the reaction temperature. Using a bulky protecting group on the pyrrole nitrogen can also effectively direct the acylation to the 3-position.

Q3: What is a suitable solvent for the recrystallization of this compound on a larger scale?

A3: Based on procedures for analogous compounds, non-polar solvents or solvent mixtures are often effective. For instance, a patent for 2-benzoyl pyrrole purification details the use of petroleum ether (also known as Sherwood oil) for recrystallization, achieving a significant increase in purity.[3]

Q4: Are there alternative, more environmentally friendly methods for the synthesis of benzoyl pyrroles?

A4: Yes, some alternative methods aim to avoid harsh and toxic reagents. One patented method utilizes aromatic aldehydes as the acylating reagent instead of benzoyl chloride and phosphorus oxychloride, which are less environmentally friendly.[4] This approach is described as having mild reaction conditions and simpler product separation.[4]

Quantitative Data

Table 1: Impact of Purification Method on Product Purity (for 2-Benzoyl Pyrrole)

StagePurityPurification MethodReference
Crude Product~80%-[3]
After Recrystallization>98%Recrystallization from petroleum ether[3]

Experimental Protocols

Key Experimental Protocol: Friedel-Crafts Acylation of N-p-Toluenesulfonylpyrrole

This protocol is for a related compound but illustrates the general procedure for achieving 3-acylation.

  • Reaction Setup: A solution of N-p-toluenesulfonylpyrrole in a suitable solvent (e.g., dichloromethane) is cooled to 0°C in an ice bath.

  • Addition of Lewis Acid: Aluminum chloride (AlCl₃) is added portion-wise to the cooled solution while stirring. The mixture is typically stirred for a short period to allow for complex formation.

  • Addition of Acylating Agent: Benzoyl chloride is added dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, it is carefully quenched by pouring it onto a mixture of ice and a dilute acid (e.g., HCl).

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the desired 3-acyl-N-p-toluenesulfonylpyrrole.

  • Deprotection: The p-toluenesulfonyl group is then removed under appropriate conditions to yield this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage start Start reactants Pyrrole + Benzoyl Chloride start->reactants lewis_acid Add Lewis Acid (e.g., AlCl3) at 0°C reactants->lewis_acid reaction Reaction Monitoring (TLC/HPLC) lewis_acid->reaction quench Quench with Ice/HCl reaction->quench extraction Liquid-Liquid Extraction quench->extraction washing Wash with NaHCO3 and Brine extraction->washing drying Dry over Na2SO4 washing->drying evaporation Solvent Evaporation drying->evaporation crude Crude Product evaporation->crude purification_choice Purification Method crude->purification_choice chromatography Column Chromatography purification_choice->chromatography Lab Scale recrystallization Recrystallization purification_choice->recrystallization Large Scale final_product Pure this compound chromatography->final_product recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_low_yield Low Yield cluster_purification_issues Purification Difficulty problem Problem Encountered cause_isomer Isomer Formation problem->cause_isomer cause_poly Polyacylation problem->cause_poly cause_polymer Polymerization problem->cause_polymer cause_isomers_purify Similar Isomer Polarity problem->cause_isomers_purify cause_tar Polymeric Tars problem->cause_tar solution_lewis Optimize Lewis Acid cause_isomer->solution_lewis solution_temp Control Temperature cause_poly->solution_temp solution_protect Use Protecting Group cause_polymer->solution_protect solution_chrom Column Chromatography cause_isomers_purify->solution_chrom solution_conditions Optimize Reaction Conditions cause_isomers_purify->solution_conditions solution_recryst Recrystallization cause_tar->solution_recryst cause_tar->solution_conditions

Caption: Troubleshooting logic for common synthesis problems.

References

Phenyl(1H-pyrrol-3-yl)methanone Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of Phenyl(1H-pyrrol-3-yl)methanone.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and physical state of this compound?

This compound is typically an off-white solid at room temperature[1].

Q2: I'm struggling to find a suitable solvent for crystallization. What should I do?

The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common starting point for pyrrole-containing compounds is a solvent mixture, such as ethyl acetate and a non-polar solvent like hexane or other petroleum ether fractions[2][3]. It is recommended to perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane) to identify a suitable candidate or a solvent pair.

Q3: My compound is "oiling out" instead of crystallizing. How can I fix this?

"Oiling out" occurs when the compound comes out of solution above its melting point. To remedy this, you can try the following:

  • Increase the solvent volume: Add more of the "good" solvent (the one in which the compound is more soluble) to keep the compound dissolved at a lower temperature.

  • Lower the crystallization temperature slowly: Allow the solution to cool to room temperature gradually before placing it in an ice bath or refrigerator.

  • Use a different solvent system: The current solvent may be too good, causing the compound to precipitate at a temperature above its melting point.

Q4: No crystals are forming, even after the solution has cooled. What are the next steps?

If no crystals form, the solution may be too dilute or nucleation has not been initiated. You can try:

  • Inducing crystallization: Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. Adding a seed crystal of this compound, if available, is also an effective method.

  • Concentrating the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Using an anti-solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (one in which the compound is insoluble) until the solution becomes slightly turbid, then allow it to stand.

Q5: The crystals that formed are very small or appear impure. How can I improve the crystal quality?

The formation of small or impure crystals is often due to rapid crystallization. To obtain larger, purer crystals, slow down the crystallization process by:

  • Slowing the cooling rate: Allow the solution to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to a colder environment.

  • Using a minimal amount of a good solvent: Ensure the compound is fully dissolved in the minimum amount of hot solvent. Excess solvent can lead to lower yield and smaller crystals.

  • Redissolving and recrystallizing: If the initial crystals are of poor quality, they can be redissolved in fresh hot solvent and the crystallization process repeated.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No Crystals Form - Solution is too dilute.- Supersaturation not reached.- Nucleation is inhibited.- Evaporate some solvent to concentrate the solution.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal.- Try a different solvent or solvent mixture.
"Oiling Out" - Compound is precipitating above its melting point.- Solution is too concentrated.- Cooling is too rapid.- Add a small amount of the "good" solvent to increase solubility.- Re-heat the solution to dissolve the oil and allow it to cool more slowly.- Consider a solvent with a lower boiling point.
Rapid Crystal Formation - Solution is highly supersaturated.- Cooling is too fast.- Use a slightly larger volume of solvent.- Insulate the flask to slow down the cooling process.
Low Crystal Yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the solution is fully cooled before filtration.- Minimize the amount of solvent used for washing the crystals.
Discolored Crystals - Presence of colored impurities.- Treat the hot solution with activated charcoal before filtration.- Perform a second recrystallization.

Experimental Protocols

General Recrystallization Protocol:

  • Solvent Selection: In a small test tube, add a few milligrams of crude this compound. Add a few drops of the chosen solvent (e.g., ethyl acetate) and warm to dissolve. Then, add a poor solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethyl acetate).

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. The addition of the "poor" solvent (e.g., hexane) can be done at this stage until slight turbidity is observed. Then, allow the solution to stand undisturbed. For further crystallization, the flask can be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent mixture.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.

Data Presentation

Specific quantitative solubility data and a definitive melting point for this compound are not widely reported in the available literature. However, data for some related compounds are provided below for reference.

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
This compoundC₁₁H₉NO171.20Off-white Solid[1]Not Reported
Phenyl(4-phenyl-1H-pyrrol-3-yl)methanoneC₁₇H₁₃NO247.29Colorless Solid198-200[2]
(E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-oneC₂₆H₁₉NO₂377.44White SolidDecomposes at 233–236[4]

Visualizations

Troubleshooting Workflow for Crystallization

Crystallization_Parameters cluster_input Input Parameters cluster_process Crystallization Process cluster_output Output Compound Compound Properties (Solubility, Purity) Nucleation Nucleation Compound->Nucleation Growth Crystal Growth Compound->Growth Solvent Solvent System (Polarity, Boiling Point) Solvent->Nucleation Solvent->Growth Conditions Experimental Conditions (Temperature, Cooling Rate, Concentration) Conditions->Nucleation Conditions->Growth Nucleation->Growth Outcome Crystal Quality (Size, Purity, Yield) Growth->Outcome

References

Technical Support Center: Handling Air-Sensitive Reagents in Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when handling air-sensitive reagents during pyrrole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are common air-sensitive reagents used in pyrrole synthesis?

A1: Several pyrrole synthesis methods utilize reagents that are sensitive to air and moisture. These include:

  • Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are strong bases and nucleophiles often used to create substituted pyrroles. They react rapidly with water and oxygen.[1]

  • Air-Sensitive Amines: While many simple amines are relatively stable, some aromatic amines, like aniline and its derivatives, can be prone to oxidation, especially under acidic conditions or upon prolonged exposure to air. This oxidation can lead to discoloration (yellow to brown or black) and the formation of impurities that can affect the reaction outcome.[2]

  • Catalysts: Some reactions may employ catalysts that are sensitive to air or moisture, requiring handling under an inert atmosphere.

Q2: What are the primary techniques for handling air-sensitive reagents?

A2: The two most common methods for creating an inert atmosphere to handle air-sensitive reagents are:

  • Schlenk Line: A Schlenk line is a glass manifold with two parallel tubes, one connected to a source of inert gas (like nitrogen or argon) and the other to a vacuum pump. This setup allows for the removal of air from a reaction flask and its replacement with an inert gas.

  • Glovebox: A glovebox is a sealed container with a transparent front panel and attached gloves. It is filled with an inert gas, providing a controlled environment for handling highly air-sensitive compounds.

Q3: How do I know if my air-sensitive reagent has degraded?

A3: Visual inspection can often indicate reagent degradation:

  • Aniline and its derivatives: Freshly purified aniline is a colorless to pale yellow oil. Upon exposure to air, it can darken to yellow, red, or even black due to the formation of oxidized impurities.[2]

  • Organometallic Reagents: Solutions of organolithium and Grignard reagents are typically clear, though they may have a slight yellow tint. The formation of precipitates or a significant color change can indicate decomposition.

Troubleshooting Guides

This section addresses specific problems you might encounter during your pyrrole synthesis experiments.

Problem 1: Low or No Yield in Paal-Knorr Synthesis with an Air-Sensitive Amine

  • Symptom: You are performing a Paal-Knorr synthesis with an aniline derivative and obtain a low yield or no desired pyrrole product.

  • Possible Cause: The aniline reagent may have been oxidized due to exposure to air. Aromatic amines are generally weaker bases than aliphatic amines, and their reactivity can be diminished by oxidation.[3] The acidic conditions often used in the Paal-Knorr synthesis can also contribute to the degradation of some anilines in the presence of oxygen.

  • Troubleshooting Steps:

    • Purify the Amine: If the aniline derivative is discolored, consider purifying it by distillation or column chromatography before use.

    • Use Inert Atmosphere Techniques: Set up the reaction under an inert atmosphere using a Schlenk line or in a glovebox to prevent exposure to oxygen.

    • Degas Solvents: Ensure that the solvent used for the reaction is degassed to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent or by using the freeze-pump-thaw method.

Problem 2: The Reaction Mixture Turns Dark Brown or Black

  • Symptom: During a Paal-Knorr synthesis using an aniline derivative, the reaction mixture turns dark brown or black.

  • Possible Cause: This is a strong indication of the oxidation of the aniline. The oxidation of aniline can lead to the formation of colored polymeric byproducts.[2]

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: Immediately check the integrity of your inert atmosphere setup. Ensure there are no leaks in your Schlenk line or glovebox.

    • Reagent Purity: Use freshly purified aniline for the reaction.

    • Temperature Control: In some cases, excessive heat can accelerate the degradation of sensitive reagents. Ensure the reaction is running at the recommended temperature.

Problem 3: Low Yield in Pyrrole Synthesis Using a Grignard or Organolithium Reagent

  • Symptom: A reaction to synthesize a substituted pyrrole using a Grignard or organolithium reagent results in a low yield of the desired product.

  • Possible Cause: These organometallic reagents are extremely sensitive to moisture and will react with even trace amounts of water. This reaction consumes the reagent, making it unavailable for the desired synthesis.

  • Troubleshooting Steps:

    • Dry Glassware and Solvents: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere. Anhydrous solvents are essential.

    • Proper Reagent Transfer: Use proper syringe or cannula transfer techniques to move the organometallic reagent from its storage bottle to the reaction flask without exposure to air.

    • Titrate the Reagent: The concentration of commercially available organometallic reagents can vary. Titrating the reagent before use will ensure you are adding the correct stoichiometric amount.

Data Presentation

Pyrrole Synthesis ReactionConditionTypical Yield
Paal-Knorr with AnilineInert Atmosphere (Nitrogen)>80%
Paal-Knorr with AnilineAerobic (Open to Air)<20% (with significant byproduct formation)
Grignard Addition to an AcylpyrroleInert Atmosphere (Argon)>90%
Grignard Addition to an AcylpyrroleAerobic (Open to Air)~0%

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenylpyrrole under an Inert Atmosphere

This protocol describes the synthesis of an N-arylpyrrole using aniline, which is susceptible to oxidation.

Materials:

  • 2,5-Hexanedione

  • Aniline (freshly distilled)

  • Glacial Acetic Acid (degassed)

  • A Schlenk flask equipped with a magnetic stir bar and condenser

  • Schlenk line with a nitrogen or argon source

  • Syringes and needles (oven-dried)

Procedure:

  • Setup: Assemble the Schlenk flask with the condenser and connect it to the Schlenk line.

  • Drying: Flame-dry the glassware under vacuum or heat in an oven and cool under a stream of inert gas to remove any adsorbed moisture.

  • Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Reagent Addition:

    • Under a positive flow of inert gas, add 2,5-hexanedione (1 equivalent) to the Schlenk flask via syringe.

    • Add degassed glacial acetic acid as the solvent.

    • Using a clean, dry syringe, add freshly distilled aniline (1 equivalent) dropwise to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux under a positive pressure of inert gas. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the flask to room temperature. The workup procedure will depend on the specific properties of the product but generally involves extraction and purification by column chromatography.

Visualizations

experimental_workflow A 1. Assemble & Dry Glassware B 2. Establish Inert Atmosphere (3x Evacuate/Backfill Cycles) A->B C 3. Add 1,4-Diketone & Degassed Solvent B->C D 4. Add Air-Sensitive Amine via Syringe C->D E 5. Heat Reaction Under Positive Inert Gas Pressure D->E F 6. Cool and Work-up Reaction E->F

Caption: Experimental workflow for Paal-Knorr synthesis under an inert atmosphere.

troubleshooting_flowchart Start Low Yield or No Product in Pyrrole Synthesis Q1 Was an air-sensitive reagent used? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Did the reaction mixture darken significantly? A1_Yes->Q2 Troubleshoot_Other Investigate other parameters: - Stoichiometry - Temperature - Reaction time - Catalyst activity A1_No->Troubleshoot_Other A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Oxidation Probable reagent oxidation. - Use purified reagents. - Ensure inert atmosphere is robust. A2_Yes->Oxidation Moisture Possible moisture contamination. - Use anhydrous solvents. - Dry glassware thoroughly. A2_No->Moisture

References

Phenyl(1H-pyrrol-3-yl)methanone Reaction Monitoring: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of Phenyl(1H-pyrrol-3-yl)methanone using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is a suitable TLC solvent system for monitoring the synthesis of this compound?

A typical starting point for the TLC analysis of pyrrole derivatives is a mixture of a non-polar solvent and a moderately polar solvent. For this compound and its precursors, a solvent system of n-hexane and ethyl acetate is often effective. The ratio can be adjusted to achieve optimal separation, with a common starting ratio being 1:1 (v/v). For a related compound, phenyl(4-phenyl-1H-pyrrol-3-yl)methanone, an Rf value of 0.75 has been reported using a 1:1 n-hexane-ethyl acetate system[1]. Other solvent systems, such as petroleum ether and ethyl acetate, can also be employed[2].

Q2: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?

Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: Applying too much sample to the TLC plate is a common cause of streaking[3][4][5]. Try diluting your reaction mixture sample before spotting it on the plate.

  • Compound Acidity/Basicity: Pyrrole derivatives can have acidic or basic properties that lead to interactions with the silica gel on the TLC plate, causing tailing or streaking[6]. Adding a small amount of an acid (e.g., 0.1–2.0% acetic or formic acid) or a base (e.g., 0.1–2.0% triethylamine) to your mobile phase can often resolve this issue[3][6].

  • Inappropriate Solvent System: If the polarity of the solvent system is not suitable for your compound, it can lead to poor separation and streaking[4]. Experiment with different solvent ratios or different solvent combinations.

Q3: I don't see any spots on my TLC plate after development. What should I do?

There are several potential reasons for not observing spots on your TLC plate:

  • Insufficient Concentration: The concentration of your compound in the spotted sample may be too low to be detected[3][4]. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications[3][4].

  • Lack of UV Activity: Your compound may not be UV-active. If you are using a TLC plate with a fluorescent indicator and do not see a spot under a UV lamp, you may need to use a chemical stain for visualization[3]. Stains like vanillin or potassium permanganate can be effective for pyrrole derivatives[2].

  • Sample Volatility: Highly volatile compounds may evaporate from the TLC plate before or during development[3].

Q4: What is the expected mass of this compound for LC-MS analysis?

The molecular formula of this compound is C₁₁H₉NO, which corresponds to a molecular weight of approximately 171.19 g/mol . In positive ion mode Electrospray Ionization (ESI), you would expect to see the protonated molecule, [M+H]⁺, at an m/z of approximately 172.2.

Q5: My LC-MS signal is weak or inconsistent. What are some common causes?

Weak or inconsistent signals in LC-MS can stem from various issues:

  • Ion Source Problems: The ion source may be dirty or not properly tuned for your analyte. Regular cleaning and calibration of the ion source are crucial for optimal performance[7].

  • Mobile Phase Issues: The pH of the mobile phase can significantly impact ionization efficiency. For basic compounds like some pyrrole derivatives, an acidic mobile phase (e.g., with 0.1% formic acid) can enhance protonation and improve signal in positive ion mode[8].

  • Matrix Effects: Components of the reaction mixture can suppress the ionization of your target compound. Ensure adequate chromatographic separation to minimize co-elution with interfering species[8][9].

  • Sample Degradation: The analyte may be degrading in the sample vial or during the analysis. It is advisable to use fresh samples for analysis[9].

Troubleshooting Guides

TLC Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Streaking or Tailing of Spots Sample is too concentrated.Dilute the sample before spotting.[3][5]
Compound is acidic or basic.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[3][6]
Inappropriate solvent polarity.Adjust the ratio of polar to non-polar solvent in the mobile phase.[4]
Spots Not Moving from Baseline (Low Rf) Mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase.[3]
Spots Running with the Solvent Front (High Rf) Mobile phase is too polar.Decrease the proportion of the polar solvent in your mobile phase.[3]
No Visible Spots Sample concentration is too low.Spot the sample multiple times in the same location, allowing it to dry between applications.[3][4]
Compound is not UV-active.Use a chemical stain (e.g., potassium permanganate, vanillin) for visualization.[2][3]
Solvent level in the developing chamber is too high.Ensure the solvent level is below the spotting line on the TLC plate.[3][4]
LC-MS Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
No or Low Signal Intensity Improper MS settings.Ensure the correct ionization mode (positive for this compound), and optimize ion source parameters (e.g., temperatures, gas flows).[9]
Sample concentration is below the limit of detection.Prepare a more concentrated sample for injection.
Mobile phase composition is not optimal for ionization.Add a modifier like formic acid (0.1%) to the mobile phase to promote protonation.[8]
Retention Time Shifts Changes in mobile phase composition or flow rate.Ensure mobile phases are correctly prepared and the pump is delivering a consistent flow rate.[7]
Column degradation.Use a guard column and ensure the mobile phase pH is within the stable range for the column.
Peak Broadening or Tailing Column contamination or aging.Flush the column or replace it if necessary.[7]
Secondary interactions with the stationary phase.For basic compounds, a low pH mobile phase can reduce tailing on silica-based columns.
High Background Noise Contaminated solvents or system.Use high-purity, LC-MS grade solvents and flush the system regularly.[7]
Improper mobile phase additives.Use volatile buffers and additives at the lowest effective concentration.[7]

Experimental Protocols

Protocol 1: TLC Monitoring of this compound Synthesis
  • Sample Preparation: Dilute a small aliquot of the reaction mixture (approximately 1-2 drops) in a suitable solvent (e.g., ethyl acetate, dichloromethane) in a small vial.

  • TLC Plate Spotting: Using a capillary tube, spot the diluted reaction mixture onto a silica gel TLC plate (with F254 indicator). Also, spot the starting materials as references. Keep the spots small (1-2 mm in diameter) and ensure they are above the level of the mobile phase in the developing chamber.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., n-hexane:ethyl acetate, 1:1 v/v). Ensure the chamber is saturated with the solvent vapors. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). If spots are not visible, use a chemical stain such as potassium permanganate or vanillin.

  • Analysis: Compare the Rf values of the spots in the reaction mixture lane to those of the starting materials. The appearance of a new spot and the disappearance of the starting material spots indicate the progress of the reaction.

Protocol 2: LC-MS Monitoring of this compound Synthesis
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of mobile phase B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over several minutes to elute the compound.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Target Ion: Monitor for the protonated molecule [M+H]⁺ at m/z ~172.2.

  • Analysis: Monitor the chromatogram for the appearance of a peak at the expected retention time for this compound and confirm its identity by the corresponding mass spectrum. Track the disappearance of the starting material peaks to determine the reaction's progress.

Data Presentation

Compound Analysis Method Parameter Typical Value
This compoundTLCMobile Phasen-Hexane:Ethyl Acetate (1:1)
Rf~0.7 (estimated)
LC-MSMolecular Weight171.19 g/mol
Expected Ion [M+H]⁺m/z 172.2

Experimental Workflow

Reaction_Monitoring_Workflow cluster_reaction Reaction Synthesis cluster_sampling Sampling cluster_tlc TLC Monitoring cluster_lcms LC-MS Monitoring cluster_decision Decision Reaction This compound Synthesis TakeAliquot Take Reaction Aliquot Reaction->TakeAliquot PrepareTLC Prepare & Spot TLC Plate TakeAliquot->PrepareTLC PrepareLCMS Dilute & Filter Sample TakeAliquot->PrepareLCMS DevelopTLC Develop TLC Plate PrepareTLC->DevelopTLC VisualizeTLC Visualize under UV / Stain DevelopTLC->VisualizeTLC AnalyzeTLC Analyze Rf Values VisualizeTLC->AnalyzeTLC Decision Reaction Complete? AnalyzeTLC->Decision InjectLCMS Inject into LC-MS PrepareLCMS->InjectLCMS AnalyzeLCMS Analyze Chromatogram & Mass Spectrum InjectLCMS->AnalyzeLCMS AnalyzeLCMS->Decision Workup Proceed to Work-up Decision->Workup Yes ContinueReaction Continue Reaction Decision->ContinueReaction No ContinueReaction->Reaction

Caption: Workflow for reaction monitoring using TLC and LC-MS.

References

Validation & Comparative

Verifying the Molecular Structure of Phenyl(1H-pyrrol-3-yl)methanone: A Comparative Guide to NMR and MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and characterization of new chemical entities. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural elucidation of phenyl(1H-pyrrol-3-yl)methanone, a key intermediate in various synthetic pathways.

This document outlines the expected data from ¹H NMR, ¹³C NMR, and MS analyses, offering a clear benchmark for experimental results. Detailed experimental protocols are provided to ensure reproducible and accurate data acquisition.

Predicted Spectroscopic Data

To facilitate the confirmation of this compound, the following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR spectroscopy and the expected major fragmentation ions in mass spectrometry. These values are derived from established principles of NMR and MS, and by comparison with structurally related compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyrrole-H1 ~ 8.5 (broad s, 1H)-
Pyrrole-H2 ~ 7.4 (t, 1H)~ 125.0
Pyrrole-H4 ~ 6.8 (t, 1H)~ 110.0
Pyrrole-H5 ~ 7.8 (t, 1H)~ 128.0
Phenyl-H (ortho) ~ 7.8 (d, 2H)~ 132.0
Phenyl-H (meta) ~ 7.5 (t, 2H)~ 128.5
Phenyl-H (para) ~ 7.6 (t, 1H)~ 130.0
Carbonyl-C -~ 188.0
Pyrrole-C3 -~ 135.0
Phenyl-C (ipso) -~ 138.0

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Ion Notes
171[M]⁺Molecular ion
143[M-CO]⁺Loss of carbon monoxide
105[C₆H₅CO]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation
66[C₄H₄N]⁺Pyrrole fragment

Experimental Workflow

The following diagram illustrates the general workflow for the structural confirmation of a synthesized compound like this compound using NMR and MS techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_processing Data Analysis & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR_Sample_Prep NMR Sample Preparation Purification->NMR_Sample_Prep MS_Sample_Prep MS Sample Preparation Purification->MS_Sample_Prep NMR_Acquisition NMR Data Acquisition (¹H, ¹³C) NMR_Sample_Prep->NMR_Acquisition MS_Acquisition MS Data Acquisition MS_Sample_Prep->MS_Acquisition NMR_Processing NMR Data Processing & Interpretation NMR_Acquisition->NMR_Processing MS_Processing MS Data Processing & Interpretation MS_Acquisition->MS_Processing Structure_Confirmation Structure Confirmation NMR_Processing->Structure_Confirmation MS_Processing->Structure_Confirmation

Experimental workflow for structural confirmation.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer.

2. ¹H NMR Acquisition:

  • Spectrometer: 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: -2 to 12 ppm.

3. ¹³C NMR Acquisition:

  • Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096, depending on sample concentration.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: -10 to 220 ppm.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a stock solution of the purified this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

2. Electron Ionization (EI) Mass Spectrometry:

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1000-2000 amu/s.

  • Introduction Method: If using GC-MS, a suitable capillary column (e.g., DB-5ms) should be used with an appropriate temperature program to ensure elution of the compound. For a direct insertion probe, the sample is introduced directly into the ion source.

By comparing the acquired experimental data with the predicted values and fragmentation patterns presented in this guide, researchers can confidently confirm the structure of their synthesized this compound. This systematic approach ensures the integrity of the compound for subsequent use in research and development.

Comparative Bioassay Validation of Phenyl(1H-pyrrol-3-yl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioassay validation for a promising class of compounds: phenyl(1H-pyrrol-3-yl)methanone derivatives. These compounds have garnered significant interest due to their diverse biological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential workflows and signaling pathways to aid in the evaluation and future development of these derivatives.

Anticancer Activity

Several this compound derivatives have demonstrated notable anticancer properties. The in vitro cytotoxic activity of these compounds is commonly evaluated against a panel of human cancer cell lines.

Table 1: Comparative in vitro Anticancer Activity of this compound Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
3j 3-(4-methoxybenzoyl)-4-(4-methylthiophenyl)-1H-pyrroleMGC80-3~10.0[1]
Generic3-phenylacetyl-4-(4-methylthiophenyl)-1H-pyrrole derivativesVariousComparable to Paclitaxel[1]
4 (4-(4-chlorobenzoyl)piperidin-1-yl)(phenyl)methanone derivativeMDA-MB-231 (Breast)31-72[2]
4 (4-(4-chlorobenzoyl)piperidin-1-yl)(phenyl)methanone derivativeCAOV3 (Ovarian)31-72[2]
4 (4-(4-chlorobenzoyl)piperidin-1-yl)(phenyl)methanone derivativeSKOV3 (Ovarian)31-72[2]
4 (4-(4-chlorobenzoyl)piperidin-1-yl)(phenyl)methanone derivativeOVCAR3 (Ovarian)31-72[2]
4 (4-(4-chlorobenzoyl)piperidin-1-yl)(phenyl)methanone derivativeHCT116 (Colon)31-72[2]

Note: The data for compound 4 is for a related phenyl(piperazin-1-yl)methanone scaffold, included for comparative context of the broader methanone class.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel) are also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for an additional 4 hours.[3]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[7]

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][8]

  • Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time. Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and counted.

  • Fixation: The cells are fixed by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping. The fixed cells can be stored at -20°C.[8][9]

  • Staining: The fixed cells are centrifuged, washed with PBS, and then resuspended in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of RNA).[1][8][9]

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

  • Data Interpretation: The resulting data is used to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. Changes in this distribution after treatment with the compound can indicate a cell cycle arrest at a specific phase.

Bioassay_Workflow cluster_screening Compound Screening cluster_validation Hit Validation & Mechanism of Action Compound_Library This compound Derivatives Library Primary_Assay Primary Bioassay (e.g., MTT Assay) Compound_Library->Primary_Assay Screening Hit_Identification Hit Identification (Active Compounds) Primary_Assay->Hit_Identification Data Analysis Dose_Response Dose-Response Studies (IC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Cell Cycle Analysis, Apoptosis Assays) Dose_Response->Secondary_Assays Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Secondary_Assays->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

General experimental workflow for bioassay validation.

Anti-inflammatory and Neuroprotective Activities

Certain this compound and related diaryl-pyrrole derivatives have shown potential as anti-inflammatory and neuroprotective agents. Their mechanism of action often involves the modulation of inflammatory pathways, such as the cyclooxygenase (COX) pathway.

Experimental Protocols

This assay evaluates the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory response.

  • Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared.

  • Compound Incubation: The test compounds at various concentrations are pre-incubated with the enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is measured using methods like ELISA or mass spectrometry.

  • Data Analysis: The inhibitory activity of the compounds is determined by comparing the PGE2 levels in the presence and absence of the compounds. IC50 values are then calculated.

COX2_PGE2_Pathway cluster_enzymes Enzymatic Conversion Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX2 COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGES PGE Synthase Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Activates Derivatives This compound Derivatives Derivatives->COX2 Inhibition

Inhibitory action on the COX-2/PGE2 signaling pathway.

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, this compound derivatives are being explored for a range of other therapeutic applications.

  • Antibacterial Activity: Pyrrole-containing compounds have been investigated for their potential as antibacterial agents.

  • Enzyme Inhibition: Specific derivatives have been designed as inhibitors for enzymes like monoacylglycerol lipase (MAGL) and H+,K+-ATPase.[2][9][10]

  • Antioxidant and Neuroprotective Effects: Some derivatives have shown promise in protecting neuronal cells from oxidative stress-induced damage.

Further bioassay validation is required to fully characterize the potential of these compounds in these and other therapeutic areas. The experimental protocols outlined in this guide provide a foundation for the continued investigation and development of this compound derivatives as novel therapeutic agents.

References

Head-to-head comparison of different synthesis routes for phenyl(1H-pyrrol-3-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

Phenyl(1H-pyrrol-3-yl)methanone, a key structural motif in medicinal chemistry and materials science, presents a unique synthetic challenge due to the inherent reactivity of the pyrrole ring. Direct acylation of pyrrole typically yields the 2-substituted isomer, necessitating multi-step strategies to achieve substitution at the 3-position. This guide provides a head-to-head comparison of two prominent synthesis routes: the Friedel-Crafts acylation of an N-protected pyrrole and the Van Leusen cycloaddition reaction. A Grignard-based approach is also discussed as a potential alternative.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Van Leusen Cycloaddition
Overall Strategy N-protection, 3-acylation, deprotection[3+2] Cycloaddition
Key Reagents Pyrrole, Benzenesulfonyl chloride, Benzoyl chloride, AlCl₃, NaOHChalcone, Tosylmethyl isocyanide (TosMIC), NaH
Number of Steps 32 (including chalcone synthesis)
Typical Overall Yield Moderate to GoodModerate
Key Advantages Well-established methodology, good regioselectivity with protecting group.Convergent synthesis, builds the pyrrole ring and introduces the acyl group concurrently.
Key Disadvantages Requires protection/deprotection steps, use of strong Lewis acids.Requires synthesis of the chalcone precursor, use of stoichiometric strong base.

Route 1: Friedel-Crafts Acylation of N-Benzenesulfonylpyrrole

This classical approach leverages a protecting group to deactivate the pyrrole ring and direct the electrophilic acylation to the C3 position. The use of a bulky and electron-withdrawing sulfonyl group, such as benzenesulfonyl, sterically hinders the C2 and C5 positions and electronically favors substitution at C3.

Experimental Protocols

Step 1: Synthesis of 1-(Benzenesulfonyl)-1H-pyrrole

To a solution of pyrrole in a suitable aprotic solvent such as THF or DCM, an equimolar amount of a base like sodium hydride is added at 0 °C. After stirring for a short period, benzenesulfonyl chloride is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent. After drying and concentration, the crude product is purified by chromatography or recrystallization.

Step 2: Friedel-Crafts Acylation to yield 3-Benzoyl-1-(phenylsulfonyl)-1H-pyrrole

In a flask equipped with a stirrer and under an inert atmosphere, aluminum chloride (AlCl₃) is suspended in a dry chlorinated solvent like dichloromethane at 0 °C.[1] Benzoyl chloride is added, and the mixture is stirred.[1] A solution of 1-(benzenesulfonyl)-1H-pyrrole in the same solvent is then added dropwise.[1] The reaction is stirred at low temperature and monitored by TLC. Upon completion, the reaction is carefully quenched with ice and hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The resulting solid is purified by column chromatography to yield the 3-acylated product. With AlCl₃ as the Lewis acid, substitution occurs predominantly at the β-position (C3) of the pyrrole ring.[1]

Step 3: Deprotection to this compound

The 3-benzoyl-1-(phenylsulfonyl)-1H-pyrrole is dissolved in a suitable solvent mixture, such as ethanol and water. An excess of a base, typically sodium hydroxide, is added, and the mixture is heated to reflux for several hours.[2] The progress of the deprotection is monitored by TLC. Once complete, the reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous residue is neutralized, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the final product, which can be further purified by chromatography or recrystallization.

Logical Workflow for Friedel-Crafts Acylation

Friedel_Crafts_Acylation Pyrrole Pyrrole N_Protected 1-(Benzenesulfonyl)-1H-pyrrole Pyrrole->N_Protected Benzenesulfonyl chloride, Base Acylated 3-Benzoyl-1-(phenylsulfonyl)-1H-pyrrole N_Protected->Acylated Benzoyl chloride, AlCl₃ Final_Product This compound Acylated->Final_Product NaOH, EtOH/H₂O, Reflux

Fig. 1: Friedel-Crafts Acylation Workflow

Route 2: Van Leusen Cycloaddition

The Van Leusen reaction is a powerful tool for the synthesis of pyrroles from α,β-unsaturated ketones (chalcones) and tosylmethyl isocyanide (TosMIC).[3] This [3+2] cycloaddition approach builds the pyrrole ring with the desired substitution pattern in a single synthetic operation.

Experimental Protocols

Step 1: Synthesis of Chalcone (1,3-diphenylprop-2-en-1-one)

In a typical Claisen-Schmidt condensation, equimolar amounts of benzaldehyde and acetophenone are dissolved in ethanol. An aqueous solution of a base, such as sodium hydroxide, is added dropwise with stirring at room temperature. The reaction mixture is stirred for several hours, during which the product precipitates. The solid is collected by filtration, washed with cold water until neutral, and then with cold ethanol. The crude chalcone is typically of sufficient purity for the next step but can be recrystallized if necessary.

Step 2: [3+2] Cycloaddition to yield Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone

Note: The direct synthesis of the unsubstituted target molecule via this route is less commonly reported than for substituted analogs. The following is a general procedure adapted for this target.

To a suspension of a strong base, such as sodium hydride, in a mixture of anhydrous solvents like diethyl ether and DMSO, a solution of the chalcone and an equimolar amount of tosylmethyl isocyanide (TosMIC) is added dropwise at room temperature under an inert atmosphere.[4] The reaction mixture is stirred for several hours and monitored by TLC.[4] Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford the 3-aroylpyrrole. The reaction proceeds via a Michael addition of the TosMIC anion to the chalcone, followed by intramolecular cyclization and elimination of p-toluenesulfinic acid.[4]

Logical Workflow for Van Leusen Cycloaddition

Van_Leusen_Cycloaddition cluster_start Starting Materials Benzaldehyde Benzaldehyde Chalcone Chalcone Benzaldehyde->Chalcone Acetophenone Acetophenone Acetophenone->Chalcone NaOH, EtOH Final_Product This compound Chalcone->Final_Product TosMIC TosMIC TosMIC->Final_Product NaH, Et₂O/DMSO

Fig. 2: Van Leusen Cycloaddition Workflow

Alternative Route: Grignard-Based Synthesis

A plausible, though less detailed in the literature for this specific target, alternative involves the use of organometallic reagents.

Conceptual Approach: Reaction with 3-Cyanopyrrole

This strategy would involve the synthesis of 1H-pyrrole-3-carbonitrile as a key intermediate. The nitrile group can then be converted to the desired ketone by reaction with a Grignard reagent, such as phenylmagnesium bromide, followed by acidic hydrolysis of the resulting imine intermediate.[5]

  • Synthesis of 1H-pyrrole-3-carbonitrile: This can be challenging to prepare directly. Indirect methods, such as the decarbonylation of 4-cyanopyrrole-2-carboxaldehyde, have been explored.[6]

  • Grignard Reaction: Phenylmagnesium bromide would be added to a solution of 1H-pyrrole-3-carbonitrile (likely N-protected) in an ethereal solvent.

  • Hydrolysis: The intermediate imine would be hydrolyzed with aqueous acid to yield the final ketone product.

The main challenges of this route are the accessibility of the 3-cyanopyrrole starting material and the potential for side reactions with the pyrrole NH proton, likely necessitating a protection-deprotection sequence.

Conclusion

Both the Friedel-Crafts acylation of an N-protected pyrrole and the Van Leusen cycloaddition offer viable pathways to this compound, each with its own set of advantages and disadvantages. The Friedel-Crafts route is a more traditional, stepwise approach that provides good control over regioselectivity but adds to the step count with its protection and deprotection requirements. The Van Leusen reaction is more convergent but relies on the availability and stability of the required chalcone precursor. The choice of synthesis route will ultimately depend on the specific requirements of the researcher, including starting material availability, scalability, and tolerance for certain reagents and reaction conditions. The Grignard-based approach remains a theoretically sound but less practically documented option for this specific target.

References

Phenyl(1H-pyrrol-3-yl)methanone: A Comparative Analysis Against Known Lipoxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the enzyme inhibitory potential of phenyl(1H-pyrrol-3-yl)methanone and its derivatives against established lipoxygenase (LOX) inhibitors. The data presented is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive overview of its standing among other inhibitors.

While direct inhibitory data for this compound is not extensively available in current literature, a closely related derivative, phenyl(4-phenyl-1H-pyrrol-3-yl)methanone , has been evaluated for its anti-lipoxygenase activity. Due to the structural similarity, this derivative serves as a valuable surrogate for assessing the potential of the core this compound scaffold as an enzyme inhibitor. The primary focus of this comparison will be on the inhibition of lipoxygenase, a key enzyme in the inflammatory pathway.

Quantitative Comparison of Lipoxygenase Inhibitors

The inhibitory activities of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone and other well-known lipoxygenase inhibitors are summarized in the table below. The data is presented as IC50 values, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTarget EnzymeIC50 Value (µM)Reference CompoundReference IC50 (µM)
Phenyl(4-phenyl-1H-pyrrol-3-yl)methanoneSoybean Lipoxygenase100 (moderate)NDGA0.45
Nordihydroguaiaretic acid (NDGA)5-Lipoxygenase0.45 - 8--
Zileuton5-Lipoxygenase0.5 - 2.6--
Baicalein12-Lipoxygenase0.64--
Baicalein15-Lipoxygenase1.6--

Experimental Protocols

The determination of lipoxygenase inhibitory activity for phenyl(4-phenyl-1H-pyrrol-3-yl)methanone was conducted using an in vitro soybean lipoxygenase inhibition assay.[1]

Principle: This spectrophotometric assay measures the ability of a compound to inhibit the activity of soybean lipoxygenase (SLO). The enzyme catalyzes the oxidation of a substrate, such as linoleic acid or sodium linoleate, to form a hydroperoxide product. The formation of this product can be monitored by measuring the increase in absorbance at a specific wavelength (typically 234 nm).

Materials:

  • Soybean Lipoxygenase (SLO) enzyme solution

  • Substrate solution (e.g., sodium linoleate)

  • Buffer solution (e.g., Tris-HCl, pH 9.0)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Reference inhibitor (e.g., Nordihydroguaiaretic acid - NDGA)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents: All solutions are prepared in the appropriate buffer and stored under suitable conditions to maintain their activity.

  • Enzyme and Inhibitor Incubation: A solution of the test compound at a known concentration is pre-incubated with the soybean lipoxygenase enzyme solution at room temperature for a defined period (e.g., 10 minutes).

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate solution to the enzyme-inhibitor mixture.

  • Spectrophotometric Measurement: The change in absorbance at 234 nm is recorded over time. This reflects the rate of formation of the hydroperoxide product.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the reaction in the absence of the inhibitor (control). The IC50 value is then determined from a dose-response curve.

Visualizing Key Pathways and Processes

To better understand the context of lipoxygenase inhibition and the experimental procedures, the following diagrams are provided.

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Stimuli Arachidonic_Acid Arachidonic Acid COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX_Pathway PLA2->Arachidonic_Acid Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX_Pathway->Prostaglandins Thromboxanes Thromboxanes (Platelet Aggregation) COX_Pathway->Thromboxanes Leukotrienes Leukotrienes (Inflammation, Bronchoconstriction) LOX_Pathway->Leukotrienes

Arachidonic Acid Signaling Pathway

LOX_Inhibition_Assay cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Soybean Lipoxygenase Solution Incubation Pre-incubation: Enzyme + Inhibitor Enzyme->Incubation Substrate Sodium Linoleate Solution Reaction_Start Add Substrate Substrate->Reaction_Start Inhibitor Test Compound/ Reference Inhibitor->Incubation Incubation->Reaction_Start Measurement Measure Absorbance at 234 nm Reaction_Start->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

References

Cross-Reactivity Profile of Phenyl(1H-pyrrol-3-yl)methanone-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phenyl(1H-pyrrol-3-yl)methanone scaffold is a versatile pharmacophore that forms the core of numerous biologically active compounds. While often designed for a specific biological target, understanding the cross-reactivity of these molecules is paramount for predicting off-target effects, ensuring safety, and uncovering novel therapeutic applications. This guide provides a comparative overview of the known cross-reactivity of this compound-based compounds and their analogs, supported by available experimental data and detailed methodologies.

Introduction to this compound Derivatives

This compound and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2] Their structural similarity to endogenous signaling molecules has led to the exploration of their activity at various receptors, ion channels, and enzymes. This guide focuses on the available data regarding their interactions with cannabinoid receptors and protein kinases, two major target families where cross-reactivity has been observed or is of significant interest.

Cannabinoid Receptor Cross-Reactivity

Several compounds bearing structural resemblance to phenyl(1H-pyrrol-3-yl)methanones, particularly synthetic cannabinoids with indole or indazole cores, have been extensively studied for their interaction with cannabinoid receptors CB1 and CB2. While direct, comprehensive screening data for a broad panel of this compound derivatives is limited in the public domain, the data from analogous compounds provide valuable insights into potential cross-reactivity.

Table 1: Comparative Binding Affinities (Ki) of Selected Cannabinoid Receptor Ligands

CompoundPrimary TargetCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1/CB2)Reference
WIN 55,212-2CB1/CB2 Agonist62.33.318.9[3]
JWH-015CB2 Agonist38313.80.036[4]
AM-630CB2 Antagonist513031.20.006[5][6]

Note: The compounds listed are structurally related analogs and are presented to infer potential cross-reactivity patterns for this compound derivatives.

It is important to note that some compounds initially identified as selective for one receptor subtype have shown activity at other targets. For instance, JWH-015, a potent CB2 agonist, has been reported to interact with the glucocorticoid receptor, highlighting the potential for off-target effects.[7] Similarly, the effects of WIN 55,212-2 are suggested to be both cannabinoid receptor-dependent and -independent.[3][8] The CB2-selective antagonist AM-630 also demonstrates weak partial agonism at CB1 receptors at higher concentrations.[6][9]

Protein Kinase Cross-Reactivity

Experimental Protocols

Detailed and robust experimental protocols are crucial for generating reliable cross-reactivity data. Below are methodologies for key assays relevant to the targets discussed.

Radioligand Binding Assay for Cannabinoid Receptors

This assay is used to determine the binding affinity of a test compound for CB1 and CB2 receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors

  • Radioligand (e.g., [³H]CP-55,940)

  • Test compounds

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4)

  • Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

  • Non-specific binding control (e.g., 10 µM WIN 55,212-2)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at its Kd value), and either the test compound, binding buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Kinase Inhibition Assay (Generic Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP)

  • Test compounds

  • Kinase reaction buffer (composition varies depending on the kinase)

  • Stop solution (e.g., phosphoric acid or EDTA)

  • Method for detecting substrate phosphorylation (e.g., phosphocellulose paper binding and scintillation counting, or antibody-based detection like ELISA or Western blot)

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction plate, add the kinase, its substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction by adding the stop solution.

  • Detect and quantify the amount of phosphorylated substrate.

  • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting dose-response curve using non-linear regression.

Visualizations

Signaling Pathway for Cannabinoid Receptors

G cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi CB2 CB2 Receptor CB2->Gi AC Adenylate Cyclase Gi->AC MAPK ↑ MAPK/ERK Pathway Gi->MAPK cAMP ↓ cAMP AC->cAMP Ligand Cannabinoid Ligand (e.g., this compound derivative) Ligand->CB1 Ligand->CB2

Caption: Simplified signaling pathway of cannabinoid receptors CB1 and CB2 upon ligand binding.

Experimental Workflow for Cross-Reactivity Profiling

G Compound This compound Derivative PrimaryAssay Primary Target Assay (e.g., Enzyme Inhibition) Compound->PrimaryAssay SelectivityPanel Broad Panel Screening PrimaryAssay->SelectivityPanel ReceptorPanel Receptor Panel (e.g., GPCRs, Ion Channels) SelectivityPanel->ReceptorPanel KinasePanel Kinase Panel (>100 Kinases) SelectivityPanel->KinasePanel HitValidation Hit Validation & IC50/Ki Determination ReceptorPanel->HitValidation KinasePanel->HitValidation SAR Structure-Activity Relationship Analysis HitValidation->SAR

Caption: General workflow for assessing the cross-reactivity of a lead compound.

Conclusion

The this compound scaffold is a promising starting point for the development of novel therapeutics. However, a thorough understanding of the cross-reactivity of its derivatives is essential for advancing safe and effective drug candidates. The available data on analogous compounds suggest that cannabinoid receptors and protein kinases are potential off-target interaction partners. It is imperative that future research on this class of compounds includes comprehensive selectivity profiling against a broad range of biological targets. The experimental protocols and workflows outlined in this guide provide a framework for conducting such crucial studies, which will ultimately lead to a more complete understanding of the pharmacological profile of this compound-based compounds.

References

Phenyl(1H-pyrrol-3-yl)methanone Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of phenyl(1H-pyrrol-3-yl)methanone derivatives, focusing on their structure-activity relationships (SAR) as potent enzyme inhibitors and anticancer agents. The following sections detail the quantitative biological data, experimental methodologies, and associated signaling pathways for selected series of these compounds.

Aldose Reductase Inhibitory Activity

A series of --INVALID-LINK--methanone derivatives have been synthesized and evaluated for their inhibitory activity against aldose reductase (AR), an enzyme implicated in diabetic complications.[1] The SAR studies revealed that the position of the methoxy substituent on the benzoyl moiety significantly influences the inhibitory potency and selectivity.

Comparative Inhibitory Data
CompoundSubstitution on Benzoyl RingAldose Reductase IC50 (µM)Aldehyde Reductase IC50 (µM)Selectivity Index (AR/ALR)
4a Unsubstituted0.151.812.0
4b 2-Methoxy0.08> 10> 125
4c 3-Methoxy0.12> 10> 83.3
5a 4-Methoxy0.050.918.0
5b 3,4-Dimethoxy0.03 > 10> 333
5c 3,5-Dimethoxy0.07> 10> 142.8
9 4,6-difluoro-5-hydroxyphenyl0.222.511.4

Data extracted from Bioorganic & Medicinal Chemistry, 2011, 19(4), 1426-33.[1]

Compound 5b , with a 3,4-dimethoxy substitution pattern, emerged as the most potent and selective inhibitor of aldose reductase.[1] Further studies showed that compound 5b also acts as a potent antioxidant and an inhibitor of sorbitol accumulation in isolated rat lenses, suggesting its potential as a lead compound for targeting long-term diabetes complications.[1]

Experimental Protocol: Aldose Reductase Inhibition Assay

The inhibitory activity of the synthesized compounds against aldose reductase was determined spectrophotometrically. The assay mixture typically contains:

  • 100 mM phosphate buffer (pH 6.2)

  • 0.25 mM NADPH

  • 10 mM DL-glyceraldehyde as the substrate

  • Enzyme preparation (partially purified from rat lenses)

  • Varying concentrations of the test compound

The reaction is initiated by the addition of the substrate, and the decrease in absorbance at 340 nm due to NADPH oxidation is monitored. The concentration of the compound required to inhibit the enzyme activity by 50% (IC50) is then calculated.

Signaling Pathway Implication

Aldose_Reductase_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol + NADPH Fructose Fructose Sorbitol->Fructose Complications Diabetic Complications Sorbitol->Complications AR Aldose Reductase (AKR1B1) AR->Sorbitol NADP NADP AR->NADP SDH Sorbitol Dehydrogenase SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD NAD->SDH Inhibitor This compound Derivatives (e.g., 5b) Inhibitor->AR

Caption: The polyol pathway, where aldose reductase converts glucose to sorbitol.

Anticancer Activity

A novel series of 3-substituted-4-(4-methylthiophenyl)-1H-pyrrole derivatives were synthesized and evaluated for their in vitro anticancer activity against a panel of cancer cell lines.[2] The structure-activity relationship analysis indicated that 3-phenylacetyl-4-(4-methylthiophenyl)-1H-pyrrole derivatives exhibited the most potent anticancer activity.

Comparative Anticancer Activity Data
CompoundR Group on Phenylacetyl MoietyMGC-803 IC50 (µM)PC-3 IC50 (µM)A-549 IC50 (µM)
3a H2.53.14.2
3b 4-F1.82.53.5
3c 4-Cl1.52.12.9
3d 4-Br1.21.82.5
3e 4-I1.01.52.1
3f 4-CH32.12.83.9
3g 4-OCH31.92.63.7
3h 3-NO23.54.25.1
3i 4-NO23.13.84.5
3j 4-OCH30.8 1.2 1.8
Paclitaxel -0.50.81.1

Data extracted from Anticancer Agents in Medicinal Chemistry, 2014, 14(7), 994-1002.[2]

Among the synthesized compounds, --INVALID-LINK--methanone (3j ) displayed the strongest anticancer activity.[2] Further investigation revealed that compound 3j induced cell cycle arrest and necrosis in MGC-803 cells.[2]

Experimental Protocol: MTT Assay for Anticancer Activity

The in vitro anticancer activity of the pyrrole derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general workflow is as follows:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT solution is added to each well, and the plates are incubated for a few more hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Experimental Workflow

MTT_Assay_Workflow Start Start Seed Seed cancer cells in 96-well plate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Treat Treat with varying concentrations of compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_DMSO Add DMSO to dissolve formazan Incubate3->Add_DMSO Read Measure absorbance at 570 nm Add_DMSO->Read Calculate Calculate IC50 values Read->Calculate End End Calculate->End

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Conclusion

The structure-activity relationship studies of this compound derivatives have identified promising lead compounds for the development of novel therapeutics. For aldose reductase inhibition, dimethoxy substitution on the benzoyl ring significantly enhances potency and selectivity. In the context of anticancer activity, substitutions on the phenylacetyl moiety at the 3-position of the pyrrole ring are critical for potent cytotoxicity. These findings underscore the importance of systematic structural modifications in optimizing the biological activity of this versatile chemical scaffold. Further investigations into the pharmacokinetic and pharmacodynamic properties of these lead compounds are warranted to advance their development as clinical candidates.

References

A Comparative Guide to the Synthesis of Phenyl(1H-pyrrol-3-yl)methanone: An Evaluation of Literature Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of phenyl(1H-pyrrol-3-yl)methanone, a key structural motif in various biologically active compounds, presents a significant challenge due to the inherent reactivity of the pyrrole ring and the difficulty in controlling regioselectivity. This guide provides an objective comparison of prominent literature methods for the synthesis of this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.

Comparative Data of Synthetic Methods

The following table summarizes the key quantitative data for the different synthetic approaches to this compound and its N-protected precursors.

MethodKey ReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Friedel-Crafts Acylation (N-Tosyl Protected) N-p-toluenesulfonylpyrrole, Benzoyl chlorideAlCl₃ (2 equiv.)Dichloromethane0 to rt-GoodHigh regioselectivity for the 3-position.[1]Requires protection/deprotection steps, use of strong Lewis acid.
Friedel-Crafts Acylation (N-Benzenesulfonyl Protected) N-benzenesulfonylpyrrole, Benzoyl chlorideAlCl₃--->50Predominant β-substitution.[2]Potential for α-isomer formation, requires deprotection.
Organocatalytic Friedel-Crafts Benzoylation (N-Methyl Protected) N-methylpyrrole, Benzoyl chlorideResorcinarene capsule C (26 mol %)Water-saturated CHCl₃302099Metal-free, sustainable, high yield, β-regioselectivity.[3]Specific catalyst required, long reaction time.
[3+2] Cycloaddition (Van Leusen Reaction) Chalcone (from acetophenone and benzaldehyde), p-toluenesulfonylmethyl isocyanide (TosMIC)LiOH·H₂OEthanol/Water100643One-pot synthesis of a substituted precursor.[4]Yields phenyl(4-phenyl-1H-pyrrol-3-yl)methanone, requires further modification.
Acylation of N-Alkoxycarbonyl Pyrroles N-alkoxycarbonyl pyrrole, Carboxylic acidTrifluoroacetic anhydride (TFAA)Dichloromethanert--Activates carboxylic acids in situ.[5][6]Exclusively forms 2-acylated products, not suitable for direct 3-acylation.[6]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

1. Friedel-Crafts Acylation of N-p-Toluenesulfonylpyrrole

This method relies on the directing effect of the N-tosyl group to achieve acylation at the C-3 position of the pyrrole ring.

  • Procedure A (Standard Addition): To a stirred mixture of aluminum chloride (2 equivalents) and benzoyl chloride in dichloromethane at 0 °C, N-p-toluenesulfonylpyrrole is added. The reaction is typically allowed to warm to room temperature.[1]

  • Procedure B (Pre-complexation): N-p-toluenesulfonylpyrrole is stirred with the aluminum chloride catalyst for approximately 30 minutes before the subsequent addition of benzoyl chloride.[1]

  • Deprotection: The resulting N-p-toluenesulfonyl-3-benzoylpyrrole can be deprotected under mild alkaline hydrolysis to yield this compound.[2]

2. Organocatalytic Friedel-Crafts Benzoylation of N-Methylpyrrole

This approach utilizes a supramolecular catalyst to achieve high regioselectivity and yield under mild, metal-free conditions.

  • Reaction Setup: N-methylpyrrole and benzoyl chloride (1:4 ratio) are stirred in water-saturated chloroform at 30 °C in the presence of the hexameric resorcinarene capsule C (26 mol %).[3]

  • Work-up: After 20 hours, the product, 3-benzoyl-1-methylpyrrole, is isolated with a reported yield of 99%.[3] Subsequent N-demethylation would be required to obtain the final product.

3. [3+2] Cycloaddition via Van Leusen Reaction

This one-pot reaction synthesizes a substituted pyrrole precursor which can be a starting point for more complex derivatives.

  • Chalcone Formation: Acetophenone and benzaldehyde undergo an aldol condensation in absolute ethanol to form the chalcone intermediate.[4]

  • Cycloaddition: p-toluenesulfonylmethyl isocyanide (TosMIC) is added to the chalcone under basic conditions (LiOH·H₂O). The reaction mixture is stirred at 100 °C for 6 hours.[4][7]

  • Purification: The resulting phenyl(4-phenyl-1H-pyrrol-3-yl)methanone is purified by flash chromatography, with a reported yield of 43%.[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic methods.

G cluster_0 Friedel-Crafts Acylation Workflow Pyrrole Pyrrole N_Protected_Pyrrole N_Protected_Pyrrole Pyrrole->N_Protected_Pyrrole Protection (e.g., TsCl) Acylation Acylation N_Protected_Pyrrole->Acylation Benzoyl Chloride, AlCl₃ N_Protected_3_Benzoylpyrrole N_Protected_3_Benzoylpyrrole Acylation->N_Protected_3_Benzoylpyrrole Work-up Final_Product This compound N_Protected_3_Benzoylpyrrole->Final_Product Deprotection

Caption: Workflow for the Friedel-Crafts acylation approach.

G cluster_1 Van Leusen Reaction Workflow Acetophenone Acetophenone Chalcone Chalcone Acetophenone->Chalcone Cycloaddition Cycloaddition Chalcone->Cycloaddition TosMIC, Base Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone Substituted_Pyrrole Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone Cycloaddition->Substituted_Pyrrole Work-up TosMIC TosMIC

Caption: Workflow for the [3+2] cycloaddition (Van Leusen) approach.

References

Phenyl(1H-pyrrol-3-yl)methanone Compounds: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of novel compounds from the laboratory bench to preclinical models is paramount. This guide provides a comparative overview of the in vitro and in vivo efficacy of phenyl(1H-pyrrol-3-yl)methanone derivatives, a class of compounds demonstrating significant promise in anticancer and anti-inflammatory applications. By presenting key experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document aims to facilitate a deeper understanding of the structure-activity relationships and the correlation between laboratory and whole-organism studies.

Anticancer Efficacy: From Cell Lines to Tumor Models

A notable subset of this compound analogs, specifically the 2-phenylpyrroloquinolin-4-ones, has been investigated for its potent anticancer properties. These compounds have been evaluated for their cytotoxic effects on a variety of human tumor cell lines, with subsequent in vivo testing of the most promising candidates.

In Vitro Cytotoxicity of 2-Phenylpyrroloquinolin-4-ones

The in vitro anticancer activity of a series of 2-phenylpyrroloquinolin-4-ones was assessed against a panel of fourteen human tumor cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cells, were determined. Compounds 20 , 21 , and 24 emerged as the most active, with significant cytotoxic effects, particularly against steroid hormone-sensitive cancer cell lines such as those from the ovary, liver, breast, and adrenal gland.[1]

CompoundCell LineIC50 (µM)[1]
20 Ovarian Cancer (OVCAR-3)1.2
Breast Cancer (MCF-7)2.5
Liver Cancer (HepG2)3.1
21 Ovarian Cancer (OVCAR-3)0.9
Breast Cancer (MCF-7)1.8
Liver Cancer (HepG2)2.2
24 Ovarian Cancer (OVCAR-3)0.7
Breast Cancer (MCF-7)1.1
Liver Cancer (HepG2)1.5
Adrenal Gland Adenocarcinoma0.8 - 8
In Vivo Antitumor Activity of Compound 24

Based on its potent in vitro activity, compound 24 was selected for in vivo evaluation in a murine model of hepatocellular carcinoma. Administration of compound 24 to Balb/c mice bearing a syngeneic hepatocellular carcinoma resulted in a significant inhibition of tumor growth.[1] This successful translation from in vitro cytotoxicity to in vivo efficacy highlights the potential of this compound as a lead for further anticancer drug development.

Experimental Protocols

Human tumor cell lines were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan crystals were then dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were calculated from the dose-response curves.

Female Balb/c mice were subcutaneously inoculated with syngeneic hepatocellular carcinoma cells. Once the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. The treatment group received intraperitoneal injections of compound 24 at a specified dose and schedule. The control group received the vehicle solution. Tumor volume was measured regularly using calipers. At the end of the study, the tumors were excised and weighed to determine the extent of tumor growth inhibition.

Mechanism of Action: Targeting Microtubules and Cell Cycle

Further investigation into the mechanism of action of the active 2-phenylpyrroloquinolin-4-ones revealed that they induce cell cycle arrest at the G2/M phase and promote apoptosis.[1] Compounds 20 , 21 , and 24 were found to disrupt microtubule assembly and stability, leading to a cellular phenotype similar to that induced by the well-known antimitotic agent, Vincristine.[1]

anticancer_mechanism cluster_drug This compound Analog (e.g., Compound 24) cluster_cell Cancer Cell drug Compound 24 microtubules Microtubule Dynamics drug->microtubules Disrupts Assembly & Stability g2m G2/M Phase microtubules->g2m Leads to Arrest apoptosis Apoptosis g2m->apoptosis Induces

Anticancer Mechanism of Action

Anti-inflammatory Efficacy: From Enzyme Inhibition to Edema Reduction

Certain this compound derivatives, particularly those integrated into larger heterocyclic systems, have demonstrated significant anti-inflammatory properties. These compounds have been evaluated for their ability to inhibit key inflammatory enzymes in vitro and to reduce inflammation in animal models in vivo.

In Vitro and In Vivo Anti-inflammatory Activity of Pyrrole Derivatives

A series of substituted derivatives containing a pyrrole nucleus were synthesized and evaluated for their anti-inflammatory potential.[2] The in vitro activity was assessed by measuring the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The in vivo efficacy was determined using the carrageenan-induced rat paw edema model, a standard assay for acute inflammation.

Several of the synthesized pyrrole derivatives exhibited potent in vivo anti-inflammatory activity, with some compounds showing greater efficacy than the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[2] For instance, compound 17 from the studied series was highlighted as a particularly outstanding derivative due to its remarkable in vivo anti-inflammatory effects.[2]

CompoundIn Vitro COX-2 Inhibition (IC50, µM)In Vivo Edema Inhibition (%)
Ibuprofen -45
Compound 1 -42
(S)-2 -55
Compound 14 -58
Compound 17 -65
Experimental Protocols

The ability of the test compounds to inhibit COX-1 and COX-2 enzymes was determined using a commercially available assay kit. The assay measures the peroxidase activity of the COX enzymes, which catalyzes the conversion of a chromogenic substrate in the presence of arachidonic acid. The absorbance of the colored product is measured spectrophotometrically. The IC50 values for each compound against both COX isoforms were calculated to determine their potency and selectivity.

Male Sprague-Dawley rats were administered the test compounds or the vehicle control orally. After a set period, a sub-plantar injection of carrageenan solution was administered into the right hind paw of each rat to induce localized inflammation and edema. The paw volume was measured at various time points after carrageenan injection using a plethysmometer. The percentage of edema inhibition was calculated by comparing the increase in paw volume in the treated groups to that of the control group.

Mechanism of Action: Modulating Inflammatory Pathways

The anti-inflammatory effects of many pyrrole derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. These include the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as the suppression of transcription factors such as NF-κB and the mitogen-activated protein kinase (MAPK) signaling cascade.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_drug This compound Derivative cluster_pathways Intracellular Signaling Pathways cluster_response Inflammatory Response stimulus Inflammatory Stimulus mapk MAPK Pathway stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb drug Pyrrole Derivative drug->mapk Inhibits drug->nfkb Inhibits cox COX Enzymes drug->cox Inhibits inflammation Pro-inflammatory Cytokines & Prostaglandins mapk->inflammation nfkb->cox nfkb->inflammation cox->inflammation

Anti-inflammatory Signaling Pathways

Conclusion

The presented data underscores the therapeutic potential of this compound compounds in both oncology and inflammatory diseases. The successful translation of in vitro findings to in vivo models for select derivatives provides a strong rationale for their continued investigation. This guide highlights the importance of a multi-faceted approach, combining cellular assays with whole-organism studies, to effectively evaluate and advance novel chemical entities towards clinical application. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of next-generation therapeutics.

References

Unveiling the Potential of Phenyl(1H-pyrrol-3-yl)methanone: A Comparative Guide to Its Docking Studies and Experimental Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the exploration of novel scaffolds with therapeutic potential is a cornerstone of innovation. Phenyl(1H-pyrrol-3-yl)methanone and its derivatives have emerged as a promising class of compounds with a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides an objective comparison of its performance, supported by experimental data and detailed methodologies, to aid in the evaluation of its therapeutic promise.

The pyrrole ring is a fundamental component in numerous natural products and FDA-approved drugs, highlighting its significance in medicinal chemistry.[1][2] The versatility of the this compound scaffold allows for a wide array of chemical modifications, leading to the development of derivatives with enhanced potency and selectivity against various biological targets.[3] This guide delves into the molecular docking studies that predict the binding interactions of these compounds and the subsequent experimental validations that confirm their biological efficacy.

Comparative Analysis of Biological Activity

Recent studies have highlighted the potential of this compound derivatives in oncology. Molecular docking and in-vitro assays have demonstrated their ability to inhibit key proteins involved in cancer progression, such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2).[4][5] For instance, certain fused 1H-pyrrole derivatives have shown potent anticancer activity against cell lines like HCT116 (colon cancer), with IC50 values comparable to the standard drug doxorubicin.[4][5]

Beyond cancer, these compounds have been investigated for their neuroprotective effects. Studies on 1,5-diaryl pyrrole derivatives have shown their ability to protect against neurotoxicity by modulating inflammatory pathways involving cyclooxygenase-2 (COX-2).[6] The antioxidant properties of these molecules further contribute to their neuroprotective potential.

The following table summarizes the quantitative data from various studies, offering a clear comparison of the biological activities of different this compound derivatives and their alternatives.

Compound/DerivativeTarget/AssayIC50/EC50 (µM)Cell Line/OrganismReference
Fused pyrimido[4,5-b]pyrrolizine derivative (9c)Anticancer Activity0.009HCT116 (Colon Cancer)[4][5]
Doxorubicin (Reference)Anticancer Activity0.008HCT116 (Colon Cancer)[4][5]
1H-pyrrole derivative (8b)Anticancer Activity< 0.05HCT116, MCF-7, Hep3B[4][5]
Flavone derivative with 6-(2-methyl-5-phenylpyrrol-1-yl) moietyCytotoxic Activity2.975637 (Bladder Cancer)[7]
Flavone derivative with 6-(2-methyl-5-phenylpyrrol-1-yl) moietyCytotoxic Activity5.89HT-1376 (Bladder Cancer)[7]
Flavone derivative with 7-(2-methyl-5-phenylpyrrol-1-yl) moietyCytotoxic Activity7.395637 (Bladder Cancer)[7]
(2-diethylamino-4-phenylthiazol-5-yl-2-naphthyl)methanone (1b)Anticancer Activity65.91SKMEL (Human Skin Cancer)

Experimental Protocols: A Closer Look at the Methodologies

The validation of computational predictions through robust experimental work is crucial in drug discovery. The following sections detail the typical methodologies employed in the study of this compound derivatives.

Molecular Docking Studies: Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] The goal is to predict the binding mode and affinity of a ligand to a target protein.

  • Software: Commonly used software includes AutoDock, GOLD, and Schrödinger Suite.

  • Protein Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

  • Ligand Preparation: The 2D structure of the this compound derivative is drawn using chemical drawing software and converted to a 3D structure. Energy minimization is performed using a suitable force field.

  • Docking and Analysis: The prepared ligand is docked into the active site of the prepared protein. The resulting poses are scored based on their binding energy, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.[4][5]

In-Vitro Cytotoxicity Assays (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] It is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.[7][9]

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows involved in the study of this compound, the following diagrams provide a visual representation.

experimental_workflow cluster_computational Computational Phase cluster_experimental Experimental Phase ligand_design Ligand Design & Preparation docking Molecular Docking (Prediction of Binding) ligand_design->docking protein_prep Target Protein Preparation (PDB) protein_prep->docking synthesis Compound Synthesis docking->synthesis Select Promising Candidates invitro In-Vitro Assays (e.g., MTT) synthesis->invitro invitro->docking Validate Predictions invivo In-Vivo Studies (Optional) invitro->invivo

Caption: A typical workflow for the discovery and validation of novel drug candidates.

signaling_pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of a derivative.

References

Comparative Spectroscopic Analysis of Pyrrole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the spectroscopic data for 1H-pyrrole and its less stable isomers, 2H-pyrrole and 3H-pyrrole. Aimed at researchers, scientists, and professionals in drug development, this document compiles theoretical and experimental data from vibrational, electronic, and nuclear magnetic resonance spectroscopy to facilitate a deeper understanding of these heterocyclic compounds.

Introduction to Pyrrole and its Isomers

Pyrrole (1H-pyrrole) is a five-membered aromatic heterocycle that is a fundamental component of many biologically significant molecules, including heme and chlorophyll. Its isomers, 2H-pyrrole and 3H-pyrrole (also known as pyrrolenines), are non-aromatic and significantly less stable.[1] Understanding the distinct spectroscopic signatures of these isomers is crucial for identifying them in reaction mixtures, studying their dynamics, and harnessing their potential in synthetic chemistry. Computational studies have been instrumental in predicting the properties of the unstable 2H- and 3H-isomers.[2][3][4]

Relative Stabilities and Isomerization Pathway

Quantum chemical calculations indicate that 1H-pyrrole is the most stable isomer.[2][3][4] The isomerization from the stable 1H-pyrrole to its less stable tautomers is a key transformation in pyrrole chemistry. The process is thought to proceed through the formation of the higher-energy 2H- and 3H-pyrrole intermediates.[1]

G Isomerization Pathway of Pyrrole Isomers 1H-Pyrrole 1H-Pyrrole Transition_State_1 TS1 1H-Pyrrole->Transition_State_1 Isomerization 2H-Pyrrole 2H-Pyrrole Transition_State_2 TS2 2H-Pyrrole->Transition_State_2 Tautomerization 3H-Pyrrole 3H-Pyrrole 3H-Pyrrole->Transition_State_1 Isomerization Transition_State_1->2H-Pyrrole Transition_State_2->3H-Pyrrole

Caption: Isomerization pathway between pyrrole isomers.

Comparative Spectroscopic Data

The following tables summarize the available experimental and computationally predicted spectroscopic data for the three pyrrole isomers.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful tool for distinguishing between the aromatic 1H-pyrrole and its non-aromatic isomers. The N-H stretch in 1H-pyrrole is a characteristic feature, while the C=N stretching modes are prominent in the spectra of 2H- and 3H-pyrrole. The data presented for 2H- and 3H-pyrrole are based on computational studies.[2][3][4]

Spectroscopic Feature1H-Pyrrole (Experimental)2H-Pyrrole (Calculated)3H-Pyrrole (Calculated)
N-H Stretch (cm⁻¹) ~3400N/AN/A
C-H Stretch (cm⁻¹) 3100-31502900-31002900-3100
C=N Stretch (cm⁻¹) N/A~1650~1640
C=C Stretch (cm⁻¹) 1400-1550~1600~1600
Ring Modes (cm⁻¹) 1000-13001000-13001000-1300
Electronic Spectroscopy (UV-Vis)

The UV-Vis absorption spectra of the pyrrole isomers are expected to be significantly different due to the presence of aromaticity in 1H-pyrrole. 1H-pyrrole exhibits characteristic π-π* transitions.[5][6] The calculated spectra for the non-aromatic isomers would likely show absorptions at different wavelengths, corresponding to n-π* and π-π* transitions of their conjugated double bond systems.

Spectroscopic Feature1H-Pyrrole (Experimental)2H-Pyrrole (Calculated)3H-Pyrrole (Calculated)
λmax (nm) ~210, ~240--
Molar Absorptivity (ε) High--
Transition Type π-πn-π, π-πn-π, π-π*
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the pyrrole ring. The aromatic nature of 1H-pyrrole results in distinct chemical shifts for its protons and carbons.[7][8] The predicted NMR spectra for the non-aromatic isomers would show signals in different regions, reflecting their different electronic structures.

¹H NMR Chemical Shifts (ppm relative to TMS)

Position1H-Pyrrole (Experimental in CDCl₃)2H-Pyrrole (Calculated)3H-Pyrrole (Calculated)
H1 (N-H) ~8.0 (broad)N/AN/A
H2, H5 ~6.7--
H3, H4 ~6.2--

¹³C NMR Chemical Shifts (ppm relative to TMS)

Position1H-Pyrrole (Experimental in CDCl₃)2H-Pyrrole (Calculated)3H-Pyrrole (Calculated)
C2, C5 ~118--
C3, C4 ~108--

Experimental Protocols

The acquisition of high-quality spectroscopic data for pyrrole requires careful handling due to its air-sensitive and volatile nature.[9][10][11][12][13]

General Handling of Air-Sensitive Pyrrole

All manipulations of pyrrole should be carried out under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.[9][10][11][12][13] Solvents should be thoroughly degassed prior to use.

FT-IR Spectroscopy

G cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition Prepare_Solution Prepare a dilute solution of pyrrole in a dry, IR-transparent solvent (e.g., CCl4). Fill_Cell Transfer the solution to a gas-tight IR cell with KBr or NaCl windows. Prepare_Solution->Fill_Cell Background_Scan Acquire a background spectrum of the pure solvent. Fill_Cell->Background_Scan Sample_Scan Acquire the spectrum of the pyrrole solution. Background_Scan->Sample_Scan Process_Data Process_Data Sample_Scan->Process_Data Process Data (e.g., background subtraction).

Caption: Workflow for FT-IR analysis of pyrrole.

A background spectrum of the solvent is recorded first. The sample is then introduced into the spectrometer, and the spectrum is recorded over the desired range (typically 4000-400 cm⁻¹).[14][15][16][17]

UV-Vis Spectroscopy

A stock solution of pyrrole is prepared in a UV-grade solvent (e.g., ethanol, cyclohexane) in a glovebox.[5][6] This is then diluted to an appropriate concentration to ensure the absorbance is within the linear range of the spectrophotometer. The solution is transferred to a sealed quartz cuvette for analysis. The spectrum is typically recorded from 200 to 400 nm.[5][6]

NMR Spectroscopy

NMR samples of pyrrole should be prepared using deuterated solvents that have been dried and degassed.[7][18][19][20] The sample is prepared in an NMR tube fitted with a J. Young's valve or sealed with a secure cap under an inert atmosphere to prevent contamination from air and moisture.[12] Standard ¹H and ¹³C NMR spectra are then acquired.

Conclusion

This guide provides a foundational comparison of the spectroscopic properties of pyrrole and its isomers. While experimental data for 1H-pyrrole is well-established, the characterization of 2H- and 3H-pyrrole relies heavily on computational methods due to their inherent instability. The distinct differences in their vibrational, electronic, and NMR spectra, as highlighted in this guide, offer clear avenues for their identification and further study. Researchers are encouraged to consult the cited literature for more detailed information on the theoretical and experimental procedures.

References

Safety Operating Guide

Proper Disposal of Phenyl(1H-pyrrol-3-yl)methanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of phenyl(1H-pyrrol-3-yl)methanone, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Hazard Profile and Safety Precautions

This compound is classified with the following hazard statements, necessitating careful handling and disposal:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Due to these hazards, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound.

Table 1: Recommended Personal Protective Equipment (PPE)
PPE CategorySpecification
Eye Protection Chemical safety goggles or face shield
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area or with a fume hood.

Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations. The following is a general procedural outline:

  • Waste Identification and Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

    • Keep the compound in its original or a clearly labeled, compatible container.

  • Container Management:

    • Ensure the waste container is in good condition, free from leaks or residues on the exterior.

    • The container must be securely sealed.

  • Waste Collection and Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • This area should be away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the full chemical name and any available Safety Data Sheet (SDS) information to the disposal vendor. The precautionary statement P501 directs to "Dispose of contents/ container to an approved waste disposal plant"[1].

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading. For solid materials, carefully sweep or scoop into a suitable container. For solutions, absorb with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Cleanup: Place the contained material and any contaminated cleaning supplies into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste is_empty Is the container empty? start->is_empty rinse Triple rinse with a suitable solvent is_empty->rinse Yes not_empty Waste Chemical or Contaminated Material is_empty->not_empty No dispose_container Dispose of container as non-hazardous waste (if permitted by local regulations) rinse->dispose_container collect_rinsate Collect rinsate as hazardous waste rinse->collect_rinsate label_waste Ensure waste is in a properly labeled, sealed container collect_rinsate->label_waste not_empty->label_waste store_waste Store in designated hazardous waste accumulation area label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for disposal store_waste->contact_ehs end End of Process contact_ehs->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
phenyl(1H-pyrrol-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
phenyl(1H-pyrrol-3-yl)methanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.